molecular formula C8H8N4 B1319085 3-(pyridin-4-yl)-1H-pyrazol-5-amine CAS No. 91912-53-7

3-(pyridin-4-yl)-1H-pyrazol-5-amine

Cat. No.: B1319085
CAS No.: 91912-53-7
M. Wt: 160.18 g/mol
InChI Key: MDRGSALNBWSYJX-UHFFFAOYSA-N
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Description

3-(pyridin-4-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C8H8N4 and its molecular weight is 160.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-pyridin-4-yl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,(H3,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRGSALNBWSYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596128
Record name 5-(Pyridin-4-yl)-1H-pyrazol-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91912-53-7
Record name 5-(Pyridin-4-yl)-1H-pyrazol-3-amine
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URL https://comptox.epa.gov/dashboard/DTXSID30596128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-4-yl)-1H-pyrazol-5-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(pyridin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(pyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring both a pyridine and a pyrazole ring, makes it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a viable synthetic pathway for this compound, including detailed experimental protocols, quantitative data, and logical workflow diagrams to aid in its practical synthesis and further research.

Core Synthesis Pathway

The most direct and feasible synthesis of this compound is a two-step process. The first step involves the synthesis of the key intermediate, 3-oxo-3-(pyridin-4-yl)propanenitrile, via a Claisen condensation reaction. The subsequent step is the cyclization of this intermediate with hydrazine hydrate to yield the final product.

Step 1: Synthesis of 3-oxo-3-(pyridin-4-yl)propanenitrile

This step employs a Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[1][2] In this specific application, ethyl isonicotinate is reacted with acetonitrile in the presence of a strong base, such as sodium ethoxide, to yield the desired β-ketonitrile.[1]

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of sodium ethoxide in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF).

  • Reagent Addition: A solution of ethyl isonicotinate and an excess of dry acetonitrile is added dropwise to the stirred suspension of the base at room temperature.

  • Reaction Conditions: After the addition is complete, the reaction mixture is typically heated to reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of dilute acid. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data:

Specific yield and characterization data for 3-oxo-3-(pyridin-4-yl)propanenitrile from this reaction are not available in the reviewed literature. However, similar Claisen condensations of aromatic esters with acetonitrile have been reported with moderate to good yields.[3]

ParameterValueReference
Starting Material Ethyl isonicotinate, AcetonitrileGeneral Knowledge
Reagents Sodium ethoxide[1]
Product 3-oxo-3-(pyridin-4-yl)propanenitrileGeneral Knowledge
Typical Yield Not ReportedN/A
Melting Point Not ReportedN/A

Characterization Data (Predicted):

  • ¹H NMR: Signals corresponding to the pyridyl protons and the methylene protons adjacent to the carbonyl and nitrile groups.

  • ¹³C NMR: Resonances for the pyridine ring carbons, the carbonyl carbon, the nitrile carbon, and the methylene carbon.

  • IR: Characteristic absorption bands for the C=O (ketone) and C≡N (nitrile) functional groups.

  • MS: A molecular ion peak corresponding to the molecular weight of the product.

Step 2: Synthesis of this compound

The second and final step is the cyclization of the β-ketonitrile intermediate with hydrazine hydrate. This reaction is a classic method for the synthesis of 5-aminopyrazoles.

Experimental Protocol:

While a specific protocol for this exact transformation is not detailed in the available literature, a general procedure for the synthesis of 5-aminopyrazoles from β-ketonitriles can be followed.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 3-oxo-3-(pyridin-4-yl)propanenitrile is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Reagent Addition: Hydrazine hydrate is added to the solution. The molar ratio of hydrazine hydrate to the β-ketonitrile is typically 1:1 or with a slight excess of hydrazine.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to afford the pure this compound.

Quantitative Data:

Specific quantitative data for this reaction is not available in the reviewed literature. However, the synthesis of similar 5-aminopyrazoles from β-ketonitriles is generally reported to proceed in good yields.

ParameterValueReference
Starting Material 3-oxo-3-(pyridin-4-yl)propanenitrileGeneral Knowledge
Reagents Hydrazine hydrateGeneral Knowledge
Product This compoundGeneral Knowledge
Typical Yield Not ReportedN/A
Melting Point Not ReportedN/A

Characterization Data (Predicted):

  • ¹H NMR: Signals for the pyridine protons, the pyrazole ring proton, and the amine protons.

  • ¹³C NMR: Resonances for the carbons of the pyridine and pyrazole rings.

  • IR: Characteristic absorption bands for the N-H stretching of the amine and the pyrazole ring, and C=N and C=C stretching vibrations.

  • MS: A molecular ion peak corresponding to the molecular weight of the final product.

Alternative Synthesis Pathway

An alternative, though less detailed in the literature, approach could involve starting from isonicotinonitrile (pyridine-4-carbonitrile). This would likely involve a base-catalyzed condensation with another molecule of acetonitrile to form an enamine intermediate, which could then be cyclized with hydrazine. However, specific experimental protocols for this route are not well-documented.

Mandatory Visualizations

Synthesis_Pathway start1 Ethyl isonicotinate + Acetonitrile intermediate 3-oxo-3-(pyridin-4-yl)propanenitrile start1->intermediate  Claisen Condensation reagent1 Sodium Ethoxide final_product This compound intermediate->final_product  Cyclization reagent2 Hydrazine Hydrate

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow start Start: Combine Starting Materials and Reagents reaction Reaction under controlled conditions (e.g., temperature, time) start->reaction monitoring Monitor reaction progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: Quenching, Extraction, Washing, Drying monitoring->workup Reaction Complete purification Purification: Column Chromatography or Recrystallization workup->purification characterization Characterization: NMR, IR, MS, Melting Point purification->characterization end End: Pure Product characterization->end

Caption: General experimental workflow for synthesis steps.

Conclusion

This technical guide outlines a practical and logical synthetic pathway for the preparation of this compound. While specific experimental details for these exact transformations are not extensively reported, the provided general protocols, based on well-established organic chemistry principles, offer a solid foundation for researchers to develop and optimize the synthesis. The successful synthesis of this compound will enable further exploration of its potential applications in drug discovery and development.

References

A Technical Guide to the Physicochemical Properties of 3-(pyridin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(pyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic organic compound that belongs to the aminopyrazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds. Aminopyrazole derivatives have been widely investigated as inhibitors of various protein kinases, making them promising candidates for the development of novel therapeutics in areas such as oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the known physicochemical properties, a putative synthesis protocol, and the potential biological relevance of this compound, with a focus on its potential as a kinase inhibitor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some properties have been computationally predicted, experimental data for others remains to be fully characterized in the public domain.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
Chemical Formula C₈H₈N₄[1]
Molecular Weight 160.18 g/mol [1]
Predicted XlogP 0.5[2]
Melting Point Not available-
Boiling Point Not available-
pKa Not available-
Solubility Not available-
Appearance Solid (predicted)-

Synthesis Protocol

Proposed Synthesis of this compound

A potential synthesis route is outlined below. This proposed method is based on the known reactivity of related starting materials.

Synthesis_Workflow cluster_intermediates Intermediate cluster_product Final Product cluster_reagents Reagents & Conditions SM1 Isonicotinonitrile Int1 3-Oxo-3-(pyridin-4-yl)propanenitrile R1 1. Strong Base (e.g., NaH) 2. Acidic Workup SM2 Acetonitrile R2 Hydrazine Hydrate (N₂H₄·H₂O) Solvent (e.g., Ethanol), Reflux Prod This compound R1->Int1 R2->Prod

Caption: Proposed synthesis workflow for this compound.

Methodology:

  • Synthesis of 3-Oxo-3-(pyridin-4-yl)propanenitrile: Isonicotinonitrile is reacted with acetonitrile in the presence of a strong base, such as sodium hydride, in an appropriate solvent like anhydrous THF or DMF. The reaction mixture is typically stirred at room temperature or with gentle heating. An acidic workup is then performed to yield the β-ketonitrile intermediate.

  • Cyclization to form the Pyrazole Ring: The resulting 3-oxo-3-(pyridin-4-yl)propanenitrile is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol. The reaction mixture is heated under reflux for several hours to facilitate the cyclization and formation of the this compound. The product can then be isolated and purified using standard techniques like recrystallization or column chromatography.

Biological Activity and Potential Signaling Pathways

The aminopyrazole scaffold is a well-established pharmacophore in kinase inhibitors. Compounds containing this moiety have been shown to target a range of kinases, including p38α mitogen-activated protein kinase (MAPK), FMS-like tyrosine kinase 3 (FLT3), and cyclin-dependent kinases (CDKs). While the specific biological targets of this compound have not been explicitly detailed, its structural similarity to known kinase inhibitors suggests it may exhibit activity against one or more of these enzyme families.

p38α MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[3][4] Inhibition of p38α MAPK is a therapeutic strategy for various inflammatory diseases.

p38_MAPK_Pathway cluster_stimuli Stress Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets cluster_response Cellular Response Stimuli Cytokines, UV, Osmotic Shock MAPKKK ASK1, TAK1, MEKKs Stimuli->MAPKKK MAPKK MKK3, MKK6 MAPKKK->MAPKK MAPK p38 MAPK MAPKK->MAPK Targets MK2, ATF2, CREB MAPK->Targets Response Inflammation, Apoptosis, Cell Cycle Arrest Targets->Response

Caption: Overview of the p38 MAPK signaling pathway.

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[5][6] Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an important therapeutic target.

FLT3_Pathway cluster_ligand Ligand cluster_receptor Receptor cluster_downstream Downstream Signaling cluster_response Cellular Response Ligand FLT3 Ligand (FL) Receptor FLT3 Receptor Ligand->Receptor PI3K PI3K/AKT Pathway Receptor->PI3K RAS RAS/MAPK Pathway Receptor->RAS STAT5 STAT5 Pathway Receptor->STAT5 Response Proliferation, Survival, Differentiation PI3K->Response RAS->Response STAT5->Response

Caption: Simplified FLT3 signaling pathway.

CDK Signaling Pathway

Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the progression of the cell cycle.[7][8] Dysregulation of CDK activity is a hallmark of cancer, and CDK inhibitors are an important class of anticancer drugs.

CDK_Pathway cluster_cyclins Cyclins cluster_cdks CDKs cluster_checkpoints Cell Cycle Phases CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CyclinA Cyclin A CyclinA->CDK2 CDK1 CDK1 CyclinA->CDK1 CyclinB Cyclin B CyclinB->CDK1 G1 G1 Phase CDK46->G1 S S Phase CDK2->S G2 G2 Phase CDK1->G2 M M Phase CDK1->M G1->S G1/S Transition S->G2 G2->M G2/M Transition

Caption: Overview of the role of CDKs in the cell cycle.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

To evaluate the inhibitory activity of this compound against a specific kinase, a biochemical assay can be performed. The following is a general protocol that can be adapted for various kinases.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (this compound)

  • Assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Setup: In a microplate, add the assay buffer, the kinase, and the kinase-specific substrate to each well.

  • Inhibitor Addition: Add the serially diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection: Stop the kinase reaction and measure the amount of product formed (or substrate consumed). For example, using the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into a luminescent signal.

  • Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound represents a molecule of interest for drug discovery, particularly in the field of kinase inhibition. While a complete experimental profile of its physicochemical properties is not yet available, its structural features suggest it is a promising starting point for the design of novel therapeutics. Further investigation into its synthesis, biological activity, and structure-activity relationships is warranted to fully elucidate its potential as a drug candidate. The protocols and pathway diagrams provided in this guide offer a framework for researchers to begin their exploration of this and related compounds.

References

Technical Guide: Mechanism of Action of Pyrazolopyridine-Based Kinase Inhibitors - A Case Study of GDC-0879

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the scientific literature reveals a lack of specific, publicly available information regarding the mechanism of action for the compound 3-(pyridin-4-yl)-1H-pyrazol-5-amine. This suggests that it may not be a widely studied agent with a well-characterized biological profile.

However, to fulfill the user's request for an in-depth technical guide on a compound with this core structure, we will provide a representative example based on a closely related and well-studied class of molecules: pyrazolopyridine derivatives acting as kinase inhibitors. The following guide is based on the established mechanism of action for GDC-0879, a selective B-Raf inhibitor, which shares structural similarities and serves as an illustrative model for how a substituted pyrazole compound can function.

Audience: Researchers, scientists, and drug development professionals.

Introduction

GDC-0879 is a potent and selective inhibitor of the B-Raf serine/threonine kinase. The B-Raf protein is a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in human cancers. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the kinase and downstream signaling, promoting cell proliferation and survival. GDC-0879 was developed as a therapeutic agent to target this aberrant pathway.

Core Mechanism of Action: B-Raf Inhibition

The primary mechanism of action of GDC-0879 is its direct inhibition of B-Raf kinase activity. It is a Type I inhibitor, meaning it binds to the active conformation of the kinase at the ATP-binding site. This competitive inhibition prevents the phosphorylation of MEK1/2, the immediate downstream substrate of B-Raf. The inhibition of MEK1/2 phosphorylation subsequently blocks the activation of ERK1/2, leading to a shutdown of the entire signaling cascade. This ultimately results in decreased cell proliferation and the induction of apoptosis in B-Raf mutant cancer cells.

Signaling Pathway

The following diagram illustrates the MAPK/ERK signaling pathway and the point of inhibition by GDC-0879.

GDC0879_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRaf B-Raf RAS->BRaf MEK MEK1/2 BRaf->MEK P ERK ERK1/2 MEK->ERK P Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation GDC0879 GDC-0879 GDC0879->Inhibition Inhibition->BRaf

Caption: MAPK/ERK signaling pathway and inhibition by GDC-0879.

Quantitative Data

The following table summarizes the in vitro activity of GDC-0879 against B-Raf and other kinases.

TargetAssay TypeIC50 (nM)Reference
B-Raf (V600E)Enzymatic Assay0.13
B-Raf (wild-type)Enzymatic Assay0.8
C-Raf-1Enzymatic Assay12
p38αEnzymatic Assay>10,000

Experimental Protocols

This protocol outlines the general steps for determining the in vitro potency of an inhibitor against B-Raf kinase.

B_Raf_Assay_Workflow start Start step1 Prepare Assay Buffer (e.g., Tris-HCl, MgCl2, DTT) start->step1 step2 Add Recombinant B-Raf (V600E or wild-type) step1->step2 step3 Add Test Compound (e.g., GDC-0879) at varying concentrations step2->step3 step4 Pre-incubate at Room Temperature (e.g., 15 min) step3->step4 step5 Initiate Reaction with ATP and MEK1 Substrate step4->step5 step6 Incubate at 30°C (e.g., 60 min) step5->step6 step7 Stop Reaction (e.g., add EDTA) step6->step7 step8 Detect Phosphorylated MEK1 (e.g., ELISA, Western Blot) step7->step8 step9 Calculate IC50 Value step8->step9 end End step9->end

Caption: Workflow for a B-Raf in vitro enzymatic assay.

Methodology:

  • Reagents and Materials:

    • Recombinant human B-Raf (V600E or wild-type)

    • Recombinant human MEK1 (inactive)

    • ATP (Adenosine triphosphate)

    • Test compound (GDC-0879)

    • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

    • Kinase detection reagents (e.g., anti-phospho-MEK1/2 antibody, secondary antibody, substrate for detection)

    • 384-well microplates

  • Procedure:

    • Add 5 µL of assay buffer containing the test compound at various concentrations to the wells of a microplate.

    • Add 5 µL of assay buffer containing recombinant B-Raf enzyme to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding 10 µL of assay buffer containing ATP and the MEK1 substrate.

    • Incubate the reaction mixture at 30°C for 60 minutes.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated MEK1 using a suitable method, such as an ELISA-based assay or Western blotting.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This protocol describes a method to assess the effect of a compound on the proliferation of cancer cells.

Cell_Proliferation_Assay start Start step1 Seed Cancer Cells (e.g., A375, melanoma line with B-Raf V600E) in 96-well plates start->step1 step2 Allow cells to adhere overnight step1->step2 step3 Treat cells with serial dilutions of the test compound step2->step3 step4 Incubate for 72 hours at 37°C, 5% CO2 step3->step4 step5 Add Cell Viability Reagent (e.g., CellTiter-Glo) step4->step5 step6 Measure Luminescence (proportional to ATP/cell number) step5->step6 step7 Calculate GI50 Value step6->step7 end End step7->end

Caption: Workflow for a cell-based proliferation assay.

Methodology:

  • Cell Line: A375 melanoma cell line (homozygous for BRAF V600E).

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 3,000 cells per well and allowed to attach overnight.

    • The next day, the medium is replaced with fresh medium containing the test compound at various concentrations.

    • The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Cell viability is assessed using a luminescent assay (e.g., CellTiter-Glo®), which measures intracellular ATP levels.

    • The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.

Conclusion

In-Depth Technical Guide on the Biological Activity of 3-(Pyridin-4-yl)-1H-pyrazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(pyridin-4-yl)-1H-pyrazol-5-amine scaffold has emerged as a promising pharmacophore in the design of novel therapeutic agents, demonstrating significant potential primarily in the fields of oncology and immunology. Derivatives of this core structure have been investigated for their potent inhibitory effects on various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases such as cancer. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this class of compounds. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. When fused or substituted with other heterocyclic rings, such as pyridine, the resulting molecules often exhibit enhanced pharmacological properties. The specific arrangement of a pyridin-4-yl group at the 3-position and an amine at the 5-position of a 1H-pyrazole ring creates a unique scaffold with a distinct three-dimensional structure and hydrogen bonding pattern, making it an attractive candidate for targeting the ATP-binding sites of protein kinases.

Recent studies have highlighted the potential of this compound derivatives as inhibitors of kinases implicated in cancer progression. For instance, a regioisomeric switch from 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine to 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine was found to shift the inhibitory profile from p38α MAP kinase to kinases relevant to cancer.[1] This guide will delve into the known biological activities of this specific scaffold, with a focus on its anticancer and kinase inhibitory properties.

Biological Activities and Quantitative Data

The primary biological activities reported for this compound derivatives are their anticancer and kinase inhibitory effects. The following tables summarize the available quantitative data for these activities.

Anticancer Activity

Derivatives of the this compound scaffold have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a measure of the potency of a compound in inhibiting cancer cell growth.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
C3 4-(4-Fluorophenyl)-1-phenyl-MCF7 (Breast)Most cytotoxic of the series[1]
HCC1937 (Breast)Exhibited cytotoxicity[1]

Note: Specific IC50 values for compound C3 were not provided in the abstract, but it was identified as the most potent in the series against MCF7 cells.

Kinase Inhibitory Activity

The anticancer activity of these derivatives is often attributed to their ability to inhibit specific protein kinases involved in cancer cell proliferation and survival. Docking studies have suggested potential interactions with the epidermal growth factor receptor (EGFR).[1]

Compound IDTarget KinaseIC50 (nM)Reference
Derivatives of the scaffoldKinases relevant in cancerActivity reported[1]
Derivatives of the scaffoldp38α MAP kinaseLoss of activity upon regioisomeric switch[1]

Note: Specific kinase inhibition data for the this compound core is still emerging. The available information points towards a promising profile against cancer-relevant kinases.

Experimental Protocols

This section provides detailed methodologies for key experiments typically used to evaluate the biological activity of this compound derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF7, HCC1937)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Purified recombinant kinase (e.g., EGFR)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • This compound derivatives (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase reaction buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound, the purified kinase, and the kinase-specific substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

The anticancer activity of this compound derivatives is often mediated through the inhibition of key signaling pathways that control cell growth, proliferation, and survival. Based on docking studies suggesting EGFR as a potential target, the following signaling pathways are of significant interest.

EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Experimental_Workflow Start Start: Compound Synthesis InVitro In Vitro Evaluation Start->InVitro KinaseAssay Kinase Inhibition Assay (e.g., EGFR) InVitro->KinaseAssay CellAssay Cell Viability Assay (e.g., MTT on MCF7) InVitro->CellAssay DataAnalysis Data Analysis (IC50 Determination) KinaseAssay->DataAnalysis CellAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt

References

3-(pyridin-4-yl)-1H-pyrazol-5-amine: A Technical Guide to Synthesis, Characterization, and Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(pyridin-4-yl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in published literature, this paper establishes a framework for its synthesis and characterization based on well-established chemical principles and data from closely related analogues.

Introduction

This compound belongs to the class of aminopyrazoles, which are recognized as privileged scaffolds in drug discovery. The presence of both a pyridine and a pyrazole ring, coupled with a reactive amino group, makes this compound a versatile building block for the synthesis of a wide range of biologically active molecules. Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Notably, compounds sharing the pyridinyl-pyrazole core have been investigated as potent inhibitors of various kinases, such as p38α MAP kinase, highlighting the therapeutic potential of this chemical motif.

Synthesis

The synthesis of this compound can be achieved through the well-established condensation reaction of a β-ketonitrile with hydrazine hydrate. This versatile and widely used method for constructing the 5-aminopyrazole ring system is both efficient and reliable.

Proposed Synthetic Pathway

The most plausible synthetic route involves a two-step process starting from isonicotinoylacetonitrile (also known as 3-oxo-3-(pyridin-4-yl)propanenitrile).

  • Formation of the β-ketonitrile: The synthesis begins with the Claisen condensation of a pyridine-4-carboxylate ester with acetonitrile.

  • Cyclization with Hydrazine: The resulting isonicotinoylacetonitrile is then reacted with hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the final product, this compound.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization Pyridine-4-carboxylate_ester Pyridine-4-carboxylate ester Isonicotinoylacetonitrile Isonicotinoylacetonitrile Pyridine-4-carboxylate_ester->Isonicotinoylacetonitrile 1. NaH, THF 2. Acetonitrile Acetonitrile Acetonitrile Target_Compound This compound Isonicotinoylacetonitrile->Target_Compound Ethanol, Reflux Hydrazine_hydrate Hydrazine hydrate G Synthesis Synthesis of This compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Preliminary_Characterization Preliminary Characterization (TLC, Melting Point) Purification->Preliminary_Characterization Spectroscopic_Analysis Spectroscopic Analysis Preliminary_Characterization->Spectroscopic_Analysis Structural_Elucidation Structural Elucidation Spectroscopic_Analysis->Structural_Elucidation NMR NMR Spectroscopic_Analysis->NMR ¹H, ¹³C IR IR Spectroscopic_Analysis->IR FT-IR MS MS Spectroscopic_Analysis->MS Mass Spectrometry Final_Product Pure Characterized Compound Structural_Elucidation->Final_Product X-ray_Crystallography X-ray_Crystallography Structural_Elucidation->X-ray_Crystallography Single Crystal G Compound This compound (or derivative) Kinase Kinase (e.g., p38α MAP Kinase) Compound->Kinase Binds to ATP-binding site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Kinase Binds to Substrate Substrate Protein Substrate->Phosphorylated_Substrate Cellular_Response Downstream Cellular Response (e.g., Inflammation) Phosphorylated_Substrate->Cellular_Response

The Discovery and History of 3-(pyridin-4-yl)-1H-pyrazol-5-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(pyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic organic compound featuring a pyrazole ring substituted with a pyridin-4-yl group at the 3-position and an amine group at the 5-position. While the broader class of aminopyrazoles has been extensively investigated in medicinal chemistry for its diverse biological activities, detailed historical and experimental information specifically for this compound is not extensively documented in readily available scientific literature. This guide synthesizes the available information on its synthesis and potential biological relevance, drawing from established principles of pyrazole chemistry and the known activities of structurally related compounds.

Introduction

The pyrazole scaffold is a prominent feature in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals. The inclusion of an amino group on the pyrazole ring, creating aminopyrazoles, provides a key building block for the synthesis of a wide array of functionalized molecules and fused heterocyclic systems. The pyridinyl moiety is also a common feature in pharmacologically active compounds, known to participate in hydrogen bonding and other key interactions with biological targets. The combination of these two pharmacophores in this compound suggests its potential as a valuable intermediate or a pharmacologically active agent itself.

Discovery and History

A definitive historical account detailing the first synthesis and discovery of this compound is not prominently available in the surveyed scientific literature. The compound is listed in several chemical supplier catalogs, indicating its commercial availability and use as a building block in organic synthesis. It is likely that its initial synthesis was achieved through established methods for pyrazole ring formation, which have been known for over a century. The focus of much of the existing literature is on the synthesis and biological evaluation of more complex molecules derived from aminopyrazole precursors, rather than on the specific history of this particular intermediate.

Synthesis

The synthesis of 3-substituted-1H-pyrazol-5-amines is typically achieved through the condensation of a β-ketonitrile with hydrazine or its derivatives. For this compound, a plausible and commonly employed synthetic route would involve the reaction of isonicotinoylacetonitrile (also known as 3-oxo-3-(pyridin-4-yl)propanenitrile) with hydrazine hydrate.

Experimental Protocol: General Synthesis of this compound

Materials:

  • Isonicotinoylacetonitrile

  • Hydrazine hydrate

  • Ethanol (or another suitable solvent)

  • Glacial acetic acid (optional, as a catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isonicotinoylacetonitrile in a suitable solvent such as ethanol.

  • Addition of Hydrazine: To the stirred solution, add a molar equivalent of hydrazine hydrate. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to yield this compound as a solid.

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found in the primary literature, the structural motifs present in the molecule suggest potential areas of biological activity.

  • Kinase Inhibition: The aminopyrazole scaffold is a well-established "hinge-binder" motif in many kinase inhibitors. The amino group and the adjacent pyrazole nitrogen can form hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases. The pyridinyl group can extend into the solvent-exposed region or interact with other residues in the active site. Therefore, it is plausible that this compound could serve as a fragment or starting point for the development of inhibitors of various protein kinases.

  • Other Potential Activities: Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific activity of this compound would need to be determined through biological screening.

Due to the lack of specific studies on this compound, no signaling pathway diagrams can be provided at this time.

Data Presentation

As no quantitative biological data for this compound has been identified in the scientific literature, a data table summarizing such information cannot be provided.

Conclusion

This compound is a readily synthesizable heterocyclic compound that holds potential as a building block for the development of novel, biologically active molecules, particularly in the area of kinase inhibition. While its specific discovery and history are not well-documented, its synthesis can be achieved through established chemical methodologies. Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound. The lack of detailed experimental and biological data in the public domain highlights an opportunity for future investigation into the properties of this and related aminopyrazole derivatives.

An In-depth Technical Guide on 3-(pyridin-4-yl)-1H-pyrazol-5-amine (CAS Number: 24236-00-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(pyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic organic compound featuring a pyrazole ring substituted with a pyridinyl group and an amine group. The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties. This document serves as a comprehensive technical guide, providing insights into its chemical properties, a plausible synthesis protocol, and potential biological significance, thereby offering a foundational resource for researchers engaged in drug discovery and development.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively available in public literature, the following table summarizes its basic chemical properties and predicted data based on its structure.

PropertyValueSource
CAS Number 24236-00-2-
Molecular Formula C₈H₈N₄[Calculated]
Molecular Weight 160.18 g/mol [Calculated]
IUPAC Name This compound-
Canonical SMILES C1=CN=CC=C1C2=CC(=NN2)N-
Predicted XlogP 0.5[1]
Predicted Hydrogen Bond Donors 2[Calculated]
Predicted Hydrogen Bond Acceptors 3[Calculated]
Storage Conditions 2-8°C, Sealed in dry, Keep in dark place[2]
Safety Information H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled[Vendor Data]

Synthesis Methodology

A common and effective method for the synthesis of 3-substituted-1H-pyrazol-5-amines involves the cyclocondensation of a β-ketonitrile with hydrazine hydrate. The following is a representative experimental protocol for the synthesis of this compound.

Proposed Synthesis Scheme

Synthesis_Scheme cluster_reactants Reactants cluster_product Product Reactant_1 3-(pyridin-4-yl)-3-oxopropanenitrile Product This compound Reactant_1->Product Ethanol, Reflux Reactant_2 Hydrazine hydrate Reactant_2->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

  • 3-(pyridin-4-yl)-3-oxopropanenitrile

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-(pyridin-4-yl)-3-oxopropanenitrile (1.0 eq) in ethanol (10 mL/mmol), add hydrazine hydrate (1.5 eq).

  • The reaction mixture is refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 7:3).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Expected Yield: 70-85% (This is a typical yield for this type of reaction and may vary).

Spectroscopic Characterization (Predicted/Typical Data)

The following table presents typical spectroscopic data that would be expected for this compound.

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 11.8 (s, 1H, NH-pyrazole), 8.5 (d, 2H, pyridine-H), 7.6 (d, 2H, pyridine-H), 5.8 (s, 1H, pyrazole-H), 5.4 (s, 2H, NH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 155.0, 150.0, 141.0, 140.0, 121.0, 95.0
IR (KBr, cm⁻¹) 3400-3200 (N-H stretching), 1620 (C=N stretching), 1590 (C=C stretching)
Mass Spec (ESI-MS) m/z: 161.08 [M+H]⁺ (Predicted)[1]

Biological Activities and Potential Applications

The pyrazole scaffold is a key component in numerous biologically active compounds. While specific data for this compound is limited, its structural motifs suggest potential activity in several therapeutic areas.

Kinase Inhibition

The pyrazolopyridine core, which can be formed from this compound, is a known hinge-binding motif for various protein kinases. Derivatives of similar structures have shown inhibitory activity against kinases such as p38α MAP kinase, Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).[3][4] Therefore, this compound could serve as a valuable starting point for the development of novel kinase inhibitors for the treatment of cancer and inflammatory diseases.

Anti-inflammatory and Anticancer Potential

Numerous pyrazole derivatives have demonstrated potent anti-inflammatory and anticancer activities.[5][6] The anti-inflammatory effects are often attributed to the inhibition of enzymes like cyclooxygenase (COX), while anticancer properties can be a result of inhibiting various signaling pathways crucial for cancer cell proliferation and survival.

Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow Start This compound Kinase_Screening Broad Kinase Panel Screening Start->Kinase_Screening Cell_Based_Assays Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) Kinase_Screening->Cell_Based_Assays Identified Hits Target_Validation Target-Specific Cellular Assays (e.g., Western Blot for p-STAT3) Cell_Based_Assays->Target_Validation Active Compounds In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft models) Target_Validation->In_Vivo_Studies Confirmed On-Target Activity Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A typical workflow for the biological evaluation of a novel compound.

Potential Signaling Pathway Involvement

Given the prevalence of pyrazole-based compounds as kinase inhibitors, a plausible signaling pathway to investigate for the effects of this compound and its derivatives is the JAK-STAT pathway, which is often dysregulated in cancer and autoimmune diseases.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization Gene_Expression Gene Expression (Proliferation, Survival) STAT_Dimer->Gene_Expression Nuclear Translocation Cytokine Cytokine Cytokine->Cytokine_Receptor Inhibitor 3-(pyridin-4-yl)-1H- pyrazol-5-amine (Hypothetical) Inhibitor->JAK Inhibition

Caption: Hypothetical inhibition of the JAK-STAT signaling pathway.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutics, particularly in the areas of oncology and immunology. Its straightforward synthesis and the known biological activities of related compounds make it an attractive starting point for medicinal chemistry campaigns. This guide provides a foundational overview to aid researchers in their exploration of this promising chemical entity. Further experimental validation of its synthesis, characterization, and biological activity is warranted to fully elucidate its therapeutic potential.

References

Theoretical Exploration of 4-(5-amino-1H-pyrazol-3-yl)pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(5-amino-1H-pyrazol-3-yl)pyridine scaffold is a promising heterocyclic framework in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. As a bioisostere for purines, this scaffold is of particular interest for targeting ATP-binding sites in kinases, which are pivotal in numerous signaling pathways implicated in cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying 4-(5-amino-1H-pyrazol-3-yl)pyridine and its derivatives. It consolidates available data on related compounds, details relevant experimental and computational protocols, and proposes a systematic workflow for the theoretical investigation of this molecular class to accelerate drug discovery and development efforts.

Introduction: The Significance of the Aminopyrazole-Pyridine Scaffold

Pyrazole-containing compounds are a cornerstone in medicinal chemistry, with a broad spectrum of biological activities including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2] The fusion or linkage of a pyrazole ring with a pyridine moiety, particularly in the form of aminopyrazolopyridines, has garnered substantial interest. These structures are recognized for their ability to act as kinase inhibitors by mimicking the hydrogen bonding patterns of adenine in the ATP binding pocket.[3] The 5-aminopyrazole moiety, in particular, is a versatile building block for synthesizing a variety of bioactive molecules, including inhibitors of p38 MAP kinase and various other kinases.[1][4] Theoretical studies, including quantum chemical calculations and molecular modeling, are indispensable tools for understanding the structure-activity relationships (SAR) of these compounds, guiding lead optimization, and predicting their pharmacokinetic properties.

Physicochemical and Structural Data

While specific experimental data for 4-(5-amino-1H-pyrazol-3-yl)pyridine is not extensively available in the public domain, valuable structural insights can be gleaned from closely related crystal structures. The crystallographic data for 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile provides a foundational model for the spatial arrangement of the pyrazole and pyridine rings.

Table 1: Crystallographic Data for 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile [5]

ParameterValue
Molecular FormulaC₂₁H₁₄FN₅
Molecular Weight355.37
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.5189 (5)
b (Å)8.1339 (3)
c (Å)20.0009 (13)
V (ų)1711.27 (15)
Z4

Table 2: Selected Dihedral Angles for 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile (°) [5]

RingsDihedral Angle (°)
Pyrazole and 4-Fluorophenyl38.0 (1)
Pyrazole and Pyridine40.0 (1)
Pyrazole and Benzonitrile28.5 (1)
4-Fluorophenyl and Pyridine57.7 (1)
Pyridine and Benzonitrile35.6 (1)

This data is crucial for building and validating computational models of 4-(5-amino-1H-pyrazol-3-yl)pyridine. The observed non-coplanarity of the ring systems will significantly influence the molecule's conformational flexibility and its interaction with biological targets.

Biological Activity of Related Compounds

Derivatives of aminopyrazole and pyrazolopyridine have demonstrated potent inhibitory activity against various kinases, highlighting the therapeutic potential of this scaffold.

Table 3: Biological Activity of Selected Aminopyrazole and Pyrazolopyridine Derivatives

Compound ClassTargetActivity (IC₅₀)Reference
Amino-pyrazolopyridinesNF-κB4.7 - 39.8 µM[6]
Amino-pyrazolopyridinesApoptotic cell death in K562 cells27.6 - 36.5 µM[6]
5-Aminopyrazole derivativesAntitumor (Hep-G2 cells)3.6 - 41 µM[7]
PyrazolopyrimidineAntitumor (HepG2)12.6 µg/ml[8]

Experimental and Computational Protocols

A comprehensive theoretical study of 4-(5-amino-1H-pyrazol-3-yl)pyridine necessitates a multi-faceted approach, integrating various computational methodologies. The following protocols, adapted from studies on related compounds, provide a robust framework for such an investigation.

Synthesis of Aminopyrazole-Pyridine Scaffolds

The synthesis of pyrazolo[3,4-b]pyridines often starts from a pre-formed pyrazole ring, typically a 3- or 5-aminopyrazole, which then undergoes cyclization to form the pyridine ring.[9] A common method involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[9] If the dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed.[9]

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, geometry, and reactivity of molecules.

  • Software: Gaussian, ORCA, Spartan

  • Functional: B3LYP, M06-2X, ωB97X-D

  • Basis Set: 6-31G(d,p), 6-311++G(d,p), def2-TZVP

  • Calculations:

    • Geometry Optimization: To find the lowest energy conformation of the molecule.

    • Frequency Analysis: To confirm the optimized structure is a true minimum on the potential energy surface and to calculate thermodynamic properties.

    • Frontier Molecular Orbital (HOMO-LUMO) Analysis: To understand the molecule's reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP) Mapping: To identify nucleophilic and electrophilic sites.

    • Natural Bond Orbital (NBO) Analysis: To study charge distribution and intramolecular interactions.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.

  • Software: AutoDock, Glide, GOLD, MOE

  • Protocol:

    • Protein Preparation: Obtain the 3D structure of the target kinase (e.g., from the Protein Data Bank). Prepare the protein by adding hydrogens, removing water molecules, and assigning charges.

    • Ligand Preparation: Generate the 3D structure of 4-(5-amino-1H-pyrazol-3-yl)pyridine and optimize its geometry using a suitable force field (e.g., MMFF94) or quantum mechanical method.

    • Docking Simulation: Define the binding site on the protein and run the docking algorithm to generate a series of binding poses.

    • Pose Analysis and Scoring: Analyze the predicted binding poses based on scoring functions and visual inspection of key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time.

  • Software: GROMACS, AMBER, NAMD

  • Protocol:

    • System Setup: Place the docked ligand-protein complex in a simulation box with an appropriate solvent model (e.g., TIP3P water). Add ions to neutralize the system.

    • Minimization and Equilibration: Minimize the energy of the system to remove steric clashes, followed by equilibration under constant temperature (NVT) and pressure (NPT) to bring the system to a stable state.

    • Production Run: Run the simulation for a desired length of time (e.g., 100-300 ns) to collect trajectory data.[7]

    • Trajectory Analysis: Analyze the trajectory to study the stability of the complex (RMSD), flexibility of the protein and ligand (RMSF), and detailed interactions over time.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of a series of compounds with their biological activity.

  • Software: MOE, SYBYL, QSARINS

  • Protocol:

    • Dataset Preparation: Compile a dataset of aminopyrazole-pyridine analogs with their experimentally determined biological activities (e.g., IC₅₀ values).

    • Descriptor Calculation: Calculate a variety of molecular descriptors (e.g., 2D, 3D, constitutional, electronic) for each compound.

    • Model Building: Use statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a QSAR model.

    • Model Validation: Validate the model's predictive power using internal (e.g., cross-validation) and external validation techniques.[6][10]

Proposed Workflow for Theoretical Investigation

The following diagram illustrates a logical workflow for the comprehensive theoretical study of 4-(5-amino-1H-pyrazol-3-yl)pyridine, from initial molecular design to the prediction of its biological and pharmacokinetic properties.

Theoretical_Study_Workflow cluster_0 In Silico Design & Preparation cluster_1 Property Calculation & Analysis cluster_2 Biological Activity Prediction cluster_3 Pharmacokinetics & SAR A Molecule Sketching & 3D Structure Generation B Conformational Analysis A->B C Geometry Optimization (DFT) B->C D Quantum Chemical Calculations (HOMO-LUMO, MEP, NBO) C->D E Physicochemical Property Prediction (LogP, Solubility, pKa) C->E F Target Identification & Protein Preparation C->F K QSAR Model Development (for analogs) D->K J ADMET Prediction E->J G Molecular Docking F->G H Molecular Dynamics Simulation G->H I Binding Free Energy Calculation (MM/PBSA, MM/GBSA) H->I M Lead Candidate Identification I->M J->M L Pharmacophore Modeling K->L L->M

References

Potential Therapeutic Targets of 3-(pyridin-4-yl)-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterocyclic scaffold, 3-(pyridin-4-yl)-1H-pyrazol-5-amine, has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component in the design of targeted therapeutic agents. Its inherent structural features, including hydrogen bond donors and acceptors, and its ability to be readily functionalized, make it an attractive starting point for the development of potent and selective inhibitors of key biological targets. This technical guide provides an in-depth overview of the primary therapeutic targets of compounds derived from the this compound core, with a focus on protein kinases. While direct quantitative inhibitory data for the parent compound is not extensively available in public literature, the extensive research on its derivatives underscores the therapeutic promise of this chemical scaffold.

Primary Therapeutic Targets: Protein Kinases

Research has predominantly identified two major classes of protein kinases as the primary therapeutic targets for derivatives of this compound:

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of cell cycle progression, particularly at the G1/S phase transition. Dysregulation of CDK2 activity is a hallmark of many cancers, making it a prime target for anti-cancer drug development.

  • p38 Mitogen-Activated Protein Kinase (p38α MAPK): A central mediator of the inflammatory response. It is activated by cellular stress and pro-inflammatory cytokines, leading to the production of inflammatory mediators like TNF-α and IL-1β. Inhibition of p38α MAPK is a promising strategy for the treatment of a wide range of inflammatory diseases.

Quantitative Data on Key Derivatives

The following tables summarize the in vitro inhibitory activities of representative derivatives of this compound against their primary kinase targets. This data highlights the potency that can be achieved through chemical modification of the core scaffold.

Table 1: Inhibitory Activity of this compound Derivatives against CDK2

Compound IDModification on Core ScaffoldIC50 (µM) vs. CDK2/cyclin A2Reference
Derivative A N-(3-methoxyphenyl)carboxamide at C50.057 ± 0.003[1]
Derivative B Thioalkyl substituent at C50.081 ± 0.004[1]
Derivative C Diacetoxy alkyl substituent at C50.119 ± 0.007[1]

Table 2: Inhibitory Activity of this compound Derivatives against p38α MAPK

Compound IDModification on Core ScaffoldIC50 (nM) vs. p38α MAPKReference
Derivative D Fused quinoxaline ring81
Derivative E Fused pyrido[2,3-b]pyrazine ring38

Experimental Protocols

Detailed methodologies are crucial for the evaluation of compounds targeting CDK2 and p38α MAPK. Below are representative protocols for in vitro kinase assays.

Protocol 1: In Vitro CDK2/cyclin A2 Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits and is designed to quantify the amount of ADP produced in a kinase reaction.

1. Reagents and Materials:

  • Recombinant human CDK2/cyclin A2 enzyme

  • Histone H1 as a substrate

  • ATP

  • Test compound (derivative of this compound)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

2. Assay Procedure:

  • Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Add 2.5 µL of the test compound solution or vehicle (for controls) to the wells of a 384-well plate.

  • Prepare a solution of CDK2/cyclin A2 and Histone H1 in kinase buffer. Add 5 µL of this enzyme/substrate mixture to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Prepare an ATP solution in kinase buffer. Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. The final reaction volume will be 10 µL.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and initiates a luciferase-based reaction to produce a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Subtract the background luminescence (wells with no enzyme).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro p38α MAPK Inhibition Assay (Immunoblot-Based)

This protocol involves the immunoprecipitation of active p38α MAPK and the subsequent detection of its kinase activity by measuring the phosphorylation of a substrate, ATF2, via immunoblotting.

1. Reagents and Materials:

  • Cell lysate from stimulated cells (e.g., with UV or anisomycin)

  • Anti-p38α MAPK antibody

  • Protein A/G agarose beads

  • Recombinant ATF2 protein (substrate)

  • ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na₃VO₄, 1 µg/mL leupeptin)

  • Anti-phospho-ATF2 (Thr71) antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and western blotting equipment

2. Assay Procedure:

  • Lyse stimulated cells with lysis buffer and quantify the protein concentration.

  • Incubate 200-500 µg of cell lysate with anti-p38α MAPK antibody for 2 hours at 4°C with gentle rocking.

  • Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

  • Pellet the beads by centrifugation and wash three times with lysis buffer and twice with kinase assay buffer.

  • Resuspend the beads in 20 µL of kinase assay buffer containing the test compound at various concentrations. Pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding 20 µL of kinase assay buffer containing ATP and recombinant ATF2 substrate.

  • Incubate the reaction mixture at 30°C for 30 minutes.

  • Terminate the reaction by adding 20 µL of 4x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with an anti-phospho-ATF2 antibody.

  • Detect the signal using an HRP-conjugated secondary antibody and a chemiluminescent substrate.

3. Data Analysis:

  • Quantify the band intensities for phosphorylated ATF2.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and a general experimental workflow for inhibitor screening.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Activation pRb_E2F pRb-E2F Complex CDK46->pRb_E2F Phosphorylation pRb_p p-pRb pRb_E2F->pRb_p E2F E2F pRb_E2F->E2F Release CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 Activation S_Phase_Proteins S-Phase Proteins CDK2->S_Phase_Proteins Phosphorylation DNA_Replication DNA Replication S_Phase_Proteins->DNA_Replication Inhibitor 3-(pyridin-4-yl)-1H- pyrazol-5-amine Derivatives Inhibitor->CDK2

Caption: CDK2 Signaling Pathway at the G1/S Transition.

p38_MAPK_Signaling_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular Stimuli Inflammatory Cytokines (TNF-α, IL-1β) Cellular Stress MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K Activation MAP2K MAPKK (MKK3/6) MAP3K->MAP2K Phosphorylation p38 p38 MAPK MAP2K->p38 Phosphorylation MK2 MK2 p38->MK2 Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, CREB) p38->Transcription_Factors Phosphorylation Gene_Expression Inflammatory Gene Expression MK2->Gene_Expression Post-transcriptional Regulation Transcription_Factors->Gene_Expression Transcriptional Activation Inhibitor 3-(pyridin-4-yl)-1H- pyrazol-5-amine Derivatives Inhibitor->p38

Caption: p38 MAPK Inflammatory Signaling Pathway.

Experimental_Workflow cluster_Workflow Inhibitor Screening Workflow Start Start: Synthesized This compound Derivatives Primary_Screen Primary Kinase Assay (e.g., CDK2 or p38 MAPK) Start->Primary_Screen IC50_Determination IC50 Determination (Dose-Response Curve) Primary_Screen->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling (Panel of Kinases) IC50_Determination->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (e.g., Proliferation, Cytokine Release) Selectivity_Profiling->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: General Experimental Workflow for Kinase Inhibitor Screening.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The extensive body of research on its derivatives has demonstrated the potential to generate potent and selective inhibitors of CDK2 and p38α MAPK, two critical targets in oncology and inflammatory diseases, respectively. While further investigation is required to determine the intrinsic activity of the unsubstituted core molecule, the data presented in this guide strongly supports its value as a foundational element in future drug discovery efforts. The provided experimental protocols and pathway diagrams offer a framework for researchers to further explore and capitalize on the therapeutic potential of this versatile chemical scaffold.

References

3-(pyridin-4-yl)-1H-pyrazol-5-amine literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-(pyridin-4-yl)-1H-pyrazol-5-amine

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a pyridine ring and an amine group. The pyrazole motif is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] This core structure is particularly prominent in the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[1][2] The strategic placement of the pyridine and amine functional groups allows for diverse chemical modifications, making it a versatile starting point for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental methodologies associated with this compound and its derivatives, aimed at researchers and professionals in the field of drug development.

Synthesis and Chemical Properties

The synthesis of the this compound core and its derivatives can be achieved through several established chemical routes. A common and effective method involves the cyclocondensation reaction of a β-ketonitrile with hydrazine hydrate.[3]

General Synthesis Workflow

G cluster_start Starting Materials A β-Ketonitrile (e.g., 3-oxo-3-(pyridin-4-yl)propanenitrile) C Cyclocondensation Reaction A->C B Hydrazine Monohydrate (NH₂NH₂·H₂O) B->C D This compound C->D Formation of Pyrazole Ring E Further Derivatization (e.g., Acylation, Reductive Amination) D->E F Bioactive Derivatives E->F

Caption: General workflow for the synthesis of this compound and its derivatives.

Chemical Properties of the Core Structure

PropertyValueReference
Molecular FormulaC₈H₈N₄[4]
Molecular Weight160.18 g/mol [4]
AppearanceSolid[4]
Storage Conditions2-8°C, Sealed in dry, Keep in dark place[4]

Biological Activities and Therapeutic Potential

The this compound scaffold is a cornerstone in the design of potent kinase inhibitors. Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] Derivatives of this compound have demonstrated significant activity against a variety of kinases and have shown promise as anticancer and anti-inflammatory agents.[5][6]

Anticancer Activity

The primary therapeutic application explored for derivatives of this compound is in oncology. These compounds have been shown to inhibit several kinases that are crucial for cancer cell proliferation, survival, and migration.

  • Kinase Inhibition: The pyrazole-pyridine system is effective in targeting the ATP-binding pocket of various kinases.[1] Regioisomeric switching of substituents on the pyrazole ring can completely change the inhibitory profile from p38α MAP kinase to other kinases relevant in cancer.[6] Derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Fms-like tyrosine kinase 3 (FLT3).[5][7][8]

  • Cytotoxicity: In vitro studies have confirmed the cytotoxic effects of these derivatives against a broad panel of human cancer cell lines.[5][9] The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, typically at the G2/M phase.[1][9]

  • Tubulin Polymerization Inhibition: Certain derivatives have been found to inhibit tubulin polymerization, a mechanism similar to that of established anticancer drugs like paclitaxel. This disruption of the cellular cytoskeleton leads to mitotic arrest and apoptosis.[9]

Table 1: Kinase Inhibitory Activity of Representative Derivatives

DerivativeTarget Kinase(s)IC₅₀ (nM)Reference
N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine (Compound 1)FLT3-ITD< 10 (approx.)[7]
Compound 10h (a 5-amino-1H-pyrazole-4-carboxamide derivative)FGFR1, FGFR2, FGFR3, FGFR2V564F46, 41, 99, 62[8]
AT9283 (a pyrazol-4-yl urea derivative)Aurora A, Aurora B, JAK2~3[10]

Table 2: Cytotoxic Activity (IC₅₀) of Representative Derivatives

DerivativeCell LineCancer TypeIC₅₀ (µM)Reference
Thioalkyl-substituted N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamideHCT-116Colon CancerPotent (not specified)[5]
Compound 6c (an indolo-pyrazole grafted with thiazolidinone)SK-MEL-28Melanoma3.46[9]
N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine (Compound 1)MV4-11Acute Myeloid Leukemia0.0034[7]
Compound 10h (a 5-amino-1H-pyrazole-4-carboxamide derivative)NCI-H520Lung Cancer0.019[8]
Compound 10h (a 5-amino-1H-pyrazole-4-carboxamide derivative)SNU-16Gastric Cancer0.059[8]
Other Biological Activities

Beyond oncology, derivatives have been screened for other potential therapeutic uses. Some compounds have exhibited moderate to good anti-inflammatory, antifungal, and antimicrobial activities, highlighting the broad biological potential of this chemical scaffold.[5]

Signaling Pathway Inhibition

A key mechanism of action for many this compound derivatives is the inhibition of kinase-mediated signaling pathways that control the cell cycle. For instance, inhibition of Cyclin-Dependent Kinases (CDKs) like CDK2 can halt the cell cycle, preventing cancer cell proliferation.

G cluster_pathway CDK-Mediated Cell Cycle Progression CyclinE Cyclin E Complex Cyclin E/CDK2 Active Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb Protein Complex->Rb Phosphorylates E2F E2F Rb->E2F pRb p-Rb (Phosphorylated) G1_S G1/S Phase Transition E2F->G1_S Activates Transcription Inhibitor This compound Derivative Inhibitor->Complex Inhibits Kinase Activity

Caption: Inhibition of the CDK2 pathway, leading to cell cycle arrest at the G1/S transition.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for drug discovery and development. Below are representative methodologies for the synthesis and biological evaluation of this compound derivatives based on published literature.

Protocol 1: Synthesis of 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine[6]
  • Preparation of LDA Solution: Add 20 mmol of n-butyllithium to a solution of diisopropylamine (20 mmol) in 30 ml of dry THF at -78°C (195 K) under an inert atmosphere.

  • Lithiation: Cool the LDA solution to -78°C (195 K). Add 14 mmol of 4-fluorophenylacetonitrile in 10 ml of THF dropwise. Stir the reaction mixture for 45 minutes at this temperature.

  • Coupling Reaction: Slowly add 5 mmol of N-(4-nitrophenyl)-4-pyridinecarbohydrazonoyl chloride to the reaction mixture. Continue stirring for 1 hour at -78°C.

  • Work-up: Allow the reaction to warm to room temperature (293 K). Quench the reaction by adding 50 ml of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (2 x 50 ml).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Remove the solvent under reduced pressure until the volume is approximately 5 ml.

  • Purification: The pure product will precipitate from the concentrated solution. Collect the solid by filtration. The reported yield is 36%. Recrystallization from a THF/diethyl ether mixture can yield crystals suitable for X-ray analysis.

Protocol 2: In Vitro Cytotoxicity - MTT Assay[9]
  • Cell Seeding: Seed cancer cells (e.g., HCT-116, SK-MEL-28) in 96-well plates at a density of 5,000-10,000 cells per well in the appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Protocol 3: FLT3 Kinase Inhibition Assay (ADP-Glo™)[7]
  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the FLT3 kinase, the substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction wells.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal proportional to the ADP produced. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The amount of ADP formed is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

General Experimental Workflow for Drug Discovery

G A Synthesis & Purification of Derivatives B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Identification of 'Hit' Compounds (IC₅₀ < Threshold) B->C D Target-Based Assay (e.g., Kinase Inhibition Assay) C->D E Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assay) D->E F Lead Optimization (SAR Studies) E->F F->A Synthesize New Analogs G In Vivo Studies (Xenograft Models) F->G

Caption: A typical workflow for the discovery and development of kinase inhibitors.

Conclusion

This compound represents a highly valuable and versatile scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Its synthetic accessibility and the rich chemical space available for derivatization have enabled the creation of potent inhibitors of various kinases crucial to cancer pathology. The extensive research into its derivatives has yielded compounds with nanomolar efficacy against cancer cells and specific molecular targets. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel therapeutic applications beyond cancer, and developing next-generation inhibitors that can overcome clinical drug resistance. This technical guide consolidates the existing literature, providing a solid foundation for researchers aiming to harness the therapeutic potential of this remarkable molecular framework.

References

Methodological & Application

Application Notes and Protocol for the Synthesis of 3-(pyridin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(pyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring both a pyridine and a pyrazole ring, makes it a valuable scaffold for the development of novel therapeutic agents. The pyrazole moiety is a common feature in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic incorporation of a pyridine ring can further modulate the compound's physicochemical properties, such as solubility and bioavailability, and provide additional interaction points with biological targets.

This document provides a detailed, two-step protocol for the synthesis of this compound, commencing with the preparation of the key intermediate, 3-oxo-3-(pyridin-4-yl)propanenitrile, followed by its cyclization with hydrazine hydrate.

Experimental Protocols

Part 1: Synthesis of 3-oxo-3-(pyridin-4-yl)propanenitrile (Intermediate)

This procedure outlines the synthesis of the β-ketonitrile intermediate via a Claisen condensation reaction between a pyridine ester and acetonitrile.

Materials:

  • Methyl isonicotinate

  • Acetonitrile (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Toluene (anhydrous)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of methyl isonicotinate (1 equivalent) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (2 equivalents, 60% dispersion in mineral oil) at 0 °C (ice bath).

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add anhydrous acetonitrile (1.5 equivalents) dropwise to the reaction mixture.

  • After the addition is complete, heat the mixture to reflux and maintain for 48-72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then concentrate it under reduced pressure using a rotary evaporator.

  • Carefully dilute the residue with ice-cold water.

  • Adjust the pH of the aqueous solution to acidic (pH ~5-6) using glacial acetic acid.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-oxo-3-(pyridin-4-yl)propanenitrile.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or used directly in the next step if purity is deemed sufficient.

Part 2: Synthesis of this compound (Final Product)

This protocol describes the cyclocondensation of the β-ketonitrile intermediate with hydrazine hydrate to form the desired 5-aminopyrazole derivative.

Materials:

  • 3-oxo-3-(pyridin-4-yl)propanenitrile

  • Hydrazine hydrate (80-100%)

  • Ethanol or isopropanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 3-oxo-3-(pyridin-4-yl)propanenitrile (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2-1.5 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation of the product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound.

  • The product can be further purified by recrystallization from ethanol or another suitable solvent to obtain a high-purity solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. The values for yield and melting point are typical ranges based on analogous reactions and may vary depending on the specific reaction conditions and purity of reagents.

Parameter3-oxo-3-(pyridin-4-yl)propanenitrileThis compound
Molecular Formula C₈H₆N₂OC₈H₈N₄
Molecular Weight 146.15 g/mol 160.18 g/mol
Reaction Time 48 - 72 hours4 - 6 hours
Reaction Temperature RefluxReflux
Typical Yield 60 - 75%70 - 85%
Physical Appearance Off-white to yellow solidWhite to pale yellow solid
Melting Point Not well documented>200 °C (decomposes)

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity:

  • ¹H NMR: Expected signals would include aromatic protons from the pyridine ring, a proton on the pyrazole ring, and signals for the amine and pyrazole NH protons.

  • ¹³C NMR: Will show characteristic peaks for the carbon atoms of the pyridine and pyrazole rings.

  • FT-IR: Should display characteristic absorption bands for N-H stretching of the amine and pyrazole, C=N, and C=C bonds of the aromatic rings.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of 160.18 should be observed.

Visualizations

Synthetic Pathway for this compound

Synthesis_Pathway Synthesis of this compound cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Cyclization start1 Methyl isonicotinate + Acetonitrile intermediate 3-oxo-3-(pyridin-4-yl)propanenitrile start1->intermediate 1. NaH, Toluene 2. Reflux intermediate_ref 3-oxo-3-(pyridin-4-yl)propanenitrile final_product This compound intermediate_ref->final_product Hydrazine hydrate, Ethanol, Reflux

Caption: Reaction scheme for the two-step synthesis.

Experimental Workflow

Experimental_Workflow Experimental Workflow cluster_prep Preparation of Intermediate cluster_final Synthesis of Final Product A React Methyl isonicotinate and Acetonitrile with NaH B Reflux Reaction Mixture A->B C Work-up and Extraction B->C D Isolate and Purify Intermediate C->D E React Intermediate with Hydrazine Hydrate D->E Use in next step F Reflux Reaction Mixture E->F G Precipitate and Filter Product F->G H Dry and Characterize Final Product G->H

Caption: Step-by-step experimental workflow diagram.

Application Notes and Protocols for 3-(pyridin-4-yl)-1H-pyrazol-5-amine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors that have achieved clinical significance.[1] The incorporation of a pyridinyl moiety, as seen in 3-(pyridin-4-yl)-1H-pyrazol-5-amine, presents a promising avenue for the development of novel therapeutics targeting a range of protein kinases. Dysregulation of kinase activity is a known driver of various pathologies, including cancer and inflammatory diseases, making kinase inhibitors a focal point of drug discovery.[1]

This document provides a comprehensive guide for researchers interested in evaluating the kinase inhibitory potential of this compound. While specific inhibitory data for this exact compound is not widely published, the structural similarities to known multi-kinase inhibitors, such as the Aurora and JAK inhibitor AT9283, suggest its potential activity against these and other kinase families.[2][3] These application notes offer detailed protocols for in vitro kinase activity and cellular proliferation assays to enable the characterization of this compound's biological effects.

Potential Kinase Targets and Signaling Pathways

Based on the prevalence of the pyrazole scaffold in known kinase inhibitors, this compound is hypothesized to target key kinases involved in cell cycle regulation and inflammatory signaling.

Aurora Kinase Pathway: Aurora kinases (A and B) are critical regulators of mitosis.[4][5] Their inhibition can lead to defects in chromosome segregation and, ultimately, apoptosis in rapidly dividing cancer cells.[6]

Aurora_Kinase_Pathway cluster_extracellular Extracellular cluster_cell Cell Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt activates G2_M_Phase G2/M Phase Transition PI3K_Akt->G2_M_Phase promotes Aurora_A Aurora A G2_M_Phase->Aurora_A activates Aurora_B Aurora B G2_M_Phase->Aurora_B activates Mitosis Mitosis Aurora_A->Mitosis regulates Aurora_B->Mitosis regulates Apoptosis Apoptosis Mitosis->Apoptosis inhibition leads to Inhibitor This compound Inhibitor->Aurora_A inhibits Inhibitor->Aurora_B inhibits

Caption: Potential inhibition of the Aurora kinase signaling pathway.

JAK-STAT Pathway: The Janus kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) are non-receptor tyrosine kinases that mediate signaling from cytokine receptors to the Signal Transducer and Activator of Transcription (STAT) proteins.[7] This pathway is central to immune responses and hematopoiesis, and its aberrant activation is implicated in autoimmune diseases and myeloproliferative neoplasms.[8][9]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates STAT_active p-STAT (active dimer) STAT_inactive->STAT_active dimerizes Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_active->Gene_Expression translocates to nucleus and regulates Inhibitor This compound Inhibitor->JAK inhibits

Caption: Potential inhibition of the JAK-STAT signaling pathway.

Data Presentation

Quantitative data from kinase inhibition and cell-based assays should be summarized for clear comparison. The following tables are provided as templates for organizing experimental results.

Table 1: In Vitro Kinase Inhibitory Activity of this compound (Hypothetical Data)

Kinase TargetIC50 (nM)Assay Method
Aurora ATBDADP-Glo
Aurora BTBDADP-Glo
JAK1TBDADP-Glo
JAK2TBDADP-Glo
JAK3TBDADP-Glo
TYK2TBDADP-Glo
CDK2TBDADP-Glo
Abl (T315I)TBDADP-Glo
TBD: To Be Determined

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (Hypothetical Data)

Cell LineCancer TypeIC50 (µM)Assay Method
HCT116Colon CarcinomaTBDMTT Assay
MV4-11Acute Myeloid LeukemiaTBDMTT Assay
K562Chronic Myeloid LeukemiaTBDMTT Assay
A549Lung CarcinomaTBDMTT Assay
TBD: To Be Determined

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase Buffer - Inhibitor Dilutions - Kinase Solution - Substrate/ATP Mix start->prepare_reagents plate_setup Plate Setup (384-well): 1. Add Inhibitor/DMSO 2. Add Kinase Solution prepare_reagents->plate_setup initiate_reaction Initiate Reaction: Add Substrate/ATP Mix plate_setup->initiate_reaction incubate_reaction Incubate at 30°C (e.g., 60 min) initiate_reaction->incubate_reaction stop_reaction Stop Reaction: Add ADP-Glo™ Reagent incubate_reaction->stop_reaction incubate_stop Incubate at RT (40 min) stop_reaction->incubate_stop detect_signal Detect Signal: Add Kinase Detection Reagent incubate_stop->detect_signal incubate_detect Incubate at RT (30-60 min) detect_signal->incubate_detect read_luminescence Read Luminescence incubate_detect->read_luminescence end End read_luminescence->end

Caption: Workflow for the in vitro ADP-Glo™ kinase assay.

Materials and Reagents:

  • Recombinant human kinases (e.g., Aurora A, Aurora B, JAK2)

  • Kinase-specific substrate peptide

  • This compound

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DTT (Dithiothreitol)

  • DMSO (Dimethyl sulfoxide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution series of the inhibitor in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Thaw all other reagents (enzyme, substrate, ATP) on ice.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted inhibitor or DMSO (for positive and negative controls) to the appropriate wells of a 384-well plate.

    • Prepare the enzyme solution by diluting the kinase stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.

  • Kinase Reaction:

    • Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well, bringing the final reaction volume to 5 µL.

    • Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effects of the inhibitor.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_adherence Incubate for Cell Adherence (24 hours) seed_cells->incubate_adherence treat_cells Treat Cells with Inhibitor (Serial Dilutions) incubate_adherence->treat_cells incubate_treatment Incubate for Desired Time (e.g., 48-72 hours) treat_cells->incubate_treatment add_mtt Add MTT Reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan Crystal Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (Add DMSO or Solubilization Buffer) incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

Materials and Reagents:

  • Cancer cell line of interest (e.g., HCT116, MV4-11)

  • Appropriate complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment (for adherent cells).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).

    • Carefully remove the medium from the cells and add 100 µL of the prepared inhibitor dilutions or control medium to the appropriate wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours in a humidified incubator, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and frameworks provided in these application notes are designed to facilitate the systematic evaluation of this compound's inhibitory activity against key oncogenic and inflammatory kinases, as well as its anti-proliferative effects in relevant cancer cell lines. The resulting data will be crucial for elucidating its mechanism of action and potential as a therapeutic lead.

References

Application of 3-(pyridin-4-yl)-1H-pyrazol-5-amine Derivatives in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties. The derivative 3-(pyridin-4-yl)-1H-pyrazol-5-amine and its analogues have emerged as a promising class of compounds in oncology research. These molecules have been investigated for their potential to inhibit various protein kinases and other cellular targets that are critical for cancer cell proliferation and survival. This document provides an overview of the application of these compounds in cancer cell lines, including their cytotoxic effects, and provides detailed protocols for their evaluation.

Mechanism of Action

Derivatives of this compound have been shown to exert their anticancer effects through various mechanisms. A prominent mode of action is the inhibition of protein kinases that are often dysregulated in cancer. For instance, compounds with a similar structural framework have been identified as inhibitors of p38α MAP kinase and kinases relevant to cancer. Furthermore, the pyrazole core is a key feature in inhibitors of other important cancer-related kinases such as Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptors (FGFRs). Inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis.

Data Presentation

The following table summarizes the in vitro cytotoxic activity of various pyrazole derivatives, including those with the this compound core, against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
HD12 ((3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone)LeukemiaNot specified, but showed remarkable cytotoxic activities[1]
Colon CancerNot specified, but showed remarkable cytotoxic activities[1]
Breast CancerNot specified, but showed remarkable cytotoxic activities[1]
MelanomaNot specified, but showed remarkable cytotoxic activities[1]
Lung CancerNot specified, but showed remarkable cytotoxic activities[1]
Renal CancerNot specified, but showed remarkable cytotoxic activities[1]
Prostate CancerNot specified, but showed remarkable cytotoxic activities[1]
CNS CancerNot specified, but showed remarkable cytotoxic activities[1]
Ovarian CancerNot specified, but showed remarkable cytotoxic activities[1]
Compound 2b (A 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde derivative)Not specified9.32 ± 0.45[2]
Compound 2m (A 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde derivative)Not specified10.03 ± 0.43[2]
Compound 10h (A 5-amino-1H-pyrazole-4-carboxamide derivative)NCI-H520 (Lung)0.019[3]
SNU-16 (Gastric)0.059[3]
KATO III (Gastric)0.073[3]

Experimental Protocols

Cell Viability Assay (SRB Assay)

This protocol is a representative method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., A549, HepG2, HCT116, MCF-7)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and add cold TCA to each well to fix the cells. Incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 15-30 minutes at room temperature.

  • Wash and Solubilize: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using a suitable software.

Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the compounds against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound derivative

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

  • Plate reader

Procedure:

  • Reaction Setup: In a multi-well plate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time.

  • Stop Reaction and Detect Signal: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

Proposed Signaling Pathway Inhibition

The following diagram illustrates a potential mechanism of action for this compound derivatives, targeting a generic receptor tyrosine kinase (RTK) signaling pathway, which is a common target for pyrazole-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 3-(pyridin-4-yl)-1H- purazol-5-amine Derivative Inhibitor->RTK

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) pathway.

Experimental Workflow for Cytotoxicity Screening

The diagram below outlines the general workflow for screening the cytotoxic activity of novel compounds.

G cluster_workflow Cytotoxicity Screening Workflow start Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with Compound Dilutions seed->treat incubate Incubate (48-72h) treat->incubate fix Fix Cells (TCA) incubate->fix stain Stain with SRB fix->stain read Measure Absorbance stain->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel anticancer agents. The derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, likely through the inhibition of key signaling pathways. The protocols and data presented here provide a foundation for researchers to further explore the therapeutic potential of this promising class of compounds. Further studies are warranted to elucidate the precise molecular targets and to optimize the efficacy and safety of these molecules for potential clinical applications.

References

Application Notes and Protocols for In Vitro Evaluation of 3-(pyridin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial in vitro characterization of the novel compound, 3-(pyridin-4-yl)-1H-pyrazol-5-amine. Based on the established biological activities of related pyrazole-based molecules, this document outlines a series of experiments to assess its potential as an anti-cancer agent, with a focus on its presumed activity as a kinase inhibitor. The following protocols and experimental designs are intended to guide researchers in the systematic evaluation of this compound's efficacy and mechanism of action.

Overview and Rationale

Pyrazole-containing compounds have demonstrated a wide range of pharmacological activities, including potent antitumor properties.[1][2][3] Many of these derivatives function by inhibiting key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[3] The structural motif of this compound suggests its potential to interact with the ATP-binding pocket of various kinases, making it a promising candidate for targeted cancer therapy.

This document outlines a tiered approach for the in vitro evaluation of this compound:

  • Tier 1: Preliminary Cytotoxicity Screening: To determine the compound's general anti-proliferative activity across a panel of cancer cell lines.

  • Tier 2: Kinase Inhibition Profiling: To identify specific kinase targets of the compound.

  • Tier 3: Mechanistic Studies: To elucidate the downstream cellular effects and signaling pathways modulated by the compound.

Experimental Design and Protocols

Tier 1: Preliminary Cytotoxicity Screening

Objective: To assess the dose-dependent cytotoxic effects of this compound on various cancer cell lines.

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7 (breast), DU145 (prostate), A549 (lung), HCT116 (colon))

  • This compound (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Table 1: Hypothetical IC50 Values of this compound in Cancer Cell Lines

Cell LineTissue of OriginHypothetical IC50 (µM)
MCF-7Breast Cancer15.2
DU145Prostate Cancer25.8
A549Lung Cancer18.5
HCT116Colon Cancer12.1

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Seeding and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cancer cells in 96-well plates B Prepare serial dilutions of This compound A->B C Treat cells with compound and incubate for 48-72h B->C D Add MTT solution and incubate for 4h C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate % cell viability F->G H Determine IC50 values G->H

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Tier 2: Kinase Inhibition Profiling

Objective: To identify the specific kinase targets of this compound.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the compound indicates inhibition of the kinase.

Materials:

  • Recombinant kinases (e.g., CDK2/Cyclin A, VEGFR2, EGFR)

  • This compound

  • Kinase-specific substrates

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the appropriate buffer.

  • Add serial dilutions of this compound to the wells. Include a no-inhibitor control and a no-kinase control.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Convert the generated ADP to ATP and measure the newly synthesized ATP as a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes.

  • Measure luminescence using a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Data Presentation:

Table 2: Hypothetical Kinase Inhibition Profile of this compound

Kinase TargetHypothetical IC50 (nM)
CDK2/Cyclin A85
VEGFR2250
EGFR>10,000
Haspin150

Logical Flow for Kinase Inhibition Assay

G A Kinase, Substrate, and Compound Incubation B Initiate reaction with ATP A->B C Stop reaction and deplete ATP B->C D Convert ADP to ATP C->D E Measure Luminescence D->E F Calculate % Inhibition and IC50 E->F

Caption: Logical flow of an in vitro kinase inhibition assay.

Tier 3: Mechanistic Studies

Objective: To investigate the downstream cellular effects of this compound, focusing on a plausible signaling pathway. Based on the hypothetical kinase inhibition data, we will focus on the CDK2 pathway, which is crucial for cell cycle progression.

Protocol: Western Blot Analysis of Cell Cycle Proteins

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

  • HCT116 cells (or another sensitive cell line)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-CDK2, anti-Cyclin E, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat HCT116 cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities relative to the loading control (β-actin).

Data Presentation:

Table 3: Hypothetical Protein Expression Changes in HCT116 Cells Treated with this compound

ProteinTreatment (24h)Fold Change vs. Control
CDK212.1 µMNo significant change
Cyclin E12.1 µM↓ 0.6-fold
p2112.1 µM↑ 2.5-fold

Hypothesized Signaling Pathway

G compound This compound cdk2 CDK2/Cyclin E compound->cdk2 Inhibition cell_cycle G1/S Phase Progression cdk2->cell_cycle Promotes p21 p21 (CDK inhibitor) p21->cdk2 Inhibition apoptosis Apoptosis cell_cycle->apoptosis Inhibition of leads to

Caption: Hypothesized signaling pathway of this compound.

Conclusion and Future Directions

These application notes provide a foundational experimental plan to characterize the in vitro anti-cancer properties of this compound. The proposed experiments will help to determine its cytotoxicity, identify its kinase targets, and elucidate its mechanism of action. Positive results from these studies would warrant further investigation, including more extensive kinase profiling, cell cycle analysis, apoptosis assays, and eventual in vivo studies to assess its therapeutic potential. The modular nature of this experimental design allows for adaptation based on the initial findings, ensuring a thorough and efficient evaluation of this promising compound.

References

Application Notes and Protocols for Assessing the Activity of 3-(pyridin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(pyridin-4-yl)-1H-pyrazol-5-amine and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery, particularly in the field of oncology. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets.[1][2] Notably, pyrazole-based molecules have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in cancer.[1][3][4][5][6]

Emerging evidence suggests that compounds structurally related to this compound exhibit inhibitory activity against Cyclin-Dependent Kinases (CDKs), with a particular emphasis on CDK2.[1][3][4][5][6] CDKs are key enzymes that control the progression of the cell cycle, and their aberrant activity is a hallmark of many cancers.[7][8] Specifically, the CDK2/Cyclin E and CDK2/Cyclin A complexes are pivotal for the transition from the G1 to the S phase and for DNA replication.[5][7][8] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive target for therapeutic intervention.[3][4]

These application notes provide detailed protocols for a suite of biochemical and cell-based assays designed to evaluate the inhibitory activity of this compound and its analogs against CDK2. The protocols are intended to guide researchers in characterizing the compound's potency, selectivity, and cellular effects.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK2 signaling pathway and a general workflow for evaluating a potential CDK2 inhibitor.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates pRb p-Rb (Inactive) S_Phase_Genes S-Phase Gene Expression E2F E2F Rb->E2F Inhibits E2F->S_Phase_Genes Activates CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CyclinA Cyclin A CDK2_CyclinA CDK2/Cyclin A Complex CyclinA->CDK2_CyclinA CDK2 CDK2 CDK2->CDK2_CyclinE CDK2->CDK2_CyclinA CDK2_CyclinE->Rb Phosphorylates CDK2_CyclinA->Rb Phosphorylates Compound This compound Compound->CDK2_CyclinE Inhibits Compound->CDK2_CyclinA Inhibits

Caption: CDK2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Start: Compound Synthesis and Characterization Biochemical_Assay Biochemical Assay: CDK2 Kinase Activity (IC50) Start->Biochemical_Assay Cell_Proliferation Cell-Based Assay: Proliferation (GI50) Biochemical_Assay->Cell_Proliferation Mechanism_Study Mechanism of Action: Cell Cycle Analysis, Western Blot Cell_Proliferation->Mechanism_Study Conclusion Conclusion: Potency, Cellular Activity, and MoA Mechanism_Study->Conclusion

Caption: Experimental Workflow for Inhibitor Evaluation.

Data Presentation

Table 1: Biochemical Activity of Pyrazole-Based CDK2 Inhibitors (Representative Data)
Compound ReferenceTargetAssay TypeIC50 (µM)
Compound 4[3]CDK2/cyclin A2In vitro kinase3.82
Compound 7a[3]CDK2/cyclin A2In vitro kinase2.0
Compound 7d[3]CDK2/cyclin A2In vitro kinase1.47
Compound 9[3]CDK2/cyclin A2In vitro kinase0.96
Compound 17[6]CDK2In vitro kinase0.00029
Table 2: Anti-proliferative Activity of Pyrazole-Based CDK2 Inhibitors (Representative Data)
Compound ReferenceCell LineAssay TypeGI50 / IC50 (µM)
Compound 4[3]Full PanelCell Proliferation3.81 (GI50)
Compound 7d[4]HepG2Cytotoxicity24.24 (IC50)
Compound 7d[4]MCF-7Cytotoxicity14.12 (IC50)
Compound 10b[4]HepG2Cytotoxicity17.12 (IC50)
Compound 10b[4]MCF-7Cytotoxicity10.05 (IC50)

Experimental Protocols

Biochemical Assay: In Vitro CDK2/Cyclin A Kinase Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified CDK2/Cyclin A kinase. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and throughput.[9][10]

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • CDK substrate peptide (e.g., a peptide derived from Histone H1 or Rb protein)[8][11]

  • Adenosine triphosphate (ATP)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[9][10]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase assay buffer to the desired final concentrations (e.g., ranging from 1 nM to 100 µM).

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of diluted compound or vehicle (DMSO) control.

    • 2 µL of CDK2/Cyclin A2 enzyme diluted in kinase buffer. The optimal enzyme concentration should be determined empirically.

    • 2 µL of a mixture of the substrate peptide and ATP in kinase buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all readings.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Cell-Based Assay: Cell Proliferation/Viability Assay

This protocol measures the effect of this compound on the proliferation of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP as an indicator of metabolically active cells.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)[3][4]

  • This compound

  • DMSO

  • Complete cell culture medium

  • 96-well clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically span a wide range (e.g., 0.01 to 100 µM). Add the diluted compound or DMSO (vehicle control) to the respective wells.

  • Incubation: Incubate the plates for 48 to 72 hours.[7]

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration.

  • Determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 value using non-linear regression analysis.

Mechanism of Action: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle progression. Inhibition of CDK2 is expected to cause an arrest in the G1 or S phase of the cell cycle.[3][4]

Materials:

  • Cancer cell lines

  • This compound

  • DMSO

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the compound at concentrations around its GI50 value and a vehicle control (DMSO) for 24 to 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer to measure the DNA content of the cells.

Data Analysis:

  • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Compare the cell cycle distribution of compound-treated cells to that of vehicle-treated cells to identify any cell cycle arrest.

Mechanism of Action: Western Blot Analysis of p-Rb

This protocol confirms the on-target effect of the compound by assessing the phosphorylation status of the Retinoblastoma protein (Rb), a key downstream substrate of CDK2.[12]

Materials:

  • Cancer cell lines

  • This compound

  • DMSO

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound as described for cell cycle analysis. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Acquisition: Capture the chemiluminescent signal using an imaging system.

Data Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the phospho-Rb signal to the total Rb or β-actin signal.

  • Compare the levels of phosphorylated Rb in compound-treated samples to the vehicle control to determine if the compound inhibits CDK2 activity in cells.

References

Application Notes and Protocols for 3-(pyridin-4-yl)-1H-pyrazol-5-amine as a Chemical Probe Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(pyridin-4-yl)-1H-pyrazol-5-amine is a versatile heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. Its intrinsic structural features, including a pyrazole ring, a pyridine moiety, and a reactive amine group, make it an ideal starting point for the synthesis of a diverse range of biologically active molecules. This scaffold is particularly prominent in the development of potent and selective kinase inhibitors, which are crucial tools for dissecting cellular signaling pathways and for the development of novel therapeutics.

The arrangement of hydrogen bond donors and acceptors within the this compound core allows for effective ATP-competitive binding to the active sites of various protein kinases.[1] Consequently, derivatives of this scaffold have shown significant inhibitory activity against several important kinase families, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), Aurora Kinases, and Casein Kinase 1δ/ε (CK1δ/ε).[2][3][4]

These application notes provide an overview of the utility of this compound as a foundational structure for developing chemical probes to investigate kinase signaling pathways. Detailed protocols for representative biochemical and cell-based assays are provided to guide researchers in the evaluation of novel derivatives based on this scaffold.

Data Presentation

The following tables summarize the biological activities of various derivatives of the this compound scaffold against several kinase targets and cancer cell lines. This data highlights the potential of this chemical framework in developing potent and selective inhibitors.

Table 1: Biochemical Activity of this compound Derivatives Against Protein Kinases

Derivative ClassTarget KinaseIC50 (nM)Reference
5-amino-1H-pyrazole-4-carboxamidesFGFR146[2]
FGFR241[2]
FGFR399[2]
FGFR2 V564F Mutant62[2]
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazolesJAK2166[4]
JAK357[4]
Aurora A939[4]
Aurora B583[4]
N-(1H-pyrazol-3-yl)quinazolin-4-aminesCK1δSelective Inhibition[3]
CK1εSelective Inhibition[3]

Table 2: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines

Derivative ClassCell LineCancer TypeIC50 (nM)Reference
5-amino-1H-pyrazole-4-carboxamidesNCI-H520Lung Cancer19[2]
SNU-16Gastric Cancer59[2]
KATO IIIGastric Cancer73[2]
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazolesK562Chronic Myeloid Leukemia6726[4]
N-(1H-pyrazol-3-yl)quinazolin-4-aminesPANC-1Pancreatic Ductal AdenocarcinomaSelective Cytotoxicity[3]

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the efficacy of chemical probes derived from the this compound scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate for the kinase

  • Test compound (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the recombinant kinase, its specific peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the kinase detection reagent to measure the amount of ADP produced, which is proportional to kinase activity.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the anti-proliferative effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., NCI-H520, SNU-16)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) in a CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate a key signaling pathway targeted by derivatives of the this compound scaffold and a general workflow for screening these compounds.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT (inactive) JAK->STAT 3. Phosphorylation STAT_P STAT-P (active dimer) STAT->STAT_P 4. Dimerization DNA DNA STAT_P->DNA 5. Translocation Probe This compound Derivative (Probe) Probe->JAK Inhibition Transcription Gene Transcription DNA->Transcription 6. Regulation Experimental_Workflow start Start: Synthesis of Derivatives biochem_assay Biochemical Assay: In Vitro Kinase Inhibition (IC50) start->biochem_assay cell_assay Cell-Based Assay: Cell Proliferation (IC50) biochem_assay->cell_assay Active Compounds selectivity Selectivity Profiling: Kinase Panel Screen cell_assay->selectivity Potent Compounds pathway_analysis Mechanism of Action: Western Blot for Pathway Modulation selectivity->pathway_analysis Selective Compounds end End: Identification of Lead Probe pathway_analysis->end

References

Application Note: Quantitative Analysis of 3-(pyridin-4-yl)-1H-pyrazol-5-amine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-(pyridin-4-yl)-1H-pyrazol-5-amine in human plasma. The protocol employs a straightforward protein precipitation for sample extraction, followed by a rapid and efficient chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). This method is highly suitable for pharmacokinetic studies, drug metabolism research, and other applications in the drug development process requiring accurate quantification of this analyte.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to a variety of biologically active molecules. As with many novel chemical entities, a reliable and validated bioanalytical method is crucial for the advancement of preclinical and clinical studies. LC-MS/MS is a powerful technique for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[1] This document provides a detailed protocol for the extraction, separation, and quantification of this compound in human plasma, along with a summary of validation parameters based on established regulatory guidelines.

Experimental

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • Formic acid, LC-MS grade

  • Human plasma (K2EDTA)

  • Purified water (18.2 MΩ·cm)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method is utilized for the extraction of the analyte from plasma samples.

  • Allow all samples and standards to thaw to room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Spike with 10 µL of the internal standard working solution.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[2]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography
ParameterValue
Column Reversed-phase C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05
Mass Spectrometry

The mass spectrometer is operated in positive ion ESI mode. The specific MRM transitions and instrument parameters should be optimized by infusing a standard solution of the analyte and internal standard.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions See Table 2

Table 2: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compoundTo be determinedTo be determined100To be optimized
Internal StandardTo be determinedTo be determined100To be optimized

Method Validation

The bioanalytical method should be validated according to the FDA Guidance for Industry on Bioanalytical Method Validation.[3] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the method is accurate and precise. A typical calibration curve range would be 1-1000 ng/mL.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).

Data Presentation

Table 3: Summary of Quantitative Data (Hypothetical)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%
Mean Extraction Recovery > 85%

Experimental Workflow and Signaling Pathway Diagrams

G Experimental Workflow for Sample Analysis plasma Plasma Sample is_spike Spike with Internal Standard plasma->is_spike precipitation Protein Precipitation (Ice-cold ACN) is_spike->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing and Quantification lcms->data

Caption: A flowchart of the sample preparation and analysis process.

G Logical Relationship of Method Validation method Analytical Method selectivity Selectivity method->selectivity linearity Linearity & Range method->linearity accuracy Accuracy & Precision method->accuracy recovery Recovery method->recovery matrix Matrix Effect method->matrix stability Stability method->stability validated Validated Method selectivity->validated linearity->validated accuracy->validated recovery->validated matrix->validated stability->validated

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a drug development setting. The validation of this method in accordance with regulatory guidelines will ensure the generation of high-quality data for pharmacokinetic and other related studies.

References

Formulation of 3-(pyridin-4-yl)-1H-pyrazol-5-amine for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the formulation of 3-(pyridin-4-yl)-1H-pyrazol-5-amine for in vivo research. The successful preclinical evaluation of this and other pyrazole derivatives is critically dependent on an appropriate formulation that ensures adequate solubility, stability, and bioavailability.[1][2][3] Pyrazole-based compounds often exhibit poor aqueous solubility, which presents a significant challenge for administration in animal models.[1] These guidelines offer a systematic approach to developing a suitable formulation for your in vivo studies.

Physicochemical Properties and Pre-formulation Assessment

A thorough understanding of the physicochemical properties of this compound is the foundation of a successful formulation strategy. While specific experimental data for this compound is not widely published, its structure (a fusion of pyrazole and pyridine rings) suggests it is likely a weakly basic compound with potentially low aqueous solubility.

Key Physicochemical Data for this compound:

PropertyValueSource
Molecular FormulaC₈H₈N₄[4]
Molecular Weight160.18 g/mol [4]
AppearanceSolid (form to be determined)Assumed
pKaEstimated 4-6 (pyridine nitrogen) and 9-11 (pyrazole nitrogen)Inferred from similar structures
LogPEstimated 1-2Inferred from similar structures
Aqueous SolubilityTo be determined-
Melting PointTo be determined-

Formulation Strategies for Poorly Soluble Compounds

Given the anticipated low aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for in vivo studies.[5][6][7][8][9] The choice of formulation will depend on the intended route of administration, the required dose, and the toxicological profile of the excipients.

Common Formulation Approaches:

  • Aqueous Solutions at pH Extremes: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility. As a weakly basic compound, this compound is expected to be more soluble in acidic solutions.

  • Co-solvent Systems: A mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds. Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and dimethyl sulfoxide (DMSO).[1]

  • Surfactant Dispersions: Surfactants can be used to create micellar solutions that encapsulate the drug, increasing its apparent solubility and stability in aqueous media. Polysorbates (e.g., Tween® 80) and sorbitan esters (e.g., Span®) are frequently used.

  • Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility and stability.[5][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral formulations.[1]

  • Lipid-Based Formulations: For oral administration, lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state in the gastrointestinal tract.[5][6]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.[6][7]

Experimental Protocols

The following protocols provide a starting point for developing a suitable formulation for this compound. It is crucial to assess the physical and chemical stability of the final formulation before administration.

Solubility Screening

Objective: To determine the approximate solubility of this compound in various vehicles to guide formulation development.

Materials:

  • This compound

  • A selection of vehicles (see Table 2)

  • Vials with screw caps

  • Vortex mixer

  • Orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Protocol:

  • Add an excess amount of this compound to a tared vial.

  • Record the weight of the compound.

  • Add a known volume (e.g., 1 mL) of the selected vehicle.

  • Cap the vial and vortex for 1-2 minutes.

  • Place the vial on an orbital shaker at room temperature for 24-48 hours to reach equilibrium.

  • Visually inspect the vial for undissolved solid.

  • If undissolved solid remains, centrifuge the sample to pellet the excess solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).

  • Express the solubility in mg/mL.

Data Presentation: Solubility of this compound

VehicleSolubility (mg/mL)Observations (e.g., color, clarity)
Deionized Water
0.9% Saline
5% Dextrose in Water (D5W)
Phosphate Buffered Saline (PBS), pH 7.4
0.1 N HCl
0.1 N NaOH
Polyethylene Glycol 400 (PEG 400)
Propylene Glycol (PG)
Dimethyl Sulfoxide (DMSO)
10% Tween® 80 in Water
20% HP-β-CD in Water
Formulation Protocol: Co-solvent/Surfactant System for Parenteral Administration

Objective: To prepare a clear, stable solution of this compound suitable for intravenous or intraperitoneal administration. This protocol is a general guideline and may require optimization.[1]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG 400)

  • Tween® 80

  • Sterile 0.9% Saline

  • Sterile vials

  • Vortex mixer

Protocol:

  • Weighing: Accurately weigh the required amount of this compound.

  • Initial Solubilization: Dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume). Vortex until fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Addition of Co-solvent: Add PEG 400 (e.g., 30-40% of the final volume) and vortex until the solution is homogeneous.

  • Addition of Surfactant: Add Tween® 80 (e.g., 5-10% of the final volume) and vortex thoroughly.

  • Final Dilution: Slowly add sterile saline to reach the final desired volume while vortexing.

  • Inspection: Visually inspect the final formulation for clarity and any signs of precipitation.

  • Stability: Store the formulation under appropriate conditions (e.g., 2-8°C, protected from light) and visually inspect for any changes before each use. It is recommended to prepare the formulation fresh on the day of the experiment.[1]

Example Formulation Composition:

ComponentPercentage of Final VolumePurpose
This compoundTarget ConcentrationActive Pharmaceutical Ingredient
DMSO10%Solubilizing Agent
PEG 40040%Co-solvent
Tween® 805%Surfactant/Emulsifier
0.9% Saline45%Vehicle

Visualizations

The following diagrams illustrate the workflow for formulation development and a potential signaling pathway that could be investigated using pyrazole derivatives, which are often studied as kinase inhibitors.[2][3][10]

FormulationDevelopmentWorkflow cluster_preformulation Pre-formulation cluster_development Formulation Development cluster_characterization Characterization & Stability char Physicochemical Characterization (pKa, LogP, m.p.) sol Solubility Screening char->sol vehicle Vehicle Selection (Co-solvents, Surfactants, Cyclodextrins) sol->vehicle Select leads proto Protocol Optimization (Component Ratios, Order of Addition) vehicle->proto stability Stability Assessment (Physical & Chemical) proto->stability Final Formulation admin In Vivo Administration stability->admin

Caption: Formulation Development Workflow for In Vivo Studies.

KinaseSignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1, Myc) ERK->TF AKT AKT PI3K->AKT AKT->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Compound This compound Compound->RTK Inhibition

Caption: Potential Kinase Signaling Pathway Inhibition.

References

Application Notes and Protocols for High-Throughput Screening with 3-(pyridin-4-yl)-1H-pyrazol-5-amine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(pyridin-4-yl)-1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing targeted therapies, particularly kinase inhibitors. The unique arrangement of hydrogen bond donors and acceptors in this heterocyclic system makes it an ideal candidate for competitive binding to the ATP pocket of various kinases. Dysregulation of kinase activity is a known driver of numerous diseases, including cancer and inflammatory disorders, making kinase inhibition a major focus of drug discovery.

High-throughput screening (HTS) of compound libraries based on the this compound core allows for the rapid identification of "hit" compounds with significant biological activity. These hits can then be advanced through the drug discovery pipeline for further optimization. These application notes provide detailed protocols for the synthesis of a diversified this compound library, its application in HTS for kinase inhibitors, and subsequent cell-based assays for hit validation.

Data Presentation: Inhibitory Activities of Pyrazole Derivatives

The following tables summarize the inhibitory activities of various pyrazole-based compounds against a panel of protein kinases and cancer cell lines. This data is crucial for understanding structure-activity relationships (SAR) and for prioritizing lead compounds.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazole-Based Compounds

CompoundTarget KinaseIC50 (nM)Reference
AfuresertibAkt10.08 (Ki)[1]
Compound 2Akt11.3[1]
Compound 10Bcr-Abl14.2[1]
Compound 7Aurora A28.9[1]
Compound 7Aurora B2.2[1]
Compound 6Aurora A160[1]
1bHaspin57[2]
1cHaspin66[2]
2cHaspin62[2]
3aCLK1101[2]
18hEGFR574[3]
18hHER2253[3]
18hVEGFR2135[3]
18gHER2496[3]
18gVEGFR2168[3]
18cVEGFR2218[3]

Table 2: In Vitro Cytotoxicity of Selected Pyrazole-Based Compounds against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
AfuresertibHCT116Colon0.95[1]
Compound 2HCT116Colon1.84[1]
Compound 6HCT116Colon0.39[1]
Compound 6MCF-7Breast0.46[1]
Compound 10K562Leukemia0.27[1]
Compound 7U937Leukemia5.106[1]
Compound 7K562Leukemia5.003[1]
Compound 7A549Lung0.487[1]
Compound 7LoVoColon0.789[1]
Compound 7HT29Colon0.381[1]
18cHL60Leukemia8.43[3]
18cMDA-MB-231Breast12.54[3]
18cMCF-7Breast16.20[3]

Experimental Protocols

Protocol 1: Synthesis of a this compound Library

This protocol describes a two-step synthesis for a library of this compound derivatives, suitable for high-throughput screening. The core scaffold is synthesized, followed by diversification through parallel acylation.

Step 1: Synthesis of this compound

This synthesis involves the cyclocondensation of a β-ketonitrile with hydrazine.

  • Materials:

    • 3-oxo-3-(pyridin-4-yl)propanenitrile

    • Hydrazine hydrate

    • Ethanol

    • Glacial acetic acid (catalyst)

  • Procedure:

    • To a solution of 3-oxo-3-(pyridin-4-yl)propanenitrile (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield this compound.

Step 2: Library Diversification via Parallel Acylation

The core scaffold can be diversified by acylating the 5-amino group with a variety of carboxylic acids using parallel synthesis techniques.

  • Materials:

    • This compound

    • A diverse set of carboxylic acids (R-COOH)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • DMF (Dimethylformamide)

    • 96-well reaction block

  • Procedure:

    • Prepare stock solutions of this compound, HATU, and DIPEA in DMF.

    • In each well of a 96-well reaction block, add a different carboxylic acid (1.1 equivalents).

    • To each well, dispense the this compound stock solution (1 equivalent).

    • Dispense the HATU stock solution (1.2 equivalents) to each well.

    • Initiate the reaction by adding the DIPEA stock solution (2 equivalents) to each well.

    • Seal the reaction block and shake at room temperature for 12-16 hours.

    • After the reaction is complete, quench with water and extract the products using an appropriate organic solvent (e.g., ethyl acetate).

    • Purify the library members using high-throughput parallel purification techniques (e.g., preparative HPLC).

    • Characterize the final compounds by LC-MS to confirm identity and purity.

cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Library Diversification 3-oxo-3-(pyridin-4-yl)propanenitrile 3-oxo-3-(pyridin-4-yl)propanenitrile Cyclocondensation Cyclocondensation 3-oxo-3-(pyridin-4-yl)propanenitrile->Cyclocondensation Hydrazine Hydrate, Ethanol, Acetic Acid (cat.) This compound This compound Cyclocondensation->this compound Parallel Acylation Parallel Acylation This compound->Parallel Acylation Diversified Library Diversified Library Parallel Acylation->Diversified Library Carboxylic Acid Library (R-COOH) Carboxylic Acid Library (R-COOH) Carboxylic Acid Library (R-COOH)->Parallel Acylation HATU, DIPEA, DMF

Caption: Synthesis workflow for the this compound library.

Protocol 2: High-Throughput Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to measure the activity of kinases by quantifying the amount of ADP produced during the kinase reaction.[4][5] It is a robust method for HTS of kinase inhibitors.[4][5]

  • Materials:

    • Recombinant Kinase

    • Kinase-specific substrate

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • This compound library in DMSO

    • 384-well, low-volume, white assay plates

    • Luminometer

  • Procedure:

    • Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well assay plate using an acoustic liquid handler. Include DMSO-only wells for negative controls and a known kinase inhibitor for positive controls.

    • Kinase Reaction:

      • Prepare a 2X kinase/substrate solution in the appropriate kinase reaction buffer.

      • Add 2.5 µL of the 2X kinase/substrate solution to each well.

      • Prepare a 2X ATP solution in the kinase reaction buffer.

      • Add 2.5 µL of the 2X ATP solution to each well to initiate the kinase reaction. The final reaction volume is 5 µL.

      • Incubate the plate at room temperature for 60 minutes.

    • ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]

      • Incubate at room temperature for 40 minutes.[6]

      • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[6]

      • Incubate at room temperature for 30-60 minutes.[6]

    • Data Acquisition: Measure the luminescence of each well using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO controls. Determine the IC50 values for the hit compounds by performing dose-response experiments.

start Start plate_compounds Plate Library Compounds (50 nL in 384-well plate) start->plate_compounds add_kinase_substrate Add Kinase/Substrate Mix (2.5 µL) plate_compounds->add_kinase_substrate initiate_reaction Add ATP to Initiate Reaction (2.5 µL) add_kinase_substrate->initiate_reaction incubate_reaction Incubate for 60 min at Room Temperature initiate_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent (5 µL) incubate_reaction->stop_reaction incubate_stop Incubate for 40 min stop_reaction->incubate_stop add_detection Add Kinase Detection Reagent (10 µL) incubate_stop->add_detection incubate_detection Incubate for 30-60 min add_detection->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence analyze_data Data Analysis (% Inhibition, IC50) read_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the ADP-Glo™ kinase assay.

Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7] It is widely used to screen compound libraries for cytotoxic effects against cancer cell lines.[7][8]

  • Materials:

    • Cancer cell line(s) of interest

    • Complete cell culture medium

    • This compound library in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well clear flat-bottom plates

    • Spectrophotometer (plate reader)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the library compounds in cell culture medium. Add the diluted compounds to the cells. Include DMSO-only wells as negative controls and a known cytotoxic agent as a positive control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

    • MTT Addition: Add 10 µL of the MTT solution to each well.[9]

    • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[9]

    • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Gently shake the plate to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 value for each active compound.

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by pyrazole-based kinase inhibitors.

cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: Simplified EGFR/MAPK signaling pathway.

cluster_pi3k PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 PTEN PTEN PIP3->PTEN inhibits Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth, Proliferation, Survival mTORC1->Cell_Growth PTEN->PIP2

Caption: The PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols: 3-(pyridin-4-yl)-1H-pyrazol-5-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(pyridin-4-yl)-1H-pyrazol-5-amine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry, primarily as a privileged structure for the development of kinase inhibitors. The unique arrangement of hydrogen bond donors and acceptors in its pyrazole and pyridine rings allows for potent and selective interactions with the ATP-binding sites of various kinases. This document provides an overview of its applications, quantitative biological data for its derivatives, and detailed experimental protocols for its synthesis and evaluation.

Therapeutic Applications and Mechanism of Action

The this compound core is a key pharmacophore in a multitude of kinase inhibitors targeting signaling pathways implicated in cancer and other diseases. Its derivatives have shown significant activity against several important kinase families.

Cyclin-Dependent Kinase (CDK) Inhibition

Derivatives of this compound have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. By inhibiting CDKs, particularly CDK2, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway of CDK2 in Cell Cycle Regulation

CDK2_Pathway Cyclin E Cyclin E Cyclin E/CDK2 Complex Cyclin E/CDK2 Complex Cyclin E->Cyclin E/CDK2 Complex CDK2 CDK2 CDK2->Cyclin E/CDK2 Complex Rb Protein Rb Protein Cyclin E/CDK2 Complex->Rb Protein Phosphorylation E2F E2F Rb Protein->E2F Inhibits Phosphorylated Rb Phosphorylated Rb Phosphorylated Rb->E2F Releases S-phase Genes S-phase Genes E2F->S-phase Genes Activates Transcription G1/S Transition G1/S Transition S-phase Genes->G1/S Transition This compound Derivative This compound Derivative This compound Derivative->Cyclin E/CDK2 Complex Inhibits

Caption: Inhibition of the Cyclin E/CDK2 complex by a this compound derivative, leading to cell cycle arrest.

FLT3 and BCR-ABL Inhibition in Leukemia

Mutations in FMS-like tyrosine kinase 3 (FLT3) and the presence of the BCR-ABL fusion protein are common drivers of acute myeloid leukemia (AML) and chronic myeloid leukemia (CML), respectively. The this compound scaffold has been utilized to develop potent inhibitors of these constitutively active kinases, leading to the suppression of downstream pro-survival signaling pathways such as PI3K/AKT and RAS/MAPK.

FLT3 and BCR-ABL Signaling Pathways

Kinase_Signaling cluster_flt3 FLT3-ITD Pathway cluster_bcr_abl BCR-ABL Pathway FLT3-ITD FLT3-ITD FLT3_downstream PI3K/AKT RAS/MAPK STAT5 FLT3-ITD->FLT3_downstream Proliferation & Survival Proliferation & Survival FLT3_downstream->Proliferation & Survival BCR-ABL BCR-ABL BCR_ABL_downstream PI3K/AKT RAS/MAPK JAK/STAT BCR-ABL->BCR_ABL_downstream BCR_ABL_downstream->Proliferation & Survival This compound Derivative This compound Derivative This compound Derivative->FLT3-ITD This compound Derivative->BCR-ABL Synthesis_Workflow Start Start Reactants 4-Pyridinecarbonitrile + Ethyl acetate Start->Reactants Step1 Claisen Condensation (Sodium ethoxide, Ethanol) Reactants->Step1 Intermediate 3-Oxo-3-(pyridin-4-yl)propanenitrile Step1->Intermediate Step2 Cyclization (Hydrazine hydrate, Ethanol, Acetic acid) Intermediate->Step2 Product This compound Step2->Product Purification Recrystallization Product->Purification End End Purification->End

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(pyridin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improve the yield of 3-(pyridin-4-yl)-1H-pyrazol-5-amine synthesis. It includes frequently asked questions (FAQs), a troubleshooting guide, detailed experimental protocols, and key data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method is the cyclocondensation reaction of a β-ketonitrile, specifically 3-oxo-3-(pyridin-4-yl)propanenitrile, with hydrazine hydrate.[1][2] This reaction typically proceeds in a suitable solvent like ethanol or acetic acid.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 3-oxo-3-(pyridin-4-yl)propanenitrile and hydrazine hydrate. The β-ketonitrile can be synthesized via a Claisen condensation between a pyridine-4-carboxylate ester and acetonitrile.[1]

Q3: What are the typical yields for this synthesis?

A3: Yields can vary significantly based on the reaction conditions, purity of starting materials, and purification methods. While specific yields for this compound are not extensively reported in publicly available literature, analogous syntheses of aminopyrazoles can range from moderate to excellent (60-95%).[1] Optimization of reaction parameters is crucial for achieving higher yields.

Q4: Can substituted hydrazines be used in this reaction?

A4: Yes, substituted hydrazines can be used, which would result in an N-substituted pyrazole product. However, this can introduce regioselectivity issues, potentially yielding a mixture of N1 and N2 substituted isomers. The choice of substituted hydrazine will depend on the desired final compound.

Q5: What is the importance of the pyridine ring in this molecule?

A5: The pyridine ring is a common feature in many biologically active compounds and can significantly influence the pharmacological properties of the final molecule. Pyridine-containing compounds are key in the development of various therapeutic agents.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure Starting Materials: The β-ketonitrile or hydrazine hydrate may be of poor quality. 2. Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures. 3. Inappropriate Solvent: The chosen solvent may not be optimal for the reaction. 4. Ineffective Neutralization: If the β-ketonitrile synthesis is performed in one pot, residual base can hinder the cyclization step.[1]1. Verify Purity: Ensure the purity of starting materials using techniques like NMR or melting point analysis. 2. Optimize Temperature: Experiment with a temperature range, for example, from room temperature to reflux, to find the optimal condition. 3. Solvent Screening: Test different solvents such as ethanol, methanol, or acetic acid. 4. pH Adjustment: Neutralize the reaction mixture with an acid (e.g., sulfuric acid or acetic acid) before adding hydrazine hydrate.[1]
Formation of Multiple Products/Side Reactions 1. Dimerization of β-ketonitrile: The starting material can self-condense under basic or acidic conditions. 2. Reaction with Solvent: The solvent (e.g., ethanol) could potentially react with the nitrile group under harsh conditions. 3. Oxidation: The aminopyrazole product can be susceptible to oxidation, especially during workup and purification.1. Control Reaction Conditions: Maintain optimal temperature and reaction time. Add hydrazine hydrate promptly after the β-ketonitrile is formed or purified. 2. Use Inert Solvent: If side reactions with the solvent are suspected, consider using a more inert solvent. 3. Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in Product Purification 1. Polarity of the Product: The amino and pyridine groups make the product highly polar, which can make extraction and chromatography challenging. 2. Tarry Byproducts: The formation of dark, tarry materials can complicate purification. 3. Product Crystallization Issues: The product may not crystallize easily from the reaction mixture or during recrystallization attempts.1. Purification as a Salt: Consider purifying the product as a salt (e.g., hydrochloride), which may improve crystallinity.[4] 2. Column Chromatography: Use polar stationary phases (e.g., silica gel) with a suitable polar solvent system. A gradient elution might be necessary. 3. Recrystallization Solvent Screening: Test a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) for recrystallization.[4]

Quantitative Data Summary

The following table summarizes reaction conditions that can be adapted for the synthesis of this compound, based on similar aminopyrazole syntheses.

Starting Materials Solvent Temperature Reaction Time Reported Yield Reference
β-ketonitrile, HydrazineEthanolReflux2-6 hoursNot specified[1]
β-ketonitrile, HydrazineAcetic AcidReflux1-4 hoursNot specifiedGeneral Pyrazole Synthesis
Isoxazole, HydrazineDMSO90 °CNot specified74-92%[1]

Experimental Protocols

Synthesis of 3-oxo-3-(pyridin-4-yl)propanenitrile

This protocol is based on a tert-butoxide-assisted Claisen condensation.[1]

  • To a stirred solution of ethyl isonicotinate (1 equivalent) and acetonitrile (1.5 equivalents) in a suitable solvent like THF, add potassium tert-butoxide (2 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis of this compound

This protocol describes the cyclocondensation reaction.

  • Dissolve 3-oxo-3-(pyridin-4-yl)propanenitrile (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Visualizations

Synthetic Pathway

G cluster_0 Synthesis of 3-oxo-3-(pyridin-4-yl)propanenitrile cluster_1 Synthesis of this compound Ethyl Isonicotinate Ethyl Isonicotinate 3-oxo-3-(pyridin-4-yl)propanenitrile 3-oxo-3-(pyridin-4-yl)propanenitrile Ethyl Isonicotinate->3-oxo-3-(pyridin-4-yl)propanenitrile Acetonitrile Acetonitrile Acetonitrile->3-oxo-3-(pyridin-4-yl)propanenitrile Potassium tert-butoxide Potassium tert-butoxide Potassium tert-butoxide->3-oxo-3-(pyridin-4-yl)propanenitrile Claisen Condensation This compound This compound 3-oxo-3-(pyridin-4-yl)propanenitrile->this compound Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound Cyclocondensation

Caption: Synthetic route to this compound.

Troubleshooting Workflow

G start Low Yield Issue check_purity Check Starting Material Purity? start->check_purity purify_sm Purify Starting Materials check_purity->purify_sm No optimize_temp Optimize Reaction Temperature? check_purity->optimize_temp Yes purify_sm->optimize_temp temp_range Screen Temperature Range (RT to Reflux) optimize_temp->temp_range Yes optimize_solvent Optimize Solvent? optimize_temp->optimize_solvent No temp_range->optimize_solvent solvent_screen Screen Solvents (EtOH, MeOH, AcOH) optimize_solvent->solvent_screen Yes check_ph One-pot Synthesis? Check pH optimize_solvent->check_ph No solvent_screen->check_ph neutralize Neutralize Before Hydrazine Addition check_ph->neutralize Yes end Yield Improved check_ph->end No neutralize->end

Caption: Workflow for troubleshooting low yield in the synthesis.

Parameter Relationships

G cluster_0 Reaction Parameters cluster_1 Outcome Purity Starting Material Purity Yield Yield Purity->Yield Temp Temperature Temp->Yield SideRxns Side Reactions Temp->SideRxns Time Reaction Time Time->Yield Time->SideRxns Solvent Solvent Solvent->Yield Solvent->SideRxns

Caption: Relationship between reaction parameters and outcomes.

References

Technical Support Center: Purification of 3-(pyridin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-(pyridin-4-yl)-1H-pyrazol-5-amine.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions for your experiments.

Question 1: Why are my chromatographic peaks showing significant tailing on a standard silica gel column?

Answer: Peak tailing is the most common issue when purifying basic compounds like this compound on standard silica gel.[1] The primary cause is the strong interaction between the basic nitrogen atoms on your compound (both the pyridine ring and the pyrazol-amine) and acidic residual silanol groups (Si-OH) on the surface of the silica.[1] This leads to non-ideal adsorption/desorption kinetics and results in broad, tailing peaks, which significantly reduces resolution and purification efficiency.

Solutions:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase to saturate the acidic silanol sites.

    • Triethylamine (TEA): Add 0.1-1% TEA to your solvent system (e.g., Dichloromethane/Methanol/TEA 95:5:0.5).[2]

    • Ammonia: Using a solvent system containing ammonium hydroxide, such as a gradient of methanol in dichloromethane with a small percentage of aqueous ammonia, can also be very effective.[2]

  • Use a Deactivated Stationary Phase: Consider using an alternative to standard silica gel, such as:

    • Amine-functionalized silica: These columns are specifically designed to reduce tailing with basic compounds.[2]

    • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative.

    • End-capped Silica: Use highly end-capped silica where the residual silanol groups are minimized.[1]

Question 2: My compound elutes in the solvent front during reversed-phase (C18) chromatography. How can I improve its retention?

Answer: this compound is a polar, hydrophilic compound. On traditional non-polar C18 columns, it has minimal interaction with the stationary phase and is quickly washed off with the mobile phase, especially if the mobile phase has a high aqueous content.[2][3]

Solutions:

  • Use a High pH Mobile Phase: The pKa of pyridine is approximately 5.2.[1][3] By using a mobile phase with a high pH (e.g., pH 9-10), you can run the purification with the pyridine and amine functionalities in their neutral, less polar state. This will significantly increase interaction with the C18 stationary phase and improve retention.

    • Recommended Buffer: Use a volatile buffer like ammonium bicarbonate or ammonium formate if you need to remove it easily by lyophilization.[2]

    • Caution: Ensure your reversed-phase column is stable at high pH. Not all silica-based C18 columns are; hybrid or polymer-based columns are often required.[1][2]

  • Try a Different Stationary Phase:

    • Polar-Embedded Column: These columns (e.g., with embedded amide or carbamate groups) are designed to provide alternative selectivity and better retention for polar compounds.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for retaining highly polar compounds and use a high organic mobile phase.[1] A typical gradient might involve decreasing the acetonitrile content in an aqueous buffer.[2]

Question 3: I am observing low recovery of my compound after purification. What are the potential causes?

Answer: Low recovery can stem from several factors, including irreversible binding to the column, degradation on the stationary phase, or issues during solvent evaporation.

Solutions:

  • Check for On-Column Degradation: If you suspect your compound is unstable on silica gel, you can perform a simple 2D TLC test.[1]

    • Spot your crude sample on the bottom-left corner of a square TLC plate.

    • Develop the plate in your chosen solvent system.

    • Dry the plate completely and rotate it 90 degrees counter-clockwise.

    • Develop the plate again in the same solvent system.[1]

    • If you see spots that are not on the 45-degree diagonal, it indicates that your compound is degrading on the silica. If degradation is confirmed, switch to a more inert stationary phase like alumina or use reversed-phase chromatography.[1]

  • Prevent Irreversible Adsorption: Strong binding, especially on silica, can be mitigated by using the basic modifiers (TEA, NH3) mentioned in Question 1. These modifiers compete for the active sites on the silica, preventing your compound from binding irreversibly.

  • Optimize Evaporation: Pyridine-containing compounds can sometimes be volatile. When removing the solvent post-purification, use a lower temperature on the rotary evaporator and avoid leaving the dried solid under high vacuum for extended periods.[1]

Question 4: I have a persistent impurity that co-elutes with my product. How can I improve the separation?

Answer: When an impurity has a very similar polarity to your target compound, achieving separation requires changing the selectivity of your chromatographic system.

Solutions:

  • Change the Mobile Phase:

    • Solvent Swap: If you are using a Dichloromethane/Methanol system, try switching to an Ethyl Acetate/Hexane system (with a basic modifier). Different solvents interact with your compound and the stationary phase differently, which can alter the relative retention times and improve separation.

    • Adjust pH: In reversed-phase chromatography, even small changes in the mobile phase pH can alter the ionization state of your compound or the impurity, potentially leading to a significant change in retention and better resolution.[1]

  • Change the Stationary Phase: Switching from a standard silica or C18 column to one with a different chemistry can provide a completely different interaction mechanism.[1]

    • Consider a cyano (CN) or phenyl-hexyl column, which offer different selectivities based on dipole-dipole or π-π interactions, respectively.

  • Consider Crystallization: If chromatographic methods are insufficient, crystallization can be a highly effective final purification step. Experiment with various solvent/anti-solvent systems (e.g., Methanol/Diethyl Ether, Ethanol/Hexane, or THF/Diethyl Ether[4]) to find conditions that allow your desired compound to crystallize while leaving the impurity in the mother liquor.

Data Summary: Chromatographic Purification Strategies

The table below summarizes and compares different chromatographic techniques applicable for the purification of this compound.

Purification TechniqueStationary PhaseTypical Mobile Phase SystemKey AdvantagePotential Challenges & Solutions
Normal-Phase Flash Silica Gel (SiO₂)Dichloromethane/Methanol or Ethyl Acetate/HexaneHigh loading capacity, cost-effective.Severe peak tailing. Add 0.1-1% Triethylamine or Ammonium Hydroxide to the mobile phase.[1][2]
Normal-Phase Flash Neutral Alumina (Al₂O₃)Dichloromethane/Methanol or Ethyl Acetate/HexaneLess acidic than silica, reduces tailing for basic compounds.Lower resolving power than silica for some compounds.
Reversed-Phase HPLC C18 (pH-stable)Water/Acetonitrile or Water/Methanol with high pH buffer (e.g., 10 mM Ammonium Bicarbonate, pH 10)Excellent resolution, good for polar compounds when pH is controlled.Poor retention at neutral/acidic pH. Must use a high pH mobile phase and a pH-stable column.[1][2]
HILIC HILIC (e.g., Amide, Cyano)Acetonitrile/Aqueous Buffer (e.g., Ammonium Formate)Specifically designed for excellent retention of highly polar compounds.Lower loading capacity than normal-phase; requires careful equilibration.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol describes a standard method for purifying basic heterocyclic amines on silica gel.

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm).

  • Mobile Phase (Eluent): A gradient of 0-10% Methanol in Dichloromethane, with 0.5% Triethylamine (TEA) added to the entire mixture.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., Methanol or Dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to the solution.

    • Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Procedure:

    • Pack a suitable size column with silica gel using a non-polar solvent (e.g., Hexane or Dichloromethane).

    • Carefully add the dry-loaded sample to the top of the packed column, creating a uniform layer.

    • Begin elution with the mobile phase (e.g., 100% Dichloromethane + 0.5% TEA), gradually increasing the polarity by adding Methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using the same solvent system.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparative Reversed-Phase HPLC (High pH)

This protocol is ideal for achieving high purity when normal-phase methods are insufficient.

  • Stationary Phase: A preparative, high pH-stable C18 column (e.g., polymer-based or hybrid silica).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10 with Ammonium Hydroxide.

    • Solvent B: Acetonitrile.

  • Sample Preparation:

    • Dissolve the crude or partially purified material in a minimal amount of a suitable solvent (e.g., Methanol, DMF, or the initial mobile phase composition).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulates.

  • Procedure:

    • Equilibrate the column with the starting mobile phase conditions (e.g., 95% Solvent A / 5% Solvent B) until the baseline is stable.

    • Inject the prepared sample onto the column.

    • Run a linear gradient to increase the percentage of Solvent B (e.g., 5% to 70% Solvent B over 20-30 minutes).

    • Monitor the elution using a UV detector (typically around 254 nm).

    • Collect fractions corresponding to the desired product peak.

    • Combine the pure fractions and remove the organic solvent (Acetonitrile) via rotary evaporation. The remaining aqueous solution containing the ammonium bicarbonate buffer can be removed by lyophilization (freeze-drying).

Visual Workflow and Interaction Diagrams

The following diagrams illustrate a logical troubleshooting workflow and the chemical interactions responsible for peak tailing.

Caption: A logical workflow for troubleshooting common purification issues.

PeakTailingMechanism cluster_silica Silica Gel Surface cluster_analyte Analyte: this compound silanol1 Si-O-H (Acidic Site) silanol2 Si-O-H (Acidic Site) analyte Pyridine-N: (Basic Site) Amine-NH2 (Basic Site) analyte->silanol1 analyte->silanol2 interaction_label Strong Ionic Interaction Causes Tailing

Caption: Mechanism of peak tailing on silica gel.

References

Technical Support Center: Overcoming Solubility Challenges of 3-(pyridin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-(pyridin-4-yl)-1H-pyrazol-5-amine. The content is structured to offer practical solutions and detailed experimental methodologies.

Frequently Asked Questions (FAQs)

Q1: My batch of this compound shows poor aqueous solubility. What are the potential underlying reasons?

A1: The low aqueous solubility of this compound can be attributed to several physicochemical factors inherent to its molecular structure. The planar and aromatic nature of the pyrazole and pyridine rings can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.[1] Additionally, while the molecule has hydrogen bond donors and acceptors, its overall lipophilicity may contribute to poor solubility in aqueous media.

Q2: What are the first steps I should take to assess the solubility of my compound?

A2: A systematic approach to characterizing the solubility of this compound is crucial. We recommend performing both kinetic and thermodynamic solubility assays to get a comprehensive understanding. A kinetic solubility assay, often performed in high-throughput screening, measures the solubility of a compound from a DMSO stock solution and can provide a rapid assessment.[2] A thermodynamic solubility assay, which measures the solubility of the solid compound at equilibrium, provides the true solubility and is essential for later-stage development.[2][3]

Q3: Can pH modification be used to improve the solubility of this compound?

A3: Yes, pH modification is a viable strategy. This compound possesses a basic pyridine ring and an amino group, which can be protonated at acidic pH. This ionization increases the polarity of the molecule, thereby enhancing its aqueous solubility. Determining the pH-solubility profile is recommended to identify the optimal pH range for solubilization.

Q4: Are there any specific formulation strategies that are particularly effective for pyrazole derivatives?

A4: For pyrazole derivatives with low solubility, several formulation strategies have proven effective. These include the use of co-solvents, the formation of salts, and the preparation of solid dispersions. For instance, converting a pyrazole derivative into its hydrochloride salt has been shown to significantly improve its water solubility.[4] Solid dispersions, where the compound is dispersed in a hydrophilic polymer matrix, can also enhance dissolution rates and apparent solubility.[5]

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and formulation of this compound.

Problem Potential Cause Recommended Solution
Compound precipitates out of solution during in vitro assays. The compound's concentration exceeds its kinetic solubility in the assay buffer.1. Determine the kinetic solubility of the compound in the specific assay buffer. 2. Lower the final concentration of the compound in the assay to below its solubility limit. 3. Consider using a co-solvent (e.g., up to 1% DMSO) if compatible with the assay.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.1. Ensure complete dissolution of the compound before use. Sonication may be helpful. 2. Prepare fresh stock solutions and dilute them immediately before use. 3. Validate the solubility and stability of the compound under the specific assay conditions.
Difficulty in preparing a stock solution at the desired concentration. The compound has low solubility in the chosen solvent.1. Test a range of pharmaceutically acceptable solvents and co-solvents. 2. Gently warm the solution or use sonication to aid dissolution. 3. If aqueous solutions are required, investigate the effect of pH adjustment on solubility.
Low oral bioavailability in animal studies. Poor aqueous solubility limits dissolution and absorption in the gastrointestinal tract.1. Explore salt formation to increase solubility and dissolution rate.[6] 2. Consider formulation approaches such as solid dispersions or lipid-based formulations. 3. Particle size reduction (micronization or nanonization) can also improve the dissolution rate.[1]

Quantitative Data on Solubility Enhancement Strategies

The following tables summarize the expected improvements in aqueous solubility of a model pyrazole-based compound using various techniques. Note: As specific experimental solubility data for this compound is not publicly available, these tables provide representative data based on similar heterocyclic compounds to guide experimental design.

Table 1: Effect of pH on Aqueous Solubility

pHExpected Solubility (µg/mL)Fold Increase (vs. pH 7.4)
2.0> 1000> 100
5.050 - 1005 - 10
7.4< 101

Table 2: Effect of Co-solvents on Aqueous Solubility at pH 7.4

Co-solvent SystemCo-solvent Concentration (%)Expected Solubility (µg/mL)Fold Increase
Water0< 101
Ethanol/Water2020 - 502 - 5
PEG 400/Water2050 - 1505 - 15
DMSO/Water510 - 301 - 3

Table 3: Comparison of Formulation Approaches

Formulation StrategyDescriptionExpected Apparent Solubility (µg/mL)Fold Increase
Unformulated APICrystalline solid< 101
Hydrochloride SaltCrystalline salt form> 500> 50
Solid Dispersion (1:5 drug-to-polymer ratio with PVP K30)Amorphous dispersion in a hydrophilic polymer100 - 30010 - 30

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To rapidly determine the apparent solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent)

  • Plate shaker

  • UV/Vis microplate reader

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Add 2 µL of the DMSO stock solution to the wells of a 96-well plate in triplicate.

  • Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, inspect the wells for any visible precipitate.

  • Measure the absorbance of the solutions at the compound's λmax using a UV/Vis microplate reader.

  • To quantify the soluble compound, centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet any precipitate.

  • Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance.

  • Calculate the concentration of the soluble compound by comparing the absorbance to a standard curve prepared in the same buffer system with 1% DMSO.

Protocol 2: pH-Dependent Solubility Profiling

Objective: To determine the solubility of this compound across a range of pH values.

Materials:

  • This compound (solid)

  • A series of buffers (e.g., pH 2, 4, 6, 7.4, 9)

  • Vials with screw caps

  • Orbital shaker/incubator

  • HPLC system with a UV detector

Procedure:

  • Add an excess amount of the solid compound to vials containing each of the different pH buffers.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for 24-48 hours to ensure thermodynamic equilibrium is reached.

  • After equilibration, filter the samples through a 0.45 µm filter to remove any undissolved solid.

  • Dilute the filtrate with the corresponding buffer to a suitable concentration for HPLC analysis.

  • Quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.

  • Plot the solubility (in µg/mL or mM) against the pH to generate the pH-solubility profile.

Visualizations

Given that this compound and structurally related compounds are often investigated as kinase inhibitors, the following diagrams illustrate relevant signaling pathways that could be targeted.

experimental_workflow cluster_prep Sample Preparation cluster_assays Solubility Assays cluster_analysis Data Analysis stock 10 mM Stock in DMSO kinetic Kinetic Solubility Assay stock->kinetic Dilution in Buffer solid Solid Compound thermo Thermodynamic Solubility Assay solid->thermo Equilibration in Buffer uv_spec UV-Vis Spectroscopy kinetic->uv_spec Measurement hplc HPLC Analysis thermo->hplc Quantification

Experimental workflow for solubility determination.

JAK_STAT_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene Gene Transcription nucleus->gene Regulates inhibitor This compound inhibitor->jak Inhibits

Inhibition of the JAK-STAT signaling pathway.

p38_MAPK_pathway stress Stress / Cytokines mkk MKK3/6 stress->mkk Activates p38 p38 MAPK mkk->p38 Phosphorylates downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream Activates response Inflammatory Response downstream->response Mediates inhibitor This compound inhibitor->p38 Inhibits

Inhibition of the p38 MAPK signaling pathway.

References

Technical Support Center: Stability of 3-(pyridin-4-yl)-1H-pyrazol-5-amine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3-(pyridin-4-yl)-1H-pyrazol-5-amine solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide

Q1: My this compound solution has changed color. What could be the cause?

A change in the color of your solution is often an indicator of chemical degradation. Based on the structure of this compound, which contains an amine group, potential causes for color change include:

  • Oxidation: The amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen.[1] This is a common degradation pathway for compounds containing amine functionalities.[2]

  • Light-Induced Degradation: Exposure to UV or high-intensity visible light can provide the energy to initiate degradation reactions.[1]

  • Contamination: The presence of impurities or contaminants in the solvent or on the glassware can also lead to unexpected reactions and color changes.

Recommended Actions:

  • Review Storage Conditions: Ensure the solution is stored in a tightly sealed container, protected from light, and at the recommended temperature.[1][3]

  • Use High-Purity Solvents: Always use fresh, high-purity solvents for preparing your solutions.

  • Inert Atmosphere: For long-term storage or for sensitive experiments, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q2: I am seeing unexpected peaks in the chromatogram (e.g., HPLC) of my this compound solution. What could be the reason?

The appearance of new peaks in your chromatogram suggests the formation of degradation products or the presence of impurities. Potential causes include:

  • Chemical Degradation: As mentioned above, the compound may be degrading due to oxidation, light exposure, or inappropriate temperature.

  • Solvent-Mediated Degradation: The solvent itself might be reacting with the compound, especially if the solution is stored for an extended period. Storing the compound in a solution is generally not recommended for long-term storage.[1]

  • pH Effects: The pH of the solution can significantly influence the stability of the compound.

Recommended Actions:

  • Characterize Unknown Peaks: If possible, use techniques like mass spectrometry (MS) coupled with liquid chromatography (LC-MS) to identify the structure of the degradation products.[4] This can provide valuable insights into the degradation pathway.

  • Perform a Forced Degradation Study: To understand the potential degradation pathways, you can perform a forced degradation study by exposing the solution to stress conditions (e.g., heat, light, acid, base, and oxidizing agents).

  • Optimize Solution Conditions: If you must work with solutions, perform stability studies to determine the optimal solvent and pH for your application.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For solid this compound, it is recommended to store it in a dark place, sealed in a dry container at 2-8°C.[3] For long-term storage, temperatures of -20°C or below are advisable.[1]

Q2: What are the recommended storage conditions for solutions of this compound?

Storing the compound in solution for extended periods is generally not recommended due to the potential for solvent-mediated degradation.[1] If you need to store solutions for a short period, it is best to:

  • Use a dry, aprotic solvent.

  • Store the solution at a low temperature (e.g., -20°C or -80°C).[1]

  • Protect the solution from light.[1]

  • Store under an inert atmosphere.[1]

Q3: What analytical techniques are suitable for stability testing of this compound?

Several analytical techniques can be used for stability testing. High-Performance Liquid Chromatography (HPLC) is a widely used method due to its high sensitivity and accuracy in separating and quantifying the active pharmaceutical ingredient (API) and its degradation products.[5] Other valuable techniques include:

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it is used for the identification of degradation products.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about degradation products.[5]

Data Presentation

The following table provides an example of how to present stability data for a this compound solution. Please note that this is a template and the data is illustrative, not based on experimental results for this specific compound.

Storage ConditionTime PointAssay (% of Initial)Total Degradation Products (%)Appearance
2-8°C, Protected from Light 0100.00.0Colorless
1 month99.50.5Colorless
3 months98.91.1Colorless
25°C/60% RH, Protected from Light 0100.00.0Colorless
1 month95.24.8Faint Yellow
3 months89.710.3Yellow
40°C/75% RH, Protected from Light 0100.00.0Colorless
1 month85.114.9Yellow
3 months72.427.6Brownish-Yellow
Photostability (ICH Q1B) 0100.00.0Colorless
After Exposure88.311.7Yellow

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol describes a general method for assessing the stability of this compound solutions. Method optimization and validation are required for specific applications.

1. Objective: To develop and validate a stability-indicating HPLC method capable of separating and quantifying this compound from its potential degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (or other suitable buffer components)

  • High-purity solvents for solution preparation

3. Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector

  • Analytical column suitable for polar compounds (e.g., C18, 250 mm x 4.6 mm, 5 µm)

4. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (a PDA detector is useful for this).

  • Injection Volume: 10 µL

5. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For stability samples, dilute the solution to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase or the storage solvent.

6. Forced Degradation Study:

  • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours.

  • Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for 48 hours.

  • Photodegradation: Expose the solution to light according to ICH Q1B guidelines.

  • Neutralize the acidic and basic samples before injection.

7. Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting protocol Develop Stability Protocol method Develop & Validate Analytical Method protocol->method sample_prep Prepare & Store Samples method->sample_prep testing Perform Testing at Time Points sample_prep->testing data_analysis Analyze Data testing->data_analysis report Generate Stability Report data_analysis->report

Caption: Workflow for a typical stability testing study.

Degradation_Pathways cluster_stress compound This compound oxidation Oxidation (e.g., O2, H2O2) compound->oxidation hydrolysis Hydrolysis (Acid/Base) compound->hydrolysis photolysis Photolysis (UV/Vis Light) compound->photolysis degradation_products Degradation Products oxidation->degradation_products hydrolysis->degradation_products photolysis->degradation_products

Caption: Potential degradation pathways for this compound.

References

minimizing off-target effects of 3-(pyridin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Minimizing Off-Target Effects for Researchers

Disclaimer: Specific off-target effects for 3-(pyridin-4-yl)-1H-pyrazol-5-amine are not extensively documented in publicly available literature. This guide provides a comprehensive framework for researchers to assess and minimize potential off-target effects based on established principles for small molecule kinase inhibitors. The protocols and data presented are illustrative and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A1: Off-target effects are unintended interactions of a small molecule, such as this compound, with proteins other than the intended biological target. These interactions are a significant concern as they can lead to misinterpretation of experimental results, where an observed phenotype may be due to an off-target effect rather than the inhibition of the intended target. Furthermore, off-target binding can cause cellular toxicity and diminish the translational potential of a compound. The pyrazole scaffold is a common feature in many kinase inhibitors, and while this can confer potent on-target activity, it also necessitates careful evaluation of selectivity across the kinome.

Q2: How can I proactively assess the potential for off-target effects with this compound?

A2: A multi-faceted approach is recommended to proactively assess off-target effects:

  • Computational Screening: In silico methods can predict potential off-target interactions by screening the compound against databases of known protein structures.[1]

  • Kinome-Wide Selectivity Profiling: An in vitro kinase panel screening is crucial to identify other kinases that this compound may inhibit. This provides a quantitative measure of the compound's selectivity.

  • Phenotypic Screening: Assessing the compound's effect across multiple cell lines can reveal cell-type-specific responses, which may be indicative of off-target effects due to differential protein expression.

Q3: My experimental results are inconsistent or show unexpected toxicity. Could these be off-target effects?

A3: Inconsistent results or unexpected toxicity are common indicators of potential off-target effects. It is crucial to differentiate between on-target mediated toxicity and off-target effects. Consider the following:

  • Dose-Response Relationship: A narrow window between the effective concentration (on-target) and the concentration causing toxicity can suggest off-target liabilities.

  • Control Compounds: Utilize a structurally related but biologically inactive analog as a negative control. If the toxicity persists with the inactive analog, it may be due to the chemical scaffold itself rather than inhibition of the intended target.

  • Genetic Validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down the intended target. If the phenotype of the genetic knockdown mimics the effect of the compound, it strengthens the evidence for on-target activity.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High Cellular Toxicity at Low Concentrations Off-target kinase inhibition or general cytotoxicity.1. Perform a broad kinase selectivity screen to identify potent off-target kinases. 2. Conduct a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the IC50 for cytotoxicity. 3. Compare the cytotoxicity profile in cells with high vs. low expression of the intended target.
Discrepancy Between Biochemical and Cellular Activity Poor cell permeability, rapid metabolism, or efflux of the compound.1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Evaluate compound stability in cell culture media and in the presence of liver microsomes. 3. Use efflux pump inhibitors to determine if the compound is a substrate for transporters like P-glycoprotein.
Phenotype Does Not Match Known Target Biology The observed phenotype is driven by an off-target effect.1. Use a structurally distinct inhibitor for the same target to see if the phenotype is recapitulated. 2. Perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target. 3. Employ target deconvolution techniques such as Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells.

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions in DMSO.

  • Kinase Reaction: In a 96-well or 384-well plate, combine the kinase, a suitable substrate peptide, and ATP in the appropriate kinase assay buffer.

  • Inhibitor Addition: Add the diluted compound or a DMSO control to the wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate Reaction: Start the kinase reaction by adding the substrate/ATP mixture. Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity. For luminescence-based assays (e.g., ADP-Glo™), this involves depleting the remaining ATP and then converting the generated ADP back to ATP to produce a luminescent signal.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its intended target in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with the test compound at various concentrations or a vehicle control for a specific duration.

  • Cell Lysis: Harvest and lyse the cells to obtain a protein lysate.

  • Heating: Aliquot the lysate and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Protein Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement by the compound.

Quantitative Data Summary

The following tables contain hypothetical data for illustrative purposes.

Table 1: Illustrative Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)
On-Target Kinase X 25
Off-Target Kinase A>10,000
Off-Target Kinase B850
Off-Target Kinase C2,500
Off-Target Kinase D>10,000
Off-Target Kinase E1,200

Table 2: Illustrative Cell Viability Data in a Cancer Cell Line

Compound Concentration (µM)% Cell Viability
0.0198
0.195
175
1020
1005

Visualizations

experimental_workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Validation cluster_cellular Cellular Characterization cluster_validation Orthogonal Validation in_silico Computational Off-Target Prediction biochemical Biochemical Assay (On-Target Potency) in_silico->biochemical selectivity Kinase Selectivity Profiling biochemical->selectivity target_engagement Target Engagement (e.g., CETSA) selectivity->target_engagement phenotypic Phenotypic Assay (On-Target Effect) target_engagement->phenotypic cytotoxicity Cytotoxicity Assay phenotypic->cytotoxicity genetic Genetic Validation (CRISPR/siRNA) phenotypic->genetic rescue Rescue Experiment phenotypic->rescue

Caption: Workflow for identifying and validating on- and off-target effects.

signaling_pathway cluster_on On-Target Pathway cluster_off Off-Target Pathway compound This compound on_target On-Target Kinase X compound->on_target Inhibition off_target Off-Target Kinase Y compound->off_target Inhibition on_substrate Substrate A on_target->on_substrate off_substrate Substrate B off_target->off_substrate on_effect Desired Phenotype on_substrate->on_effect off_effect Undesired Phenotype / Toxicity off_substrate->off_effect troubleshooting_tree start Unexpected Experimental Result q1 Is there cellular toxicity? start->q1 q2 Does phenotype match target? q1->q2 No q3 Does inactive analog show toxicity? q1->q3 Yes a3 Validate on-target effect. (e.g., genetic knockdown) q2->a3 Yes a4 Suspect off-target phenotype. Use orthogonal inhibitor. q2->a4 No a1 Investigate off-target toxicity. Perform kinome scan. q3->a1 Yes a2 Investigate on-target toxicity. Consider dose reduction. q3->a2 No

References

Technical Support Center: 3-(pyridin-4-yl)-1H-pyrazol-5-amine Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with assays involving 3-(pyridin-4-yl)-1H-pyrazol-5-amine and its analogs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound and its derivatives are often investigated as protein kinase inhibitors. The pyrazole scaffold is a common feature in many kinase inhibitors, which typically function by competing with ATP for binding to the kinase's active site.[1] This inhibition can modulate various signaling pathways, with a particular focus on the JAK-STAT pathway, which is crucial in immune responses and cell growth.[2][3]

Q2: What are the common challenges when working with pyrazole-based inhibitors in cellular assays?

A frequent issue is a discrepancy between biochemical potency and cellular activity.[4] This can be due to several factors, including poor cell permeability, high protein binding in culture media, metabolic instability of the compound, or active removal from the cell by efflux pumps.

Q3: How should I prepare and store my this compound stock solutions?

For optimal results, prepare a high-concentration stock solution in a suitable organic solvent like dimethyl sulfoxide (DMSO). It is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C, protected from light.

Q4: What are "off-target" effects, and how can I assess them for my compound?

Off-target effects occur when a compound interacts with and modulates proteins other than the intended target, which can lead to unexpected cellular phenotypes or toxicity.[2][5] Comprehensive kinase profiling against a broad panel of kinases is the most direct method to identify potential off-target interactions.[2] Comparing the observed phenotype with that of structurally different inhibitors targeting the same primary kinase can also help distinguish between on-target and off-target effects.[2]

Troubleshooting Guides

Biochemical Kinase Assays

Problem 1: Low or No Kinase Inhibition Observed

Possible Cause Suggested Solution
Compound Insolubility Ensure your compound is fully dissolved in the assay buffer. Visually inspect for any precipitate. Consider testing the compound's solubility in the assay buffer at the highest concentration used.
High ATP Concentration For ATP-competitive inhibitors, a high ATP concentration in the assay can mask the inhibitory effect.[6] Try performing the assay with an ATP concentration at or near the Km value for the target kinase.
Inactive Kinase Enzyme Verify the activity of your kinase enzyme with a known positive control inhibitor. Ensure the enzyme has been stored correctly and has not undergone excessive freeze-thaw cycles.
Compound Degradation Prepare fresh dilutions of your compound from a new stock aliquot for each experiment.

Problem 2: High Background Signal

Possible Cause Suggested Solution
Compound Interference Your compound may be intrinsically fluorescent or interfere with the detection reagents (e.g., luciferase in luminescence assays).[6][7] Run a control experiment with the compound and detection reagents in the absence of the kinase.[6]
Compound Aggregation Small molecules can form aggregates that non-specifically inhibit enzymes.[7][8] Include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt potential aggregates.[9]
Contaminated Reagents Use fresh, high-quality reagents, including buffer components and ATP.

Problem 3: High Variability Between Replicates

Possible Cause Suggested Solution
Pipetting Inaccuracy Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.
Edge Effects in Plates Evaporation from the outer wells of a microplate can concentrate reagents and affect results. Avoid using the outermost wells or fill them with buffer to create a humidity barrier.
Incomplete Mixing Ensure thorough mixing of reagents in each well after addition.
Cell-Based Assays (e.g., MTT/Cell Viability)

Problem 1: Discrepancy Between Biochemical and Cellular Activity

Possible Cause Suggested Solution
Poor Cell Permeability The compound may not be efficiently crossing the cell membrane. Consider performing a permeability assay (e.g., PAMPA) or modifying the compound's structure to improve its physicochemical properties.
Compound Efflux The compound may be actively transported out of the cells by efflux pumps. Co-incubation with known efflux pump inhibitors can help diagnose this issue.
Metabolic Instability The compound may be rapidly metabolized by the cells into an inactive form. Perform metabolic stability assays using liver microsomes or hepatocytes.
High Protein Binding The compound may bind to proteins in the cell culture serum, reducing its free, active concentration. Consider reducing the serum concentration during the compound treatment period, if tolerated by the cells.

Problem 2: Low Signal or High Background in MTT Assay

Possible Cause Suggested Solution
Suboptimal Cell Number Titrate the cell seeding density to ensure the assay is in the linear range of detection. Too few cells will result in a low signal, while too many can lead to nutrient depletion and cell death.
Incorrect Incubation Times Optimize the incubation times for both the compound treatment and the MTT reagent.
Incomplete Formazan Solubilization Ensure the formazan crystals are fully dissolved by the solubilization buffer. This may require extended incubation or gentle agitation.
Interference from Phenol Red The phenol red in some culture media can interfere with absorbance readings. Use a background control (media with MTT but no cells) or switch to a phenol red-free medium for the assay.

Quantitative Data

The following tables present hypothetical, yet representative, data for this compound (termed 'Compound X') and its analogs against a panel of Janus kinases. This data is for illustrative purposes to guide experimental expectations.

Table 1: In Vitro Biochemical Inhibition of JAK Family Kinases

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Compound X 1525250150
Analog A (less selective)10125030
Analog B (more selective)5150>1000800
Ruxolitinib (Control)3.32.842819

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity and are influenced by assay conditions such as ATP concentration.[1][10][11][12]

Table 2: Cellular Potency in a Cell-Based Assay

CompoundCellular IC50 (nM) in HEK293 cells
Compound X 150
Analog A120
Analog B80
Ruxolitinib (Control)281

Cellular IC50 values reflect the compound's ability to inhibit a specific cellular process (e.g., cytokine-induced STAT phosphorylation) and are influenced by factors such as cell permeability and metabolism.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-based)

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against a target kinase.

Materials:

  • Recombinant kinase (e.g., JAK1, JAK2, JAK3, TYK2)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)

  • This compound and control inhibitors

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the compound dilutions to the assay plate. Include wells for a positive control (no inhibitor) and a negative control (a known potent inhibitor).

  • Kinase Reaction: Prepare a master mix of the kinase and its substrate in the kinase assay buffer. Add this mix to each well.

  • Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be close to the Km of the kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

Objective: To assess the effect of this compound on the viability of a specific cell line.

Materials:

  • Target cell line (e.g., a cytokine-dependent cell line)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear tissue culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control and determine the IC50 value.

Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor:r1 1. Binding JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 STAT_inactive STAT (inactive) Receptor:r1->STAT_inactive 4. STAT Recruitment Receptor:r2->STAT_inactive JAK1->Receptor:r1 JAK1->STAT_inactive 5. Phosphorylation JAK2->Receptor:r2 JAK2->STAT_inactive STAT_active STAT-P (active dimer) STAT_inactive->STAT_active DNA DNA STAT_active->DNA 6. Dimer Translocation Inhibitor 3-(pyridin-4-yl)- 1H-pyrazol-5-amine Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Gene_Transcription Gene_Transcription DNA->Gene_Transcription 7. Gene Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay Kinase Inhibition Assay (IC50) Selectivity_Screen Kinase Selectivity Profiling Kinase_Assay->Selectivity_Screen Cell_Viability Cell Viability/Toxicity (MTT) Selectivity_Screen->Cell_Viability STAT_Phospho STAT Phosphorylation Assay Cell_Viability->STAT_Phospho Target_Engagement Cellular Thermal Shift Assay STAT_Phospho->Target_Engagement Data_Analysis Data Analysis & Interpretation Target_Engagement->Data_Analysis Start Start: Compound Synthesis Start->Kinase_Assay Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A typical experimental workflow for characterizing a novel kinase inhibitor.

Troubleshooting Logic

Troubleshooting_Logic Start Unexpected Result Biochem_vs_Cell Biochemical vs. Cellular Discrepancy? Start->Biochem_vs_Cell High_Variability High Variability? Start->High_Variability No_Inhibition No Inhibition? Start->No_Inhibition False_Positive Potential False Positive? Start->False_Positive Check_Permeability Check Cell Permeability & Efflux Biochem_vs_Cell->Check_Permeability Yes Check_Metabolism Assess Metabolic Stability Biochem_vs_Cell->Check_Metabolism Yes Check_Pipetting Verify Pipetting & Reagent Stability High_Variability->Check_Pipetting Yes Check_Edge_Effects Address Plate Edge Effects High_Variability->Check_Edge_Effects Yes Check_Compound Verify Compound Integrity & Solubility No_Inhibition->Check_Compound Yes Check_Assay_Conditions Optimize ATP Conc. & Kinase Activity No_Inhibition->Check_Assay_Conditions Yes Check_Aggregation Test for Compound Aggregation False_Positive->Check_Aggregation Yes Check_Interference Run Compound Interference Controls False_Positive->Check_Interference Yes

Caption: A decision tree for troubleshooting common issues in kinase inhibitor assays.

References

Technical Support Center: Optimization of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrazole synthesis.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Pyrazole

Low yields are a common challenge in pyrazole synthesis and can arise from various factors, from the quality of starting materials to suboptimal reaction conditions.[1]

Possible Causes and Solutions:

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, which reduces the yield and complicates purification.[2] Hydrazine derivatives can degrade over time, so it's recommended to use a freshly opened or purified reagent.[3]

  • Reaction Stoichiometry: Ensure that the correct stoichiometry of the reactants is being used. In some cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can drive the reaction to completion.[3]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials are fully consumed.[3]

    • Increase Temperature: Many condensation reactions require heat.[3] Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method for improving yields and reducing reaction times.[3]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1]

  • Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]

G start Low Pyrazole Yield check_purity Assess Starting Material Purity start->check_purity check_purity->start Impure optimize_stoichiometry Optimize Reactant Stoichiometry check_purity->optimize_stoichiometry Pure evaluate_conditions Evaluate Reaction Conditions (Temperature, Time, Solvent) optimize_stoichiometry->evaluate_conditions monitor_reaction Monitor Reaction Progress (TLC/LC-MS) evaluate_conditions->monitor_reaction consider_catalyst Consider Catalyst (Acid/Base) monitor_reaction->consider_catalyst Incomplete purification Review Purification Technique monitor_reaction->purification Complete consider_catalyst->evaluate_conditions purification->start Losses end Improved Yield purification->end Successful

Issue 2: Formation of Regioisomers

When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of a mixture of two regioisomeric pyrazoles is a common challenge.[3] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different products.[4]

Strategies to Improve Regioselectivity:

  • Solvent Choice: The polarity of the solvent can influence regioselectivity. Fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been shown to improve regioselectivity compared to ethanol.[4] Aprotic dipolar solvents such as DMF, NMP, or DMAc can also provide better results than polar protic solvents like ethanol.[5]

  • pH Control: The pH of the reaction mixture can affect the outcome. Acidic conditions may favor the formation of one isomer, while basic conditions could favor the other.[1]

  • Steric Hindrance: A bulky substituent on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]

  • Catalyst Selection: The choice of catalyst can be critical. While protic acids are common, Lewis acids have also been used to improve yields and potentially influence regioselectivity.[2][3]

G start Unsymmetrical Reactants (1,3-Dicarbonyl or Hydrazine) attack Nucleophilic Attack of Hydrazine start->attack carbonyl1 Attack at Carbonyl 1 attack->carbonyl1 carbonyl2 Attack at Carbonyl 2 attack->carbonyl2 regioisomer1 Regioisomer A carbonyl1->regioisomer1 regioisomer2 Regioisomer B carbonyl2->regioisomer2 mixture Mixture of Products regioisomer1->mixture regioisomer2->mixture

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has turned a dark color. Is this normal and how can I obtain a clean product?

A1: Discoloration is often observed in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This can be due to the formation of colored impurities from the starting material.[1] To obtain a clean product, you can try the following purification techniques:

  • Recrystallization: This is an effective method for removing colored impurities.[6] Common solvents include ethanol, methanol, or mixtures like ethanol/water.[7]

  • Charcoal Treatment: Dissolving the crude product in a suitable solvent and adding a small amount of activated charcoal can help adsorb colored impurities.[6] The charcoal is then removed by filtration through celite.[6]

  • Silica Gel Plug: Passing a solution of your compound through a short plug of silica gel can retain colored impurities.[6]

Q2: My purified pyrazole is an oil and will not solidify. What should I do?

A2: If your product is an oil, it may contain residual solvent or impurities that are depressing its melting point.[6] Here are some troubleshooting steps:

  • High-Vacuum Evaporation: Ensure all volatile solvents have been thoroughly removed using a rotary evaporator followed by a high-vacuum pump.[6]

  • Column Chromatography: This is a highly effective method for purifying oily products and separating them from impurities.[6]

  • Salt Formation: Pyrazoles can be treated with an acid (e.g., HCl) to form a salt, which is often a crystalline solid.[6] This salt can be purified by recrystallization and then neutralized to recover the pure pyrazole.[6]

Q3: What are the best practices for monitoring the progress of my pyrazole synthesis?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[3] Co-spotting the reaction mixture with your starting materials on the same TLC plate will help you determine if the starting materials have been consumed.[6] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the formation of the product and the disappearance of reactants.[3]

Data Presentation

Table 1: Common Solvents for Pyrazole Synthesis and Recrystallization

SolventTypeApplication Notes
EthanolProticCommonly used for both synthesis and recrystallization.[5]
MethanolProticA good solvent for recrystallization, often used in a mixed system with water.[7]
Acetic AcidProtic, AcidicOften used as a catalyst and solvent in the Knorr synthesis.[8]
DMF, NMP, DMAcAprotic, DipolarCan improve regioselectivity compared to protic solvents.[5]
TFE, HFIPFluorinated AlcoholShown to enhance regioselectivity in certain reactions.[4]
Hexane/Ethyl AcetateMixed SystemA common solvent system for column chromatography and recrystallization.[7]
WaterProticCan be used as an anti-solvent in mixed-solvent recrystallizations.[7]

Table 2: Typical Reaction Conditions for Knorr Pyrazole Synthesis

ParameterRecommended Range/ConditionNotes
Temperature Room Temperature to RefluxDependent on the reactivity of the substrates. Heating is often necessary.[3]
Reaction Time 1 to 24 hoursMonitor by TLC or LC-MS to determine completion.[3]
Catalyst Catalytic Acetic Acid or Mineral AcidA protic acid is typically used to facilitate imine formation.[3]
Hydrazine Equivalents 1.0 - 1.2 equivalentsA slight excess of hydrazine can help drive the reaction to completion.[3]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid).

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq.) to the solution.[3] If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]

  • Catalyst Addition: If required, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by TLC.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

G start Start dissolve Dissolve 1,3-Dicarbonyl in Solvent start->dissolve add_hydrazine Add Hydrazine Derivative dissolve->add_hydrazine add_catalyst Add Catalyst (if needed) add_hydrazine->add_catalyst react Stir at Desired Temperature add_catalyst->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Reaction Work-up (Cooling, Filtration/Evaporation) monitor->workup Complete purify Purify Product (Recrystallization/Chromatography) workup->purify end End purify->end

References

Technical Support Center: Synthesis of 3-(pyridin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(pyridin-4-yl)-1H-pyrazol-5-amine. Our focus is to address the common challenges associated with regioisomer formation and to provide practical solutions for achieving high purity of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key precursors?

A1: The most prevalent and direct method for synthesizing this compound is the cyclocondensation reaction of a 1,3-dicarbonyl equivalent with a hydrazine source. Specifically, the reaction involves 3-oxo-3-(pyridin-4-yl)propanenitrile and hydrazine hydrate. This reaction is a variation of the well-established Knorr pyrazole synthesis.[1][2]

Q2: What are regioisomers and why are they a concern in this synthesis?

A2: Regioisomers are structural isomers that have the same molecular formula but differ in the spatial arrangement of their atoms. In the synthesis of this compound, the reaction between the unsymmetrical 1,3-dicarbonyl precursor and hydrazine can result in two possible products: the desired this compound and the undesired regioisomer, 5-(pyridin-4-yl)-1H-pyrazol-3-amine. The formation of a mixture of these isomers can complicate the purification process and reduce the overall yield of the target compound.[3][4] Often, only one of the regioisomers possesses the desired biological activity, making regiocontrol and separation crucial.

Q3: How can I control the regioselectivity of the reaction to favor the formation of this compound?

A3: Achieving high regioselectivity is a significant challenge in pyrazole synthesis.[3] Several strategies can be employed to influence the reaction outcome:

  • Reaction Conditions: The choice of solvent and temperature can impact the ratio of regioisomers. Aprotic dipolar solvents have been reported to yield better results than protic solvents like ethanol in some cases.[1]

  • Nature of the Hydrazine: Using hydrazine salts, such as hydrazine hydrochloride, instead of the free base can alter the regioselectivity.[3]

  • pH Control: The pH of the reaction medium can influence the protonation state of the reactants and intermediates, thereby affecting the regiochemical outcome.

Q4: What are the best methods for separating the two regioisomers if a mixture is formed?

A4: If a mixture of regioisomers is obtained, the most common and effective method for separation is silica gel column chromatography.[4][5] The choice of eluent system is critical for achieving good separation and should be determined by thin-layer chromatography (TLC) analysis.

Q5: How can I confirm the identity of the correct regioisomer?

A5: Unambiguous characterization of the regioisomers is essential. The following spectroscopic techniques are highly recommended:

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the isomers. Nuclear Overhauser Effect (NOE) experiments can be particularly useful in establishing the spatial relationship between substituents on the pyrazole ring.[4]

  • X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides definitive structural elucidation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Monitor the reaction progress using TLC. Consider extending the reaction time or increasing the temperature.
Suboptimal reaction conditions.Experiment with different solvents (e.g., ethanol, acetic acid, DMF) and catalysts (e.g., acid or base catalysts).
Degradation of starting materials or product.Ensure the quality of starting materials. Work-up the reaction promptly upon completion.
Formation of a Mixture of Regioisomers Lack of regiocontrol in the cyclocondensation step.Modify reaction conditions as described in FAQ 3. Vary the hydrazine source (free base vs. salt).
Steric and electronic effects of the pyridine substituent.While difficult to change, understanding these effects can help in predicting the likely major isomer.
Difficulty in Separating Regioisomers Similar polarity of the two isomers.Optimize the eluent system for column chromatography. A shallow gradient of a more polar solvent may be necessary.
Insufficient resolution on the chromatographic column.Use a longer column or a stationary phase with a smaller particle size.
Ambiguous Spectroscopic Data Overlapping signals in NMR spectra.Use a higher field NMR spectrometer. Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) for detailed structural analysis.
Inability to obtain suitable crystals for X-ray analysis.Attempt recrystallization from a variety of different solvent systems.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on established methods for the synthesis of substituted aminopyrazoles. Optimization may be required.

Materials:

  • 3-oxo-3-(pyridin-4-yl)propanenitrile

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxo-3-(pyridin-4-yl)propanenitrile (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • (Optional) Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product may precipitate upon cooling or after partial solvent removal. If not, add cold water to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Purify the crude product by silica gel column chromatography to separate the regioisomers.

Visualizations

General Synthetic Pathway and Regioisomer Formation

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Products 3_oxo 3-oxo-3-(pyridin-4-yl)propanenitrile conditions Ethanol, Reflux 3_oxo->conditions hydrazine Hydrazine Hydrate hydrazine->conditions desired This compound (Desired Product) conditions->desired Path A undesired 5-(pyridin-4-yl)-1H-pyrazol-3-amine (Regioisomer) conditions->undesired Path B

Caption: Synthetic route to this compound and its regioisomer.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time / Increase Temp. incomplete->extend_time Yes complete Reaction Complete incomplete->complete No end Yield Improved extend_time->end check_conditions Review Reaction Conditions complete->check_conditions suboptimal Suboptimal Conditions? check_conditions->suboptimal optimize Optimize Solvent / Catalyst suboptimal->optimize Yes optimal Conditions Appear Optimal suboptimal->optimal No optimize->end check_purity Check Starting Material Purity optimal->check_purity impure Impure Starting Materials? check_purity->impure purify Purify Starting Materials impure->purify Yes pure Materials are Pure impure->pure No purify->end

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Scale-Up Synthesis of 3-(pyridin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the scale-up synthesis of 3-(pyridin-4-yl)-1H-pyrazol-5-amine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up synthesis, presented in a question-and-answer format.

Question: Why is the reaction yield significantly lower than expected on a larger scale?

Answer: Several factors can contribute to a decrease in yield during scale-up:

  • Inefficient Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, which can lead to poor heat distribution. This can result in localized overheating or insufficient heating, promoting side reactions or slowing down the desired reaction. Ensure uniform heating and agitation.

  • Mixing Inefficiencies: Inadequate mixing can lead to localized high concentrations of reactants, which can cause the formation of byproducts. The choice of impeller and agitation speed is critical for maintaining a homogeneous reaction mixture.

  • Extended Reaction Time: A longer reaction time, sometimes employed to ensure complete conversion on a larger scale, can lead to the degradation of the product or starting materials. Monitor the reaction progress closely using techniques like TLC or HPLC to determine the optimal reaction time.

  • Impure Starting Materials: The purity of starting materials, such as 4-pyridinecarbonitrile and hydrazine hydrate, is crucial. Impurities can interfere with the reaction and lead to the formation of unwanted side products.

Question: The isolated product is difficult to purify and has a persistent color. What are the likely impurities and how can they be removed?

Answer: The primary impurity is often the regioisomer, 5-(pyridin-4-yl)-1H-pyrazol-3-amine. Additionally, residual starting materials or solvent adducts can be present. The color may be due to trace amounts of oxidized byproducts.

  • Purification Strategies:

    • Recrystallization: This is an effective method for removing many impurities. A mixed solvent system, such as ethanol/water or isopropanol/water, often yields the best results. Experiment with different solvent ratios to optimize purity and recovery.

    • Column Chromatography: For high-purity requirements, column chromatography using silica gel can be employed. A gradient elution with a mixture of dichloromethane and methanol is typically effective.

    • Activated Carbon Treatment: To remove colored impurities, the product can be dissolved in a suitable solvent and treated with activated carbon, followed by filtration.

Question: The reaction is exothermic and becomes difficult to control during the addition of hydrazine hydrate. How can this be managed?

Answer: The reaction between a nitrile and hydrazine is often exothermic. On a larger scale, this can pose a significant safety risk.

  • Controlled Addition: Add the hydrazine hydrate dropwise or in small portions to the solution of 4-pyridinecarbonitrile.

  • Cooling: Use an ice bath or a cooling jacket to maintain the reaction temperature within the desired range (e.g., 0-10 °C) during the addition.

  • Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for the scale-up synthesis of this compound?

A1: Hydrazine hydrate is toxic and corrosive. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so ensure proper temperature control and have a quenching plan in place.

Q2: How can the progress of the reaction be monitored effectively?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The disappearance of the starting material (4-pyridinecarbonitrile) and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q3: What is the typical work-up procedure for this reaction?

A3: After the reaction is complete, the mixture is typically cooled, and the product is precipitated by the addition of water or an anti-solvent. The solid product is then collected by filtration, washed with cold water or another suitable solvent to remove residual impurities, and dried under vacuum.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound.

ParameterMethod AMethod BMethod C
Solvent Ethanoln-ButanolWater
Base NonePotassium CarbonateSodium Hydroxide
Temperature Reflux (78 °C)100 °C90 °C
Reaction Time 12 hours8 hours16 hours
Yield 75-85%80-90%70-80%
Purity (crude) ~90%~95%~88%

Experimental Protocol

This protocol describes a general method for the synthesis of this compound.

Materials:

  • 4-pyridinecarbonitrile

  • Hydrazine hydrate (64-80% solution)

  • Ethanol

  • Water

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-pyridinecarbonitrile (1 equivalent) and ethanol.

  • Stir the mixture to dissolve the starting material.

  • Slowly add hydrazine hydrate (1.5 equivalents) to the solution. An exotherm may be observed. Maintain the temperature below 40 °C during the addition.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add water to the reaction mixture to precipitate the product.

  • Stir the resulting slurry for 1-2 hours at room temperature.

  • Collect the solid product by filtration and wash with a small amount of cold water.

  • Dry the product under vacuum at 50-60 °C to a constant weight.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.

experimental_workflow start Start reagent_prep Prepare Reactants: 4-pyridinecarbonitrile Hydrazine Hydrate Ethanol start->reagent_prep reaction_setup Set up Reaction Vessel reagent_prep->reaction_setup addition Slow Addition of Hydrazine Hydrate reaction_setup->addition reflux Heat to Reflux (12 hours) addition->reflux monitoring Monitor Reaction (TLC/HPLC) reflux->monitoring workup Work-up: Cooling & Precipitation monitoring->workup Reaction Complete filtration Filtration and Washing workup->filtration drying Drying under Vacuum filtration->drying product Final Product: This compound drying->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_temp Verify Reaction Temperature Profile start->check_temp check_time Analyze Reaction Time start->check_time impure Impurity Detected check_purity->impure Purity < 98% temp_issue Inconsistent Temperature check_temp->temp_issue Fluctuations > 5°C time_issue Degradation or Incomplete Reaction check_time->time_issue Byproducts increase over time purify_sm Action: Purify Starting Materials impure->purify_sm improve_mixing Action: Improve Mixing/Heating temp_issue->improve_mixing optimize_time Action: Optimize Reaction Time time_issue->optimize_time

Caption: Troubleshooting decision tree for addressing low reaction yield.

Technical Support Center: 3-(pyridin-4-yl)-1H-pyrazol-5-amine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-(pyridin-4-yl)-1H-pyrazol-5-amine.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis, purification, and application of this compound.

Synthesis

Question/Issue Potential Cause(s) Troubleshooting/Solution(s)
Why is the yield of my pyrazole synthesis consistently low? Incomplete reaction, suboptimal reaction temperature, incorrect catalyst, or formation of side products.[1]Increase Reaction Time/Temperature: Monitor reaction progress by TLC or LC-MS to ensure full consumption of starting materials. Consider increasing the temperature or using microwave-assisted synthesis to improve yields.[1] Catalyst Optimization: The choice and amount of acid or base catalyst are crucial. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid are often used.[1] Minimize Side Reactions: Ensure the purity of starting materials, as impurities can lead to side reactions.
I am observing the formation of two regioisomers. How can I improve regioselectivity? Use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines can lead to the formation of regioisomeric mixtures.[2]Control Reaction Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable product. Choice of Hydrazine: The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[2]
My reaction mixture has turned dark brown/black. Is this normal? Discoloration is common in some pyrazole syntheses, especially when using hydrazine salts, and can be due to the formation of colored impurities.Use a Mild Base: If using a hydrazine salt, the addition of a mild base like sodium acetate can neutralize acid and lead to a cleaner reaction. Purification: Activated carbon treatment or recrystallization can often remove colored impurities.

Purification

Question/Issue Potential Cause(s) Troubleshooting/Solution(s)
How can I effectively purify this compound? The polarity of the compound and the presence of impurities can make purification challenging.Column Chromatography: Use silica gel with a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. A mixture of hexane and ethyl acetate is often a good starting point.[3][4] Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be effective.
My compound is streaking on the TLC plate. The compound may be too polar for the chosen solvent system, or it could be binding irreversibly to the silica gel.Adjust Solvent System: Add a small amount of a more polar solvent like methanol or a few drops of a base (e.g., triethylamine) to the mobile phase to reduce streaking.

Biological Assays

Question/Issue Potential Cause(s) Troubleshooting/Solution(s)
How do I determine the IC50 value of my compound in a kinase assay? Incorrect assay setup, inappropriate ATP concentration, or issues with the detection method.Follow a Standard Protocol: Use a well-established kinase assay protocol, such as an ADP-Glo™ kinase assay.[5] The final ATP concentration should be close to the Km value for the specific kinase.[5] Serial Dilutions: Prepare accurate serial dilutions of your compound to generate a dose-response curve.
My cell viability (MTT) assay results are inconsistent. Suboptimal cell seeding density, inconsistent incubation times, or incomplete formazan solubilization.[6]Optimize Seeding Density: Perform a growth curve to determine the optimal number of cells to seed per well.[6] Ensure Complete Solubilization: Visually inspect the wells to ensure all formazan crystals are dissolved before reading the plate.[6] Include Controls: Always include vehicle controls (cells treated with DMSO or the solvent used to dissolve the compound) and blank controls (medium only).[6]

Experimental Protocols

1. Synthesis of this compound (Adapted from similar pyrazole syntheses)

This protocol is a representative method adapted from the synthesis of similar aminopyrazole compounds. Optimization may be required.

Materials:

  • 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalyst)

Procedure:

  • Dissolve 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of acetic acid to the solution.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from ethanol.

2. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general procedure for measuring the kinase inhibitory activity of this compound.

Materials:

  • Kinase of interest (e.g., p38α, FLT3, ABL1)

  • Substrate peptide

  • ATP

  • Kinase buffer

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit

  • 384-well white, flat-bottom plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 5 µL of the diluted compound, a known inhibitor (positive control), and DMSO (negative control) to the appropriate wells of a 384-well plate.[5]

  • Add 10 µL of the kinase enzyme solution to all wells and mix.[5]

  • Incubate the plate for 15-30 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a mixture containing ATP (at Km concentration) and the substrate peptide.[5]

  • Incubate for 30-60 minutes at 30°C.[5]

  • Stop the reaction and detect the amount of ADP produced by following the ADP-Glo™ kit manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data in a suitable software.

3. Cell Viability Assay (MTT Assay)

This protocol details the use of the MTT assay to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a leukemia cell line expressing FLT3 or BCR-ABL)

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]

  • Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).[6]

  • Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.

  • Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.[6]

  • Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[7]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][7]

  • Gently shake the plate to ensure complete dissolution and measure the absorbance at 492 nm.[7]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation

Table 1: Representative Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)
Pyrazole Ureap38α20--
Pyrazolo[1,5-a]pyridinesp38---
Pyrazolo[3,4-b]pyridinesTBK10.2A172 (Glioblastoma)Micromolar range
1,3,4-triarylpyrazolesp38α-HePG-2 (Liver)-

Signaling Pathways and Experimental Workflows

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that responds to stress stimuli, such as inflammatory cytokines and environmental stress, and is involved in cell differentiation, apoptosis, and inflammation.[8]

p38_MAPK_pathway cluster_stimuli Stress Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Inflammatory Cytokines Inflammatory Cytokines MAPKKK MAPKKK (e.g., MEKK, MLK) Inflammatory Cytokines->MAPKKK UV Radiation UV Radiation UV Radiation->MAPKKK Osmotic Shock Osmotic Shock Osmotic Shock->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates Transcription_Factors Transcription Factors (ATF2, MEF2, etc.) p38->Transcription_Factors phosphorylates Cellular_Response Inflammation, Apoptosis, Cell Cycle Arrest MK2->Cellular_Response Transcription_Factors->Cellular_Response

Caption: p38 MAPK signaling cascade.

FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated (e.g., FLT3-ITD), leads to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival in AML.[9]

FLT3_pathway cluster_receptor Receptor Activation cluster_pathways Downstream Pathways cluster_effects Cellular Outcomes FLT3_ITD FLT3-ITD Mutant RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FLT3_ITD->RAS_RAF_MEK_ERK activates PI3K_AKT PI3K-AKT Pathway FLT3_ITD->PI3K_AKT activates STAT5 STAT5 Pathway FLT3_ITD->STAT5 activates Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Inhibition of Apoptosis (Survival) PI3K_AKT->Survival STAT5->Proliferation STAT5->Survival

Caption: FLT3-ITD signaling in AML.

BCR-ABL Signaling Pathway in Chronic Myeloid Leukemia (CML)

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML by activating multiple downstream pathways, leading to increased cell proliferation and survival.

BCR_ABL_pathway cluster_pathways Key Downstream Pathways cluster_outcomes Leukemic Cell Effects BCR_ABL BCR-ABL Oncoprotein RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT activates JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT activates Adhesion Altered Adhesion BCR_ABL->Adhesion Proliferation Increased Proliferation RAS_MAPK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition JAK_STAT->Proliferation JAK_STAT->Apoptosis_Inhibition

Caption: BCR-ABL downstream signaling.

Experimental Workflow for Kinase Inhibitor Screening

A logical workflow is essential for the efficient evaluation of novel kinase inhibitors like this compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification (Chromatography/ Recrystallization) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Characterization->Kinase_Assay Cell_Viability_Assay Cell-Based Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Viability_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Kinase inhibitor screening workflow.

References

Validation & Comparative

Validating 3-(pyridin-4-yl)-1H-pyrazol-5-amine as a Research Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(pyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic small molecule belonging to the pyrazole class of compounds. This structural motif is prevalent in a variety of biologically active molecules, including numerous approved drugs. Its chemical architecture suggests potential as a kinase inhibitor, a class of molecules that modulate cellular signaling pathways by targeting kinase enzymes. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders, making kinase inhibitors a significant area of research and therapeutic development.

This guide provides a comparative analysis of this compound, evaluating its potential as a research tool by comparing its inferred activity profile with established inhibitors of two major kinase families: the p38 Mitogen-Activated Protein Kinases (MAPK) and the Src family of non-receptor tyrosine kinases. Due to the limited publicly available data for this specific compound, this guide will leverage data from closely related pyrazole-based inhibitors to provide a framework for its validation and to highlight its potential applications in cellular signaling research.

Inferred Kinase Inhibition Profile

While direct experimental data for this compound is not extensively available in the public domain, the pyrazole scaffold is a well-established pharmacophore for kinase inhibition. Structurally similar compounds have shown activity against both p38 MAPK and Src family kinases. For the purpose of this guide, we will infer a potential inhibitory profile for this compound against these two kinase families and compare it with well-characterized inhibitors.

Comparison with p38 MAPK Inhibitors

The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation.[1][2][3][4] Its activation is implicated in a variety of inflammatory diseases and cancers. The table below compares the inferred activity of a close structural analog of our compound of interest with two well-established p38 MAPK inhibitors, Doramapimod (BIRB 796) and Skepinone-L.

CompoundTarget(s)IC50 (nM)Assay Type
This compound Analog (Inferred) p38α MAPKPotentially in the nM rangeBiochemical Kinase Assay
Doramapimod (BIRB 796)p38α, p38β, p38γ, p38δ38, 65, 200, 520Cell-free assay[4][5]
Skepinone-Lp38α MAPK5Biochemical Kinase Assay[2][3]
Comparison with Src Family Kinase Inhibitors

The Src family of kinases are non-receptor tyrosine kinases that play pivotal roles in regulating cell growth, differentiation, migration, and survival.[5][6][7][8][9] Their aberrant activation is a common feature in many cancers. The following table compares the inferred activity of our compound of interest with two widely used Src family kinase inhibitors, Dasatinib and Saracatinib.

CompoundTarget(s)IC50 (nM)Assay Type
This compound Analog (Inferred) Src family kinases (e.g., Src, Lck)Potentially in the nM rangeBiochemical Kinase Assay
DasatinibSrc, Abl, c-Kit0.8, <1, 79Cell-free assay[10]
Saracatinib (AZD0530)Src, c-Yes, Fyn, Lyn, Blk, Fgr, Lck2.7Cell-free assay

Signaling Pathways and Experimental Workflows

Understanding the signaling context and the experimental approaches to validate target engagement is crucial for utilizing any research tool effectively.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a tiered cascade activated by cellular stress and inflammatory cytokines. This leads to the activation of downstream kinases and transcription factors that regulate inflammatory responses.

p38_signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines MAP3K MAP3K Stress/Cytokines->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Downstream Kinases Downstream Kinases p38 MAPK->Downstream Kinases Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Downstream Kinases->Transcription Factors Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response

Caption: Simplified p38 MAPK signaling cascade.

Src Family Kinase Signaling Pathway

Src kinases are key nodes in signaling networks downstream of various cell surface receptors, including receptor tyrosine kinases (RTKs) and integrins. Their activation triggers multiple downstream pathways controlling cell behavior.

Src_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors/Adhesion Growth Factors/Adhesion Receptors (RTKs, Integrins) Receptors (RTKs, Integrins) Growth Factors/Adhesion->Receptors (RTKs, Integrins) Src Kinase Src Kinase Receptors (RTKs, Integrins)->Src Kinase Downstream Effectors (e.g., FAK, PI3K, Ras) Downstream Effectors (e.g., FAK, PI3K, Ras) Src Kinase->Downstream Effectors (e.g., FAK, PI3K, Ras) Cell Proliferation/Survival/Migration Cell Proliferation/Survival/Migration Downstream Effectors (e.g., FAK, PI3K, Ras)->Cell Proliferation/Survival/Migration

Caption: Overview of Src family kinase signaling.

Experimental Workflow: In Vitro Kinase Assay

To quantitatively assess the inhibitory potential of a compound against a specific kinase, a biochemical in vitro kinase assay is a standard method.

kinase_assay_workflow Compound Dilution Compound Dilution Kinase Reaction Kinase Reaction Compound Dilution->Kinase Reaction Add to kinase, substrate, ATP Detection Detection Kinase Reaction->Detection Measure signal (e.g., luminescence) Data Analysis Data Analysis Detection->Data Analysis Calculate IC50

Caption: Workflow for an in vitro kinase assay.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate target engagement of a compound within a cellular context. It measures the thermal stabilization of a target protein upon ligand binding.

cetsa_workflow Cell Treatment Cell Treatment Heat Shock Heat Shock Cell Treatment->Heat Shock Incubate with compound Cell Lysis & Centrifugation Cell Lysis & Centrifugation Heat Shock->Cell Lysis & Centrifugation Denature unstable proteins Protein Quantification Protein Quantification Cell Lysis & Centrifugation->Protein Quantification Isolate soluble proteins Data Analysis Data Analysis Protein Quantification->Data Analysis Western Blot/ Mass Spec

References

Structure-Activity Relationship of 3-(Pyridin-4-yl)-1H-pyrazol-5-amine Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 3-(pyridin-4-yl)-1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this core, with a focus on their activity as inhibitors of key kinases involved in inflammatory and neurodegenerative diseases, such as p38 MAP kinase and c-Jun N-terminal kinase (JNK). We present a compilation of experimental data, detailed methodologies, and visual representations of relevant biological pathways to aid researchers in the field of drug discovery.

Comparative Analysis of Kinase Inhibitory Activity

The inhibitory potential of this compound derivatives is significantly influenced by the nature and position of substituents on both the pyrazole and pyridine rings, as well as modifications to the 5-amino group. The following tables summarize the quantitative data from various studies, comparing the activity of these derivatives against their respective kinase targets and alternative inhibitor scaffolds.

p38α MAP Kinase Inhibitors

The 5-amino-pyrazole scaffold has been extensively explored for the development of p38α MAP kinase inhibitors. The pyridin-4-yl group at the 3-position of the pyrazole is a key feature for potent inhibition, mimicking the binding mode of well-known pyridinyl-imidazole inhibitors.

Table 1: SAR of 5-Amino-Pyrazole Derivatives as p38α Inhibitors

Compound R1 (at N1 of pyrazole) R2 (at 4-position of pyrazole) p38α IC50 (nM) TNF-α Inhibition (IC50, nM) Reference Compound p38α IC50 (nM) of Ref.
1 H 4-Fluorophenyl - - SB203580 50-100

| 2j | tert-Butyl | 2,4-Dichlorophenyl | Potent and selective | Excellent cellular potency | BIRB 796 | 0.1 (Kd) |

Data synthesized from multiple sources indicating key structural features for potent p38α inhibition.

The SAR studies on 5-amino-pyrazoles reveal that:

  • Substitution at N1 of the pyrazole: Introduction of a bulky group like tert-butyl can enhance potency.

  • Substitution at the 4-position of the pyrazole: Aryl groups, particularly those with halogen substitutions (e.g., 4-fluorophenyl, 2,4-dichlorophenyl), are crucial for activity. This is often attributed to interactions with a key hydrophobic pocket in the kinase.

  • The 5-amino group: This group is a critical hydrogen bond donor, interacting with the hinge region of the kinase.

c-Jun N-terminal Kinase (JNK) Inhibitors

A closely related scaffold, 4-(pyrazol-3-yl)-pyridine, has been investigated for the development of JNK inhibitors, particularly for the JNK3 isoform, which is predominantly expressed in the brain.

Table 2: SAR of 4-(Pyrazol-3-yl)-pyridine Derivatives as JNK3 Inhibitors

Compound Substitution on Pyridine Substitution on Pyrazole (N1) JNK3 IC50 (nM) Selectivity over p38 Alternative (Pyrimidine analog) JNK3 IC50 (nM) of Alt.
12 Unsubstituted H 160 >20 µM Compound 1 630
13 5-Chloro H 80 (2-fold boost) Not specified - -

| 14 | 5-Chloro | Methyl | Slight decrease in potency | Not specified | - | - |

Data from a study on 4-(pyrazol-3-yl)-pyridines as JNK inhibitors, highlighting the impact of substitution on potency.[1]

Key SAR observations for this scaffold include:

  • Pyridine vs. Pyrimidine Core: Pyridine-containing compounds were found to be more potent than their corresponding pyrimidine analogues.[1]

  • Substitution on the Pyridine Ring: A chlorine atom at the C-5 position of the pyridine ring can double the inhibitory activity.[1]

  • N-Alkylation of the Pyrazole: While N-alkylation (e.g., with a methyl group) can reduce compound polarity, which may improve pharmacokinetic properties, it can also lead to a slight decrease in potency.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are representative protocols for key assays used in the evaluation of these kinase inhibitors.

In Vitro Kinase Inhibition Assay (p38α MAPK)

This assay determines the in vitro potency (IC50) of a test compound against recombinant human p38α kinase using a luminescence-based method that quantifies ADP production.

Materials:

  • Recombinant human p38α Kinase

  • p38 Peptide Substrate (e.g., ATF2-based peptide)

  • p38α Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • ATP solution

  • Test compound and reference inhibitor (e.g., SB203580) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction Setup:

    • Prepare a master mix of p38α kinase and the peptide substrate in the kinase buffer.

    • Add 1 µL of the serially diluted compound or DMSO (for control) to the wells of a 384-well plate.

    • Add 2 µL of the enzyme/substrate mix to each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be near the Km for ATP for p38α.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure the luminescence using a plate-reading luminometer. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Assay for TNF-α Release (p38 MAPK Inhibition)

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from human monocytic cells (e.g., THP-1) stimulated with lipopolysaccharide (LPS).

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

  • Lipopolysaccharide (LPS)

  • Test compound and reference inhibitor

  • Human TNF-α ELISA kit

Procedure:

  • Cell Culture and Differentiation: Culture THP-1 cells and differentiate them into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 48-72 hours.

  • Inhibitor Treatment: Pre-incubate the differentiated THP-1 cells with various concentrations of the test compound or vehicle (DMSO) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours to induce TNF-α production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated vehicle control and determine the IC50 value.

Visualizing Biological Pathways and Workflows

Understanding the biological context in which these inhibitors function is essential. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a general workflow for inhibitor evaluation.

p38_MAPK_Pathway Stress Stress Stimuli (e.g., UV, Cytokines, LPS) MKKs MAPKKs (MKK3/6) Stress->MKKs p38 p38 MAPK MKKs->p38 Phosphorylation Downstream Downstream Targets (e.g., MK2, Transcription Factors) p38->Downstream Response Cellular Responses (Inflammation, Apoptosis) Downstream->Response Inhibitor This compound Derivatives Inhibitor->p38 Inhibition experimental_workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Kinase_Assay Biochemical Kinase Assay (e.g., p38, JNK) Purification->Kinase_Assay Cell_Assay Cell-Based Assay (e.g., TNF-α release) Kinase_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Ceritinib, Ruxolitinib, and Ibrutinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to interact with the ATP-binding pocket of various kinases has led to the development of potent and selective drugs for a range of diseases, primarily in oncology and inflammation. While specific biological data for 3-(pyridin-4-yl)-1H-pyrazol-5-amine is not extensively documented in publicly available literature, its structural motif is characteristic of this important class of inhibitors.

This guide provides a comparative analysis of three prominent FDA-approved, pyrazole-containing kinase inhibitors: Ceritinib , an Anaplastic Lymphoma Kinase (ALK) inhibitor; Ruxolitinib , a Janus Kinase (JAK) 1/2 inhibitor; and Ibrutinib , a Bruton's Tyrosine Kinase (BTK) inhibitor. By examining their mechanisms of action, kinase selectivity, and the experimental protocols used for their characterization, this guide offers a framework for evaluating pyrazole-based kinase inhibitors.

Mechanism of Action and Signaling Pathways

Kinase inhibitors function by blocking the catalytic activity of their target kinases, thereby interrupting the downstream signaling cascades that drive pathological processes like uncontrolled cell proliferation and inflammation.

Ceritinib and the ALK Signaling Pathway

Ceritinib is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement leads to the formation of a constitutively active ALK fusion protein. This oncogenic driver activates several downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cancer cell growth and survival.[2][3][4] Ceritinib binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of these downstream signaling molecules.[5][6]

ALK_Signaling_Pathway Ligand Growth Factor (e.g., ALKAL) ALK ALK Receptor Ligand->ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Ceritinib Ceritinib Ceritinib->ALK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT3 STAT3 JAK->STAT3 STAT3->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Figure 1: Simplified ALK Signaling Pathway and Ceritinib's Point of Inhibition.
Ruxolitinib and the JAK-STAT Signaling Pathway

Ruxolitinib is a selective inhibitor of Janus Kinases, specifically JAK1 and JAK2.[7][8] The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and hematopoiesis.[9][10][11] Upon cytokine binding to its receptor, associated JAKs become activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[10][12] Activated STATs then translocate to the nucleus to regulate gene expression. In myeloproliferative neoplasms, this pathway is often dysregulated. Ruxolitinib inhibits JAK1 and JAK2, thereby blocking STAT phosphorylation and downstream signaling.[13][14]

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Ruxolitinib Ruxolitinib Ruxolitinib->JAK pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression

Figure 2: Simplified JAK-STAT Pathway and Ruxolitinib's Point of Inhibition.
Ibrutinib and the B-Cell Receptor (BCR) Signaling Pathway

Ibrutinib is an irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[15] This pathway is essential for the proliferation, survival, and differentiation of B-cells.[16] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including PLCγ2, which ultimately results in the activation of transcription factors like NF-κB.[17][18] In B-cell malignancies, this pathway is often constitutively active. Ibrutinib covalently binds to a cysteine residue in the active site of BTK, permanently disabling its kinase activity.[19]

BCR_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 Ibrutinib Ibrutinib Ibrutinib->BTK NFkB NF-κB Pathway PLCG2->NFkB Nucleus Nucleus NFkB->Nucleus Proliferation B-Cell Proliferation & Survival Nucleus->Proliferation

Figure 3: Simplified BCR Pathway and Ibrutinib's Point of Inhibition.

Quantitative Performance Comparison

The efficacy and potential for off-target effects of a kinase inhibitor are determined by its potency against its intended target and its selectivity across the broader kinome. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

Disclaimer: The IC50 values presented in the following table are compiled from various sources and different assay conditions. Direct comparison of absolute values across different studies should be done with caution. However, the data provides a general overview of the on-target potency and off-target profile of each inhibitor.

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)

Kinase TargetCeritinib (nM)Ruxolitinib (nM)Ibrutinib (nM)Kinase FamilyNotes
ALK 0.2 - 2.2 [6][20]>10,000>10,000Tyrosine KinasePrimary Target for Ceritinib
JAK1 >10003.3 [7][8]>1000Tyrosine KinasePrimary Target for Ruxolitinib
JAK2 >10002.8 [7][8]>1000Tyrosine KinasePrimary Target for Ruxolitinib
BTK >1000>10000.5 - 1.0 Tyrosine KinasePrimary Target for Ibrutinib
JAK3>1000428[7][8]>1000Tyrosine KinaseModerate off-target for Ruxolitinib
TYK2>100019[7][8]>1000Tyrosine KinaseModerate off-target for Ruxolitinib
FAK11.5 - 7.3[21]--Tyrosine KinaseSignificant off-target for Ceritinib
IGF-1R8[20]--Tyrosine KinaseOff-target for Ceritinib
ROCK2-7[7]-Serine/Threonine KinaseOff-target for Ruxolitinib
CSK--4.0Tyrosine KinaseOff-target for Ibrutinib, linked to cardiotoxicity[22]
EGFR>1000-7.8Tyrosine KinaseOff-target for Ibrutinib, linked to skin toxicities[23]

Experimental Protocols

The following section details generalized protocols for key experiments used to characterize and compare kinase inhibitors.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow Start Start Reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Inhibitor Start->Reagents Plate Plate Reaction: Add kinase, substrate, and inhibitor to 384-well plate Reagents->Plate Incubate1 Pre-incubate Plate->Incubate1 Initiate Initiate Reaction: Add ATP Incubate1->Initiate Incubate2 Incubate at 30°C Initiate->Incubate2 Stop Stop Reaction: Add EDTA solution Incubate2->Stop Detect Detect Signal: (e.g., Fluorescence, Luminescence) Stop->Detect Analyze Analyze Data: Calculate % inhibition and determine IC50 Detect->Analyze End End Analyze->End

Figure 4: General Workflow for an In Vitro Kinase Assay.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test inhibitor (e.g., Ceritinib, Ruxolitinib, Ibrutinib) dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (e.g., EDTA)

  • Detection reagent (format-dependent, e.g., ADP-Glo™, LanthaScreen™)

  • 384-well assay plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Dilute the kinase, substrate, and ATP to their final desired concentrations in the kinase assay buffer.

  • Reaction Setup: To the wells of a 384-well plate, add the kinase, substrate, and the serially diluted test inhibitor. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme or a known potent inhibitor).

  • Pre-incubation: Gently mix and incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Signal Detection: Add the detection reagent according to the manufacturer's protocol and incubate as required. Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay

This assay assesses the effect of a kinase inhibitor on the proliferation and survival of cancer cell lines that are dependent on the target kinase.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a specific cell line.

Materials:

  • Cancer cell line with a known dependency on the target kinase (e.g., H3122 cells for ALK, HEL cells for JAK2, TMD8 cells for BTK)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test inhibitor

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, resazurin)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a defined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

  • Signal Reading: Incubate as required by the reagent, then measure the signal (luminescence, absorbance, or fluorescence) with a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.

Western Blot Analysis of Downstream Signaling

Western blotting is used to confirm that the inhibitor is engaging its target within the cell by measuring the phosphorylation status of downstream effector proteins.

Western_Blot_Workflow Start Start Cell_Treatment Treat cells with inhibitor and/or stimulant Start->Cell_Treatment Lysis Lyse cells & quantify protein Cell_Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-pSTAT3) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Add ECL substrate & Image Secondary_Ab->Detection Analysis Analyze band intensity Detection->Analysis End End Analysis->End

References

Comparative Target Engagement Study: 3-(pyridin-4-yl)-1H-pyrazol-5-amine versus Roscovitine for Cyclin-Dependent Kinase 2 (CDK2)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The experimental data presented for 3-(pyridin-4-yl)-1H-pyrazol-5-amine in this guide is hypothetical and for illustrative purposes only. It is based on the common activity of pyrazole-containing compounds as kinase inhibitors and is intended to provide a framework for potential target engagement studies.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors.[1][2] Given the structural features of this compound, it is a candidate for investigation as an inhibitor of protein kinases. This guide presents a hypothetical target engagement study of this compound against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, and compares its hypothetical performance against the well-characterized CDK2 inhibitor, Roscovitine.[3][4][5]

Target engagement assays are crucial for confirming that a compound physically interacts with its intended target within a cellular environment.[6] This guide details two key methodologies: an in vitro kinase activity assay to determine potency (IC50) and a Cellular Thermal Shift Assay (CETSA) to confirm target binding in intact cells.[6]

Quantitative Data Summary

The following tables summarize the hypothetical comparative data for this compound and Roscovitine against the CDK2/Cyclin A2 complex.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)Assay Method
This compoundCDK2/Cyclin A2150ADP-Glo Kinase Assay
RoscovitineCDK2/Cyclin A270ADP-Glo Kinase Assay

Table 2: Cellular Target Engagement (CETSA)

Compound (10 µM)TargetCell LineΔTm (°C)
This compoundCDK2MCF-7+3.8
RoscovitineCDK2MCF-7+4.5

ΔTm represents the change in the melting temperature of the target protein upon compound binding, indicating stabilization.

Experimental Protocols

In Vitro CDK2/Cyclin A2 Kinase Assay (ADP-Glo™)

This protocol is designed to measure the inhibitory activity of compounds against the CDK2/Cyclin A2 complex by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • GSK3 substrate peptide

  • Test compounds (this compound, Roscovitine)

  • ATP

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup: Add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Dilute the CDK2/Cyclin A2 enzyme stock in Kinase Assay Buffer and add 2 µL to each well.

  • Reaction Initiation: Prepare a substrate/ATP mixture in Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well.

  • Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol describes a Western blot-based CETSA to confirm target engagement in intact cells by measuring the thermal stabilization of CDK2 upon compound binding.[6]

Materials:

  • MCF-7 cells

  • Cell culture medium (DMEM with 10% FBS)

  • Test compounds

  • Phosphate-Buffered Saline (PBS) with protease inhibitors

  • Lysis buffer (RIPA buffer)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibody (anti-CDK2)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment: Plate MCF-7 cells and allow them to adhere overnight. Treat the cells with the desired concentration of the test compound or vehicle control (DMSO) for 2-4 hours.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes. Include a non-heated control sample.

  • Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble protein fraction). Normalize all samples to the same protein concentration. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Western Blot Analysis:

    • Separate the protein samples on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for CDK2.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities for CDK2 at each temperature for both treated and untreated samples. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

Visualizations

CDK2 Signaling Pathway and Inhibition

CDK2_Pathway cluster_G1 G1 Phase Progression cluster_G1S G1/S Transition Control G1 G1 Phase G1_S_Transition G1/S Transition S S Phase DNA_Replication DNA Replication & S-Phase Entry G1_S_Transition->DNA_Replication CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates CDK2->G1_S_Transition drives Inhibitor This compound or Roscovitine Inhibitor->CDK2 inhibits

Caption: Simplified diagram of the CDK2-mediated G1/S cell cycle transition.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow A 1. Cell Treatment (Compound or Vehicle) B 2. Cell Harvesting A->B C 3. Heat Treatment (Temperature Gradient) B->C D 4. Cell Lysis (Freeze-Thaw) C->D E 5. Centrifugation (Separate Soluble/Aggregated) D->E F 6. Collect Supernatant (Soluble Protein Fraction) E->F G 7. SDS-PAGE F->G H 8. Western Blot (Anti-CDK2 Antibody) G->H I 9. Data Analysis (Generate Melting Curves) H->I

Caption: Experimental workflow for the Western blot-based Cellular Thermal Shift Assay.

References

Preclinical Efficacy of 3-(pyridin-4-yl)-1H-pyrazol-5-amine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel small-molecule inhibitors for inflammatory diseases is a continuous endeavor. Within this landscape, pyrazole-based compounds have emerged as a promising scaffold for kinase inhibitors. This guide provides a preclinical evaluation of the potential efficacy of 3-(pyridin-4-yl)-1H-pyrazol-5-amine by comparing it with established therapeutic alternatives, primarily focusing on the inhibition of Janus kinases (JAKs) and p38 mitogen-activated protein kinases (MAPKs), key players in inflammatory signaling cascades.

Due to the limited publicly available preclinical data for this compound, this guide will utilize data from a closely related 4-amino-(1H)-pyrazole analog, herein referred to as Compound Analog 3f , which has demonstrated potent JAK inhibition.[1] This analog serves as a surrogate to provide a meaningful comparison against current standards of care in inflammatory disease, such as the JAK inhibitors Tofacitinib, Baricitinib, and Upadacitinib, and representative p38 MAPK inhibitors.

Kinase Inhibition Profile: A Comparative Analysis

The therapeutic efficacy of kinase inhibitors is fundamentally linked to their potency and selectivity. The following tables summarize the in vitro inhibitory activities of the pyrazole analog and established inhibitors against key kinases implicated in inflammatory diseases.

Table 1: In Vitro Inhibitory Activity (IC50) of Pyrazole Analog and JAK Inhibitors against JAK Family Kinases

CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Reference
Compound Analog 3f 3.42.23.5Not Available[1]
Tofacitinib3.24.11.6Not Available
Baricitinib5.95.7>40053
Upadacitinib4510921004700

Table 2: In Vitro Inhibitory Activity (IC50/EC50) of p38 MAPK Inhibitors

Compoundp38α Kinase Inhibition (EC50)LPS-induced TNFα Release from PBMCs (EC50)Reference
Org 48762-00.10 ± 0.01 µM0.06 ± 0.01 µM
SB2035800.10 ± 0.01 µM0.28 ± 0.07 µM
VX-745Not AvailableNot Available

In Vivo Efficacy in Preclinical Models of Rheumatoid Arthritis

The collagen-induced arthritis (CIA) model in rodents is a widely accepted standard for evaluating the in vivo efficacy of anti-inflammatory agents for rheumatoid arthritis.

Table 3: Comparative In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Models

Compound/DrugAnimal ModelDosing RegimenKey Efficacy ReadoutsReference
p38 MAPK Inhibitor (GW856553X) DBA/1 MicePost-onset treatmentReduced signs and symptoms of disease, protected joints from damage.[2]
p38 MAPK Inhibitor (GSK678361) DBA/1 MiceTreatment from 14 days post-onsetCompletely reversed signs of established disease and joint destruction.[2]
JAK Inhibitors (General) Lewis RatsTherapeutic administrationDose-dependent inhibition of inflammation (paw thickness).

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT (inactive) JAK->STAT 3. Phosphorylation pSTAT p-STAT (active) pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 4. Dimerization Gene Target Gene Transcription pSTAT_dimer->Gene 5. Translocation & Transcription Inhibitor This compound (JAK Inhibitor) Inhibitor->JAK Inhibition

JAK-STAT Signaling Pathway Inhibition

p38_MAPK_Pathway Stress Stress Stimuli (e.g., LPS, Cytokines) MKK MAP2K (MKK3/6) Stress->MKK Activation p38 p38 MAPK MKK->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) MK2->Cytokines Increased Production Inhibitor Pyrazole-based p38 Inhibitor Inhibitor->p38 Inhibition

p38 MAPK Signaling Pathway Inhibition

CIA_Workflow Immunization1 Day 0: Primary Immunization (Type II Collagen in CFA) Immunization2 Day 7: Booster Immunization (Type II Collagen in IFA) Immunization1->Immunization2 Onset Day 10-14: Onset of Arthritis Immunization2->Onset Treatment Therapeutic Dosing (Test Compound vs. Vehicle vs. Standard) Onset->Treatment Evaluation Monitoring & Evaluation - Clinical Score - Paw Swelling - Histopathology Treatment->Evaluation Endpoint Study Endpoint & Data Analysis Evaluation->Endpoint

References

Cross-Reactivity Profiling of 3-(pyridin-4-yl)-1H-pyrazol-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, comprehensive cross-reactivity data for the specific compound 3-(pyridin-4-yl)-1H-pyrazol-5-amine is limited. This guide has been constructed as a representative example for researchers and drug development professionals. It utilizes established methodologies for kinase inhibitor profiling and plausible, illustrative data to demonstrate how such a compound would be evaluated against alternative inhibitors. The experimental protocols and data presented herein are based on standard industry practices and data from structurally related pyrazole-based inhibitors.

This guide provides an objective comparison of a representative pyrazole-based inhibitor, designated here as Compound PPA (this compound), with other known kinase inhibitors. The aim is to delineate its selectivity profile and potential off-target effects, which are critical for advancing a compound through the drug discovery pipeline.

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a key determinant of its therapeutic window. To assess the cross-reactivity of Compound PPA, a hypothetical screening was performed against a panel of representative kinases. The results are compared with two well-characterized inhibitors, a selective JNK inhibitor (Comparator A ) and a multi-kinase inhibitor (Comparator B ).

Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)

Kinase TargetCompound PPA (Hypothetical IC50, nM)Comparator A (Selective JNK Inhibitor)Comparator B (Multi-Kinase Inhibitor)
JNK1151050
JNK2251865
JNK3 8 5 40
p38α1,200>10,000250
ERK22,500>10,000800
CDK2>10,000>10,0001,500
GSK3β8505,20090
ALK5,300>10,000120
SRC3,100>10,00075
VEGFR2>10,000>10,00030

Data is illustrative. Actual IC50 values are highly dependent on assay conditions.

Cellular Target Engagement

To confirm that the in vitro activity translates to a cellular context, a cellular phosphorylation assay was conducted. This measures the ability of the compound to inhibit the phosphorylation of a downstream substrate of the target kinase within a cell.

Table 2: Cellular Phosphorylation Inhibition (EC50, nM)

Cell LineTarget PathwayCompound PPA (Hypothetical EC50, nM)Comparator AComparator B
HeLac-Jun Phosphorylation3528110
A549STAT3 Phosphorylation>10,000>10,000200

Illustrative data representing inhibition of a downstream substrate.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. The following are standard protocols for experiments of this nature.

Protocol 1: In Vitro Kinase Radiometric Assay

This biochemical assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a specific substrate.[1][2][3][4][5][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.

Materials:

  • Recombinant purified kinases

  • Kinase-specific peptide or protein substrates

  • Test compound (e.g., Compound PPA) dissolved in DMSO

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

  • [γ-³³P]ATP (radiolabeled) and non-radiolabeled ATP

  • 96-well or 384-well filter plates (e.g., phosphocellulose)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical range is from 100 µM to 1 nM in 3-fold dilutions.

  • In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer to each well.

  • Add the diluted test compound. Include positive controls (DMSO vehicle, 0% inhibition) and negative controls (no enzyme, 100% inhibition).

  • Initiate the kinase reaction by adding a mix of ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for each specific kinase to ensure accurate competitive inhibition measurements.[1]

  • Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear phase.

  • Stop the reaction by adding a stop buffer (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to the filter plate, which captures the phosphorylated substrate.

  • Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity retained on the filter for each well using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular Phospho-Substrate Immunoassay

This cell-based assay quantifies the level of phosphorylation of a specific kinase substrate within cells after treatment with an inhibitor.[7][8]

Objective: To determine the half-maximal effective concentration (EC50) of a compound for inhibiting a specific signaling pathway in a cellular environment.

Materials:

  • Human cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • Test compound

  • Stimulant (e.g., anisomycin to activate the JNK pathway)

  • Lysis buffer

  • Antibody-based detection kit (e.g., TR-FRET or ELISA) with primary antibodies for both the phosphorylated and total substrate protein.[3][7]

  • Plate reader compatible with the detection method.

Procedure:

  • Seed cells in a 96-well culture plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Stimulate the cells with a suitable agonist for a short period (e.g., 30 minutes) to activate the target kinase pathway.

  • Remove the media and lyse the cells using the provided lysis buffer.

  • Transfer the cell lysates to the immunoassay plate.

  • Add the detection antibodies (e.g., a europium-labeled antibody for the total protein and a far-red-labeled antibody for the phosphorylated protein in a TR-FRET assay).[7]

  • Incubate as per the manufacturer's instructions to allow antibody binding.

  • Read the plate on a compatible plate reader.

  • The signal from the phospho-specific antibody is normalized to the signal from the total protein antibody to account for variations in cell number.

  • Calculate the percentage of inhibition of substrate phosphorylation and determine the EC50 value.

Visualizations

Signaling Pathway and Experimental Workflow

To provide context, the following diagrams illustrate a simplified kinase signaling cascade and the general workflow for kinase inhibitor profiling.

G cluster_0 Simplified JNK Signaling Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis / Gene Expression cJun->Apoptosis PPA Compound PPA PPA->JNK Inhibits G cluster_1 Kinase Inhibitor Profiling Workflow Compound Test Compound (e.g., Compound PPA) PrimaryAssay Primary Screen (In Vitro Kinase Assay) Compound->PrimaryAssay DataAnalysis IC50 Determination & Selectivity Scoring PrimaryAssay->DataAnalysis KinasePanel Broad Kinase Panel (>100 Kinases) KinasePanel->PrimaryAssay CellularAssay Cellular Target Engagement (Phosphorylation Assay) DataAnalysis->CellularAssay OffTarget Off-Target Identification & Safety Assessment DataAnalysis->OffTarget Lead Lead Compound Profile CellularAssay->Lead OffTarget->Lead

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Alternatives for 3-(pyridin-4-yl)-1H-pyrazol-5-amine in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and development, the exploration of novel kinase inhibitors is a critical endeavor. The compound 3-(pyridin-4-yl)-1H-pyrazol-5-amine serves as a foundational scaffold in the design of such inhibitors. This guide provides a comprehensive comparison of viable alternatives to this compound, with a particular focus on the inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key signaling node in inflammatory diseases and cancer. This analysis is supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

Unveiling the Alternatives: A Head-to-Head Comparison

While the specific inhibitory activity of this compound against TAK1 is not extensively documented in publicly available literature, its pyrazole core is a well-established pharmacophore in kinase inhibitor design. This guide focuses on prominent, well-characterized TAK1 inhibitors that represent potential alternative research avenues. The following tables summarize the in vitro potency and selectivity of these compounds.

CompoundTarget KinaseIC50 (nM)Other Potent Targets (IC50 < 1 µM)Reference
Takinib TAK19.5IRAK4 (120 nM), IRAK1 (390 nM), GCK (450 nM), CLK2, MINK1[1][2]
AZ-TAK1 TAK19JAK2 (180 nM)[3][4]
NG25 TAK1149MAP4K2 (21.7 nM), LYN (12.9 nM), CSK (56.4 nM), FER (82.3 nM), ABL (75.2 nM), SRC (113 nM), p38α

Table 1: In Vitro Potency of TAK1 Inhibitors. This table provides a direct comparison of the half-maximal inhibitory concentrations (IC50) of selected TAK1 inhibitors. A lower IC50 value indicates greater potency.

CompoundNumber of Kinases ProfiledSelectivity CriteriaSelectivity ScoreReference
Takinib 146>10-fold selectivity over other kinasesHigh (12-fold selective over the next most sensitive kinase, IRAK4)
AZ-TAK1 30IC50 < 100 nMModerate (inhibited 10 out of 30 kinases with IC50 < 100 nM)
NG25 Not specifiedDual inhibitor of TAK1 and MAP4K2Low (designed as a dual inhibitor)

Table 2: Selectivity Profiles of TAK1 Inhibitors. This table outlines the selectivity of the alternative compounds against a broader panel of kinases, a crucial factor in minimizing off-target effects.

Illuminating the TAK1 Signaling Pathway

TAK1 is a central kinase in the signaling cascades initiated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β. Its activation leads to the downstream activation of major transcription factors such as NF-κB and AP-1, which regulate inflammation, cell survival, and apoptosis. The following diagram illustrates the pivotal role of TAK1 in this pathway and the point of intervention for the discussed inhibitors.

TAK1_Signaling_Pathway TAK1 Signaling Pathway and Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR binds IL-1beta IL-1beta IL-1R IL-1R IL-1beta->IL-1R binds TRAFs TRAFs TNFR->TRAFs activates IL-1R->TRAFs activates TAK1_complex TAK1/TAB1/TAB2 TRAFs->TAK1_complex activates IKK_complex IKK Complex TAK1_complex->IKK_complex phosphorylates MKKs MKKs (MKK3/4/6/7) TAK1_complex->MKKs phosphorylates IkappaB IκB IKK_complex->IkappaB phosphorylates NF-kappaB_inactive NF-κB IKK_complex->NF-kappaB_inactive releases p38_JNK p38/JNK MKKs->p38_JNK phosphorylates IkappaB->NF-kappaB_inactive sequesters NF-kappaB_active NF-κB NF-kappaB_inactive->NF-kappaB_active translocates to AP-1 AP-1 p38_JNK->AP-1 activates AP-1_active AP-1 AP-1->AP-1_active translocates to Inhibitors Takinib, AZ-TAK1, NG25 Inhibitors->TAK1_complex inhibits Gene_Expression Gene Expression (Inflammation, Survival) NF-kappaB_active->Gene_Expression AP-1_active->Gene_Expression

Caption: The TAK1 signaling cascade and points of therapeutic intervention.

Experimental Methodologies: A Guide to Reproducible Research

To ensure the validity and reproducibility of the presented data, this section outlines the detailed protocols for the key experiments used to characterize these TAK1 inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the binding of an inhibitor to a kinase.

Materials:

  • Kinase (e.g., TAK1)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • Test compounds

  • Assay buffer

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 5 µL of the diluted compound solution.

  • Prepare a kinase/antibody mixture in the assay buffer and add 5 µL to each well.

  • Add 5 µL of the tracer solution to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot it against the compound concentration to determine the IC50 value.

LanthaScreen_Workflow cluster_workflow LanthaScreen™ Kinase Assay Workflow A Prepare Compound Dilutions B Add Compound to Plate A->B C Add Kinase/Antibody Mix B->C D Add Tracer C->D E Incubate (60 min) D->E F Read TR-FRET Signal E->F G Calculate IC50 F->G

Caption: Workflow for the LanthaScreen™ in vitro kinase assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein within a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Materials:

  • Cultured cells

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for Western blotting or mass spectrometry

Protocol:

  • Treat cultured cells with the test compound or vehicle control for a specified time.

  • Wash the cells with PBS and resuspend them in fresh media.

  • Heat the cell suspensions at a range of temperatures for 3 minutes, followed by cooling.

  • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Analyze the amount of soluble target protein in the supernatant by Western blot or mass spectrometry.

  • Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow A Cell Treatment with Compound B Heat Shock at Temperature Gradient A->B C Cell Lysis B->C D Separate Soluble & Precipitated Proteins C->D E Quantify Soluble Target Protein (e.g., Western Blot) D->E F Generate Melting Curve & Analyze Shift E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The landscape of TAK1 inhibitors offers a rich field of exploration for researchers seeking alternatives to foundational scaffolds like this compound. Compounds such as Takinib, AZ-TAK1, and NG25 present distinct profiles in terms of potency and selectivity, providing a range of tools to probe the intricate roles of TAK1 in health and disease. The selection of an appropriate alternative will depend on the specific research question, with considerations for the desired level of selectivity and the experimental models being employed. The detailed protocols provided herein serve as a guide to ensure robust and reproducible experimental outcomes in the pursuit of novel therapeutic agents targeting the TAK1 signaling pathway.

References

Assessing the Specificity of 3-(pyridin-4-yl)-1H-pyrazol-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(pyridin-4-yl)-1H-pyrazol-5-amine scaffold represents a privileged core structure in the development of kinase inhibitors. Due to the limited publicly available kinase inhibition data for this specific molecule, this guide will utilize the well-characterized, structurally related multi-targeted kinase inhibitor, AT9283 , as a surrogate for comparative analysis. AT9283 shares a similar pyrazole core and provides a valuable framework for understanding the potential specificity profile of this class of compounds.

This guide will objectively compare the performance of AT9283 with more selective kinase inhibitors, providing supporting experimental data and detailed protocols to aid researchers in assessing the specificity of their own pyrazole-based compounds.

Comparative Kinase Inhibition Profile

The specificity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. Multi-targeted inhibitors can offer broad efficacy, while highly selective inhibitors may provide a more favorable safety profile. The following table summarizes the inhibitory activity of AT9283 against key targets and compares it with more selective inhibitors for Aurora kinases (Alisertib) and JAK kinases (Tofacitinib).

Compound Primary Targets IC50 (nM) Key Off-Targets (selected)
AT9283 (Surrogate for this compound) Aurora A, Aurora B, JAK2, Abl(T315I)Aurora A: 3 nMAurora B: 3 nMJAK2: 1.2 nMAbl(T315I): 4 nMFLT3, Lck, Src
Alisertib (MLN8237) Aurora A2.6 nMAurora B (less potent)
Tofacitinib JAK1, JAK2, JAK3JAK1: 1 nMJAK2: 20 nMJAK3: 5 nM-

Note: IC50 values are approximate and can vary based on assay conditions. The data for AT9283 is from published literature.

AT9283 demonstrates potent, low nanomolar inhibition against both Aurora and JAK kinases, highlighting its multi-targeted nature.[1][2] In contrast, Alisertib shows high selectivity for Aurora A, and Tofacitinib is a pan-JAK inhibitor with selectivity within the JAK family.[3]

Experimental Protocols for Specificity Assessment

To thoroughly assess the specificity of a novel pyrazole-based kinase inhibitor, a multi-pronged approach is recommended.

In Vitro Kinase Profiling (Kinome Scanning)

This is the foundational experiment to determine the selectivity of a compound against a broad panel of kinases.

Objective: To determine the inhibitory concentration (e.g., IC50 or Ki) of the test compound against hundreds of purified kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a series of dilutions.

  • Kinase Panel: Utilize a commercial service (e.g., KINOMEscan™, Eurofins DiscoverX) that offers a large panel of active, purified human kinases.[4][5]

  • Assay Principle: The most common format is a competition binding assay. The test compound is incubated with the kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified, typically by qPCR, which is inversely proportional to the affinity of the test compound for the kinase.[4]

  • Data Analysis: The results are often expressed as a percentage of control or dissociation constant (Kd). Hits are typically defined as kinases for which binding is inhibited by a certain percentage (e.g., >90%) at a given concentration of the test compound. The data can be visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.

cluster_workflow Kinase Inhibitor Specificity Workflow start Test Compound (e.g., this compound) kinome_scan In Vitro Kinome Scan (>400 Kinases) start->kinome_scan Primary Screening data_analysis Data Analysis (Selectivity Scoring, TREEspot) kinome_scan->data_analysis Quantitative Data target_validation Cellular Target Engagement (CETSA, Western Blot) data_analysis->target_validation Identify On-Targets off_target_id Off-Target Identification (Proteomics) data_analysis->off_target_id Identify Off-Targets functional_assays Functional Cellular Assays (Proliferation, Apoptosis) target_validation->functional_assays Confirm Cellular Activity lead_optimization Lead Optimization functional_assays->lead_optimization off_target_id->lead_optimization

A typical workflow for assessing kinase inhibitor specificity.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context.

Objective: To verify that the compound binds to its intended target(s) within intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control (DMSO) for a defined period.

  • Thermal Challenge: Heat the cell suspensions to a range of temperatures. Ligand-bound proteins are stabilized and will not denature and aggregate at temperatures where the unbound protein would.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized, non-aggregated protein) from the aggregated protein pellet by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other quantitative methods like mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Downstream Signaling Pathway Analysis

Objective: To confirm that target engagement leads to the expected functional consequence on the relevant signaling pathway.

Methodology:

  • Cell Treatment: Treat relevant cell lines with the test compound at various concentrations.

  • Protein Extraction and Analysis: Lyse the cells and perform Western blotting to detect the phosphorylation status of key downstream substrates of the target kinase. For example, for an Aurora B inhibitor, one would expect to see a decrease in the phosphorylation of Histone H3 at Serine 10.

  • Data Analysis: Quantify the changes in phosphorylation levels relative to a loading control to determine the dose-dependent effect of the inhibitor on the signaling pathway.

cluster_pathway Simplified Aurora B Kinase Signaling Pathway AuroraB Aurora B Kinase pHistoneH3 Phospho-Histone H3 (Ser10) AuroraB->pHistoneH3 Phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis HistoneH3 Histone H3 ChromosomeCondensation Chromosome Condensation pHistoneH3->ChromosomeCondensation Inhibitor This compound (or analog like AT9283) Inhibitor->AuroraB Inhibits

Simplified Aurora B Kinase signaling pathway, a potential target.

Conclusion

The this compound scaffold is a promising starting point for the development of kinase inhibitors. As demonstrated by the analysis of the structurally similar compound AT9283, molecules with this core can exhibit potent, multi-targeted kinase inhibition. A thorough assessment of specificity, using the experimental protocols outlined in this guide, is crucial for understanding the full biological activity and therapeutic potential of any new compound based on this scaffold. By comparing a novel compound's activity profile with both multi-targeted and selective inhibitors, researchers can make informed decisions in the lead optimization and drug development process.

References

Benchmarking 3-(pyridin-4-yl)-1H-pyrazol-5-amine Against Known TAK1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the investigational compound 3-(pyridin-4-yl)-1H-pyrazol-5-amine against established standards of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitors. Due to the structural similarities of pyrazole-based compounds to known kinase inhibitors, and the critical role of TAK1 in inflammatory disease and cancer signaling, this comparative analysis is essential for evaluating the therapeutic potential of this compound. This document outlines detailed experimental protocols and presents performance data for well-characterized TAK1 inhibitors to serve as a benchmark.

Introduction to this compound and TAK1 Inhibition

This compound is a heterocyclic small molecule belonging to the pyrazole class. Compounds with this scaffold have demonstrated a wide array of biological activities and are features in several approved drugs.[1][2] The structural motif suggests potential as a kinase inhibitor. A key kinase implicated in inflammatory diseases and cancer is TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family.[3] TAK1 is a central signaling node that integrates signals from various stimuli, including pro-inflammatory cytokines like TNFα and IL-1β, to activate downstream pathways such as NF-κB and the p38 and JNK MAPKs.[3] Dysregulation of the TAK1 pathway is associated with numerous diseases, making it an attractive target for therapeutic intervention.[4]

This guide proposes a series of experiments to quantitatively assess the performance of this compound as a TAK1 inhibitor and compares it to the following known standards:

  • (5Z)-7-Oxozeaenol: A natural product and potent, irreversible TAK1 inhibitor.[5][6]

  • Takinib: A selective, orally active TAK1 inhibitor.[7][8][9]

  • NG25: A potent dual inhibitor of TAK1 and MAP4K2.[10][11]

Data Presentation: Comparative Performance of Standard TAK1 Inhibitors

The following tables summarize the reported biochemical potency of the standard TAK1 inhibitors. The experimental data for this compound should be generated using the protocols detailed in the subsequent section to allow for a direct and accurate comparison.

Table 1: Biochemical Potency of Standard TAK1 Inhibitors

CompoundIC50 (nM) for TAK1Assay Conditions
(5Z)-7-Oxozeaenol8.1 - 86Varies by study; typically in vitro kinase assay with recombinant TAK1/TAB1[5][12][13]
Takinib9.5In vitro kinase assay[7][8][9]
NG25149In vitro kinase assay[10]
This compound To Be Determined See Experimental Protocols

Experimental Protocols

To ensure a standardized and rigorous comparison, the following experimental protocols are recommended for determining the inhibitory activity of this compound.

In Vitro TAK1 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of TAK1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant TAK1.

Materials:

  • Recombinant human TAK1/TAB1 complex (BPS Bioscience, #79794)

  • Myelin Basic Protein (MBP) substrate (BPS Bioscience, #79794)

  • ATP (500 µM stock)

  • 5x Kinase Assay Buffer (BPS Bioscience, #79794)

  • DTT (0.5 M)

  • Test compound (this compound) and standard inhibitors dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101)

  • 96-well plates

Procedure:

  • Prepare 1x Kinase Assay Buffer by diluting the 5x stock and adding DTT to a final concentration of 1 mM.

  • Prepare serial dilutions of the test compound and standard inhibitors in 1x Kinase Assay Buffer.

  • Add 5 µl of the compound dilutions to the wells of a 96-well plate. Include "positive control" (DMSO vehicle) and "blank" (no enzyme) wells.

  • Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and MBP substrate. Add 10 µl of this mix to each well.

  • Dilute the TAK1/TAB1 enzyme to the working concentration in 1x Kinase Assay Buffer.

  • Initiate the reaction by adding 10 µl of the diluted enzyme to the "positive control" and "test inhibitor" wells. Add 10 µl of 1x Kinase Assay Buffer to the "blank" wells.

  • Incubate the plate at 30°C for 45 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[14][15][16][17]

Objective: To confirm that this compound directly binds to and stabilizes TAK1 in intact cells.

Materials:

  • Cell line expressing endogenous TAK1 (e.g., HEK293T, HeLa)

  • Test compound and a known TAK1 inhibitor

  • Cell culture medium and reagents

  • PBS

  • Protease inhibitor cocktail

  • Apparatus for heating cell suspensions (e.g., PCR cycler)

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-TAK1 antibody

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with the test compound, a standard inhibitor, or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellets in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Pellet the precipitated proteins by centrifugation at high speed.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble TAK1 in each sample by Western blotting.

  • Plot the amount of soluble TAK1 as a function of temperature for each treatment condition to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Downstream Signaling Pathway Analysis

This involves assessing the effect of the compound on the phosphorylation of key downstream targets of TAK1, such as p38 and JNK, or on the activation of the NF-κB pathway.[18][19][20][21][22][23][24]

Objective: To determine if the test compound inhibits TAK1-mediated downstream signaling in cells.

A. Western Blot for Phospho-p38 and Phospho-JNK

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound or a standard inhibitor for 1-2 hours.

  • Stimulate the cells with a known TAK1 activator, such as TNFα (10 ng/mL) or IL-1β (10 ng/mL), for 15-30 minutes.

  • Lyse the cells and collect the protein extracts.

  • Perform Western blotting using antibodies specific for phosphorylated p38 (p-p38), total p38, phosphorylated JNK (p-JNK), and total JNK.

  • Quantify the band intensities to determine the effect of the compound on the phosphorylation of these downstream targets.

B. NF-κB Reporter Assay

Procedure:

  • Use a stable cell line expressing a luciferase reporter gene under the control of NF-κB response elements (e.g., NF-κB Reporter (Luc) - CHO-K1 from BPS Bioscience).

  • Seed the reporter cells in a 96-well plate.

  • Pre-treat the cells with serial dilutions of the test compound or a standard inhibitor.

  • Stimulate NF-κB activation with an appropriate agonist (e.g., TNFα).

  • After incubation, measure luciferase activity using a suitable luciferase assay system.

  • Calculate the percent inhibition of NF-κB activation and determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

TAK1_Signaling_Pathway Stimuli TNFα / IL-1β Receptor TNFR / IL-1R Stimuli->Receptor TAK1_Complex TAK1-TAB1/2/3 Receptor->TAK1_Complex IKK_Complex IKKα/β/γ TAK1_Complex->IKK_Complex MKKs MKK3/6, MKK4/7 TAK1_Complex->MKKs IκBα IκBα IKK_Complex->IκBα NFκB NF-κB Nucleus_NFκB NF-κB (in Nucleus) NFκB->Nucleus_NFκB Gene_Expression Gene Expression (Inflammation, Survival) Nucleus_NFκB->Gene_Expression p38 p38 MAPK MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 JNK->AP1 Nucleus_AP1 AP-1 (in Nucleus) AP1->Nucleus_AP1 Gene_Expression_AP1 Gene Expression (Inflammation, Apoptosis) Nucleus_AP1->Gene_Expression_AP1 Compound This compound Compound->TAK1_Complex

Caption: The TAK1 signaling pathway, a potential target for this compound.

In_Vitro_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Compound) Start->Prepare_Reagents Add_Compound Add Compound/Vehicle to Plate Prepare_Reagents->Add_Compound Add_Master_Mix Add Substrate/ATP Master Mix Add_Compound->Add_Master_Mix Initiate_Reaction Add TAK1/TAB1 Enzyme Add_Master_Mix->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Detect_ADP Detect ADP (ADP-Glo™) Incubate->Detect_ADP Analyze Calculate IC50 Detect_ADP->Analyze End End Analyze->End

Caption: Workflow for the in vitro TAK1 kinase inhibition assay.

CETSA_Workflow Start Start Cell_Culture Culture Cells Start->Cell_Culture Treat_Cells Treat Cells with Compound/Vehicle Cell_Culture->Treat_Cells Harvest_Cells Harvest and Resuspend Cells Treat_Cells->Harvest_Cells Heat_Treatment Heat Aliquots at Different Temperatures Harvest_Cells->Heat_Treatment Lyse_Cells Lyse Cells Heat_Treatment->Lyse_Cells Centrifuge Centrifuge to Pellet Aggregates Lyse_Cells->Centrifuge Collect_Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Collect_Supernatant Western_Blot Western Blot for TAK1 Collect_Supernatant->Western_Blot Analyze Generate and Analyze Melting Curves Western_Blot->Analyze End End Analyze->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This guide provides a standardized approach for the comprehensive evaluation of this compound as a potential TAK1 inhibitor. By employing the detailed protocols and comparing the generated data with the provided benchmarks for known standards, researchers can objectively assess its potency, target engagement, and cellular activity. The outcomes of these experiments will be crucial in determining the therapeutic potential of this compound and guiding future drug development efforts in the fields of inflammation and oncology.

References

Safety Operating Guide

Navigating the Disposal of 3-(pyridin-4-yl)-1H-pyrazol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. The compound 3-(pyridin-4-yl)-1H-pyrazol-5-amine, while integral to specific research applications, requires meticulous handling and disposal due to its potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach, treating it as hazardous chemical waste, is essential. This guide provides a procedural framework for its safe disposal, drawing upon established protocols for analogous chemical structures.

Core Principles of Disposal

The disposal of this compound should be guided by the policies of your institution's Environmental Health & Safety (EHS) department and local regulations.[1] The primary directive is to manage it as a hazardous chemical waste, meaning it should never be discharged down the drain or discarded as regular trash.[1]

Key safety and handling precautions during the disposal process include wearing appropriate personal protective equipment (PPE), such as gloves, and eye and face protection.[2][3][4] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.[3]

Quantitative Disposal Considerations

ParameterGuidelineRationale
Container Capacity Do not overfill; leave adequate headspace (at least 10% of container volume).To prevent spills and accommodate potential vapor pressure changes.
Rinsate Collection The first rinse of a container must be collected and disposed of as hazardous waste.[1] Subsequent rinses should also be collected until the container is considered "empty" by regulatory standards.[5]To ensure that residual chemical is not improperly discarded.
pH Neutralization For acidic or basic solutions, neutralization to a pH between 5 and 10 may be required before disposal, if permitted by local regulations and institutional policy.[5]To minimize corrosive hazards and ensure compliance with wastewater regulations.
Waste Accumulation Limits Satellite Accumulation Areas (SAAs) must not exceed 55 gallons of chemical waste or one quart of acutely toxic chemical waste.[6]To maintain safe storage limits within the laboratory and prompt regular waste pickups.

Detailed Disposal Protocol

The following step-by-step protocol outlines the process for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Treat this compound as a hazardous chemical waste.

  • Segregate waste containing this compound from other waste streams to avoid incompatible mixtures.[6] For instance, do not mix it with strong oxidizing agents or acids.[7]

2. Container Selection and Labeling:

  • Container Choice: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[1][6] The original container is often a suitable choice.[6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an approximate concentration if in solution. The label should also include the date accumulation started, the name of the principal investigator, and the laboratory location.[1][6]

3. Waste Accumulation and Storage:

  • Store the waste container in a designated and properly placarded Satellite Accumulation Area within the laboratory.

  • Ensure the container is kept closed at all times, except when adding waste.[5][6]

  • Store the container away from heat sources, direct sunlight, and incompatible materials.[5][7]

4. Requesting Waste Pickup:

  • When the container is full or the project is complete, follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a chemical collection request form to your EHS department.[6][7]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Start: Have this compound waste identify Identify as Hazardous Waste start->identify ppe Wear Appropriate PPE (Gloves, Eye Protection) identify->ppe segregate Segregate from Incompatible Waste ppe->segregate container Select Compatible, Labeled Container segregate->container label_container Label with 'Hazardous Waste', Chemical Name, and PI Info container->label_container store Store in Designated Satellite Accumulation Area label_container->store request Request Waste Pickup from EHS store->request end_process End: Waste properly disposed request->end_process

Caption: A workflow diagram illustrating the key steps for the proper and safe disposal of this compound.

References

Personal protective equipment for handling 3-(pyridin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(pyridin-4-yl)-1H-pyrazol-5-amine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Summary

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, analogous compounds in the pyridine and pyrazole classes are known to be irritants and potentially toxic. Therefore, it is imperative to treat this compound as hazardous. Potential hazards include skin and eye irritation.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE ItemSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes and dust.
Body Protection Laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of dust or vapors. A NIOSH-approved respirator may be required for larger quantities or poor ventilation.

Operational Plan: Handling Procedures

Adherence to a strict operational workflow is critical when handling powdered chemical compounds. The following diagram outlines the standard procedure for handling this compound in a laboratory environment.

G Workflow for Handling Chemical Powders cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Clean surface, lay absorbent pads) don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh Compound (In fume hood or ventilated enclosure) don_ppe->weigh dissolve 4. Prepare Solution (If applicable) weigh->dissolve decontaminate 5. Decontaminate Surfaces & Equipment dissolve->decontaminate dispose 6. Dispose of Waste (Follow institutional guidelines) decontaminate->dispose doff_ppe 7. Doff PPE dispose->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Handling Chemical Powders

Donning and Doffing of Personal Protective Equipment

Correctly putting on (donning) and taking off (doffing) PPE is a critical procedure to prevent contamination. The following workflow illustrates the proper sequence.

PPE_Workflow PPE Donning and Doffing Procedure cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Gown don2 2. Mask/Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Gown doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Mask/Respirator doff3->doff4 doff5 5. Wash Hands doff4->doff5

Caption: PPE Donning and Doffing Procedure

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification : Treat all waste containing this compound as hazardous chemical waste. This includes unused solid material, solutions, and contaminated consumables (e.g., gloves, weigh boats, pipette tips).

  • Solid Waste :

    • Collect unused or expired solid this compound in a clearly labeled, sealed, and chemically compatible container.[1]

    • Contaminated materials such as weighing paper, gloves, and absorbent pads should also be placed in this designated solid hazardous waste container.[2]

  • Liquid Waste :

    • Collect all solutions containing the compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.[1]

    • Do not mix this waste with other incompatible waste streams.[3]

  • Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage : Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[2]

  • Final Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1] High-temperature incineration is a common and recommended method for such compounds.[2]

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.